4-Ethyl-2,5-dimethoxybenzaldehyde
Description
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Properties
IUPAC Name |
4-ethyl-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCILMQGOZLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345727 | |
| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50505-61-8 | |
| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that holds significant interest for researchers in medicinal chemistry and organic synthesis. As a derivative of 2,5-dimethoxybenzaldehyde, a well-known precursor in the synthesis of psychedelic phenethylamines of the 2C series, the introduction of a 4-ethyl group offers a strategic modification to explore structure-activity relationships (SAR) and develop novel bioactive compounds. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, spectroscopic characteristics, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Melting Point | 46-47 °C | [1] |
| Boiling Point (Predicted) | 319.7 ± 37.0 °C | [1] |
| Density (Predicted) | 1.067 g/cm³ | [1] |
| Appearance | Likely a crystalline solid | Inferred from melting point |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, and slightly soluble in water. | Inferred from 2,5-dimethoxybenzaldehyde |
Synthesis and Mechanistic Considerations
One potential synthetic pathway starts with 1,4-dimethoxybenzene.
Experimental Protocol (Hypothetical):
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add 1,4-dimethoxybenzene.
-
Slowly add ethyl bromide or a similar ethylating agent. The reaction is typically exothermic and should be controlled to prevent polysubstitution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield 2-ethyl-1,4-dimethoxybenzene. Purification may be achieved by distillation or column chromatography.
-
-
Vilsmeier-Haack Formylation of 2-Ethyl-1,4-dimethoxybenzene:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
To this reagent, add a solution of 2-ethyl-1,4-dimethoxybenzene in DMF.
-
The reaction mixture is then heated (e.g., on a steam bath) for a specified period. The progress of the reaction should be monitored.[2]
-
After completion, the mixture is cooled and poured into a beaker of ice water and stirred to hydrolyze the intermediate iminium salt.
-
The resulting solid product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like a hexane or ethanol-water mixture.[2]
-
Causality Behind Experimental Choices:
-
The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. The use of a Lewis acid catalyst like AlCl₃ is essential to generate the electrophilic ethyl cation. The reaction conditions must be carefully controlled to favor mono-alkylation.
-
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds. The methoxy and ethyl groups on the precursor are activating and direct the formylation to the position para to the ethyl group and ortho to a methoxy group.
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted with a high degree of confidence based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm.[3]
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected around δ 3.8-4.0 ppm.
-
Ethyl Protons (-CH₂CH₃): A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected in the upfield region, likely around δ 2.6-2.8 ppm and δ 1.2-1.4 ppm, respectively, showing characteristic J-coupling.[3]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): A signal is expected in the downfield region, around δ 190-195 ppm.[4]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield in this region.
-
Methoxy Carbons (-OCH₃): Two signals are expected around δ 55-60 ppm.[4][5]
-
Ethyl Carbons (-CH₂CH₃): Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons are expected around δ 20-30 ppm and δ 10-15 ppm, respectively.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O Stretch (Ethers): Strong bands are expected in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.
-
Key Fragmentation Patterns:
-
Loss of a hydrogen atom (M-1) from the aldehyde to give a stable acylium ion at m/z = 193.
-
Loss of the ethyl group (M-29) at m/z = 165.
-
Loss of a methoxy group (M-31) at m/z = 163.
-
Cleavage of the formyl group (M-29) is also possible.
-
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by its three key functional components: the aldehyde group, the electron-rich aromatic ring, and the methoxy and ethyl substituents.
-
Reactions of the Aldehyde Group: The carbonyl group is electrophilic and readily undergoes nucleophilic addition reactions. This is the basis for many of its synthetic applications, including:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted phenethylamines. This is a critical step in the synthesis of many psychoactive compounds from related benzaldehydes.
-
Condensation Reactions: It can participate in aldol and Claisen-Schmidt condensations with ketones or other aldehydes to form α,β-unsaturated carbonyl compounds.[7]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (4-ethyl-2,5-dimethoxybenzoic acid) using common oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: Can be reduced to the corresponding alcohol (4-ethyl-2,5-dimethoxybenzyl alcohol) using reducing agents like sodium borohydride.
-
-
Reactions of the Aromatic Ring: The two methoxy groups and the ethyl group are electron-donating and activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups will influence the position of further substitution.
Applications in Research and Drug Development
The primary value of this compound lies in its potential as a key intermediate in the synthesis of novel compounds for research and drug development.
-
Precursor for Novel Phenethylamines: The most direct application is in the synthesis of 4-ethyl analogs of the 2C family of psychedelic phenethylamines. The parent compound, 2,5-dimethoxybenzaldehyde, is a known precursor to 2C-H, which is then used to synthesize compounds like 2C-B and 2C-I.[8] The introduction of a 4-ethyl group could significantly modulate the pharmacological properties of these molecules, including their receptor binding affinity, potency, and duration of action.
-
Medicinal Chemistry Scaffold: Beyond psychoactive compounds, this molecule can serve as a versatile scaffold for the development of other therapeutic agents. The substituted benzaldehyde motif is found in a variety of biologically active molecules. It can be used to synthesize:
-
Research Chemical: It is considered a useful research chemical for exploring organic synthesis methodologies and creating libraries of novel compounds for high-throughput screening.[1]
Safety and Toxicological Profile
Hazard Identification:
Based on supplier safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
General Toxicology of Substituted Benzaldehydes:
While specific toxicological data for the 4-ethyl derivative is not available, studies on substituted benzaldehydes provide valuable insights.
-
Benzaldehydes are considered bioreactive chemicals. Their toxicity is often influenced by their electronic properties, such as dipole moment and polarizability.[11][12]
-
The aldehyde group can act as an electrophile and form Schiff bases with the amino groups of proteins, such as the ε-amino group of lysine residues in enzymes. This interaction can disrupt normal biological function and is a potential mechanism of toxicity.[11]
-
Excessive intake of benzaldehyde and its derivatives can cause irreversible damage to living organisms.[13] The nature and position of substituents on the aromatic ring are critical for their biological activity and toxicity.[14]
Conclusion
This compound is a valuable, albeit not widely studied, chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its structural relationship to known precursors of pharmacologically active compounds makes it a prime candidate for the development of novel psychoactive substances and other therapeutic agents. While a detailed experimental characterization is still needed, its chemical properties, reactivity, and spectroscopic features can be reliably predicted based on established principles and data from analogous compounds. As with any reactive chemical, appropriate safety precautions must be observed during its handling and use. The continued exploration of this and similar substituted benzaldehydes will undoubtedly contribute to the advancement of drug discovery and materials science.
References
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- Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2), 149-156.
- Li, Y., Wang, Y., Sun, H., Li, X., Wang, C., Liu, R., & Lin, H. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Biochemical and Molecular Toxicology, e23676.
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An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde
Abstract
4-Ethyl-2,5-dimethoxybenzaldehyde is a crucial substituted benzaldehyde derivative that serves as a key intermediate in the synthesis of various psychoactive compounds, most notably the phenethylamine 2C-E.[1][2] Its synthesis requires a strategic approach to introduce the ethyl and formyl groups onto the dimethoxybenzene core with correct regioselectivity. This guide provides a comprehensive overview of the primary and most field-proven synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the multi-step synthesis commencing from 2,5-dimethoxyacetophenone, involving a Clemmensen reduction followed by a Vilsmeier-Haack formylation. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for obtaining this target molecule.
Introduction and Retrosynthetic Strategy
The molecular architecture of this compound presents a specific substitution pattern on the benzene ring that dictates the synthetic approach. The electron-donating nature of the two methoxy groups at positions 2 and 5 strongly activates the ring towards electrophilic aromatic substitution.[3] The primary challenge lies in the sequential and regioselective introduction of the ethyl group at position 4 and the formyl (aldehyde) group at position 1.
A logical retrosynthetic analysis suggests two main strategies:
-
Formylation of a Pre-ethylated Benzene Ring: This involves first synthesizing the precursor 1-Ethyl-2,5-dimethoxybenzene and then introducing the aldehyde group. This is the most common and reliable approach.
-
Alkylation of a Pre-formylated Benzene Ring: This would involve starting with a suitably substituted 2,5-dimethoxybenzaldehyde and introducing the ethyl group at the 4-position. While theoretically possible, direct Friedel-Crafts alkylation of an aldehyde is generally unsuccessful due to the deactivating nature of the carbonyl group and its tendency to complex with the Lewis acid catalyst.
Therefore, this guide will focus on the first, more practical, and widely documented pathway.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: From 2,5-Dimethoxyacetophenone
This robust two-step pathway begins with the reduction of a commercially available ketone, followed by the introduction of the aldehyde functionality.
Step 1: Synthesis of 1-Ethyl-2,5-dimethoxybenzene via Clemmensen Reduction
The first critical step is the conversion of the acetyl group of 2,5-dimethoxyacetophenone into an ethyl group. The Clemmensen reduction is a classic and effective method for reducing aryl ketones to the corresponding alkanes under harsh acidic conditions using a zinc-mercury amalgam (Zn(Hg)).
Causality of Experimental Choices: The zinc-mercury amalgam is essential; the mercury increases the hydrogen overvoltage on the zinc surface, which is crucial for the reduction mechanism to proceed efficiently. Concentrated hydrochloric acid serves as both the proton source and the medium. The reaction is typically run under reflux for an extended period to ensure complete conversion.
Materials & Reagents:
| Reagent/Material | Quantity | Moles (approx.) | Notes |
| 2,5-Dimethoxyacetophenone | 35.0 g | 0.194 mol | Starting material |
| Mossy Zinc | 140 g | - | Granulated for high surface area |
| Mercuric Chloride (HgCl₂) | 7.0 g | - | Toxic! Handle with extreme caution |
| Concentrated HCl (~37%) | 360 mL (total) | - | Corrosive |
| Water | 175 mL | - | For amalgam prep and reaction medium |
| Toluene | ~100 mL | - | For extraction (optional) |
| Anhydrous Calcium Chloride | ~10 g | - | Drying agent |
Procedure:
-
Amalgam Preparation: In a suitable round-bottom flask (e.g., 1L), combine the mossy zinc (140 g), mercuric chloride (7 g), concentrated HCl (7 mL), and water (175 mL).[4]
-
CAUTION: Mercuric chloride is highly toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Stir the mixture vigorously for 5-10 minutes. The zinc will become coated with a silvery layer of mercury.
-
Decant the aqueous solution carefully, leaving the solid Zn(Hg) amalgam behind.
-
Reduction Reaction: To the flask containing the amalgam, add 263 mL of concentrated HCl and 175 mL of water. Fit the flask with a reflux condenser and an addition funnel.[4]
-
Heat the mixture to a gentle reflux.
-
Over a period of approximately 1 hour, add the 2,5-dimethoxyacetophenone (35 g) dropwise or in small portions to the refluxing mixture.
-
Continue refluxing for 22-24 hours. During this time, add the remaining ~90 mL of concentrated HCl in small portions (e.g., 10 mL every 2-3 hours) to maintain the acidic conditions as the zinc is consumed.[4]
-
Work-up and Purification: After the reflux period, cool the reaction mixture to room temperature. The product will form a separate, oily upper layer.
-
Separate the oily layer using a separatory funnel. If separation is difficult, the mixture can be extracted with toluene.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 65-70°C at 5-7 mmHg.[4] The expected yield is around 40-50%.
Step 2: Formylation of 1-Ethyl-2,5-dimethoxybenzene via Vilsmeier-Haack Reaction
With the ethylated precursor in hand, the final step is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds.[5][6] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7]
Causality of Experimental Choices: The Vilsmeier reagent is a milder electrophile than those generated in Friedel-Crafts acylations, making it ideal for highly activated rings like 1-Ethyl-2,5-dimethoxybenzene, thus preventing side reactions.[7] The reaction is directed by the powerful ortho-, para-directing methoxy groups. The formyl group will preferentially add to the less sterically hindered position para to the 2-methoxy group and ortho to the 5-methoxy group, which is the desired C1 position.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Materials & Reagents:
| Reagent/Material | Quantity | Moles (approx.) | Notes |
| 1-Ethyl-2,5-dimethoxybenzene | 8.0 g | 0.048 mol | Product from Step 1 |
| N,N-Dimethylformamide (DMF) | 11.5 mL | 0.148 mol | Reagent and solvent |
| Phosphorus Oxychloride (POCl₃) | 9.7 mL | 0.105 mol | Corrosive & lachrymator! Handle with care |
| Ice | As needed | - | For cooling and quenching |
| Sodium Acetate or NaOH solution | As needed | - | For neutralization |
| Isopropanol or Ethanol/Water | As needed | - | For recrystallization |
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place the DMF (11.5 mL). Cool the flask in an ice bath to 0-5°C.[8]
-
Vilsmeier Reagent Formation: While stirring vigorously, add the phosphorus oxychloride (9.7 mL) dropwise, ensuring the temperature of the mixture does not exceed 20°C. An exothermic reaction occurs, forming the Vilsmeier reagent, which may appear as a paste-like complex.[9]
-
Aromatic Substitution: Once the addition of POCl₃ is complete and the initial exotherm has subsided, slowly add the 1-Ethyl-2,5-dimethoxybenzene (8.0 g) dropwise to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 75°C for 1 hour.[8]
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice (~1.5 kg per mole of starting material) with vigorous stirring.[9]
-
This step quenches the reaction and begins the hydrolysis of the intermediate iminium salt to the final aldehyde.
-
Neutralize the acidic solution to a pH of 6-8 by slowly adding a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution.[9] Keep the solution cool during neutralization to prevent the formation of colored byproducts.
-
The product, this compound, should precipitate as a solid.
-
Purification: Filter the solid product by suction, wash thoroughly with cold water, and air-dry.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as isopropanol or an ethanol/water mixture.[8] The pure product is a white or pale yellow solid.
Safety and Handling
-
Mercuric Chloride (HgCl₂): Extremely toxic and environmentally hazardous. All operations involving HgCl₂ must be performed in a fume hood with appropriate PPE. All mercury-containing waste must be disposed of according to institutional hazardous waste protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a dry atmosphere and within a fume hood.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and gives off harmful vapors. Use with appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process starting from 2,5-dimethoxyacetophenone. The pathway involves a Clemmensen reduction to form 1-Ethyl-2,5-dimethoxybenzene, followed by a Vilsmeier-Haack reaction to introduce the formyl group. This methodology leverages classic, well-understood organic reactions to build the target molecule with high regioselectivity. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting aldehyde is a valuable building block for further chemical elaboration, particularly in the field of medicinal and neurochemical research.
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2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Sciencemadness Discussion Board. [Online]. Available: [Link]
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Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Erowid. [Online]. Available: [Link]
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4-Ethyl-2,5-dimethoxy-β-phenethylamine (2C-E). American Chemical Society. [Online]. Available: [Link]
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4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness.org. [Online]. Available: [Link]
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ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE and ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE. Organic Syntheses Procedure. [Online]. Available: [Link]
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Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. PubChem. [Online]. Available: [Link]
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How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Knowledge - Bloomtechz. [Online]. Available: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Online]. Available: [Link]
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2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. [Online]. Available: [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Online]. Available: [Link]
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How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Knowledge - Bloomtechz. [Online]. Available: [Link]
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2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd. [Online]. Available: [Link]
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Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Designer-Drug.com. [Online]. Available: [Link]
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Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Erowid. [Online]. Available: [Link]
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2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. LinkedIn. [Online]. Available: [Link]
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2,5-dimethoxybenzaldehyde. Reddit. [Online]. Available: [Link]
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An In-Depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-2,5-dimethoxybenzaldehyde (CAS No. 50505-61-8), a significant benzaldehyde derivative utilized in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, chemical behavior, analytical characterization, and applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The core focus is to equip professionals with the knowledge to effectively and safely utilize this versatile chemical intermediate, particularly highlighting its role as a key precursor in the synthesis of phenethylamine compounds.
Introduction and Core Characteristics
This compound is a polysubstituted aromatic aldehyde. Its structure, featuring an aldehyde group and two activating methoxy groups, makes it a highly reactive and versatile building block in synthetic chemistry. The ethyl group at the 4-position provides specific steric and electronic properties that are leveraged in the targeted synthesis of complex molecules, most notably within the pharmaceutical and research chemical sectors. Its primary significance lies in its role as a direct precursor to 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a well-known psychoactive compound.[1][2] This relationship underscores the importance of understanding its chemistry for both legitimate research and forensic analysis.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 50505-61-8 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Data not widely published; likely a solid at room temperature. | N/A |
| Melting Point | 46-47°C | [3] |
| Boiling Point | ~319.7 °C (Predicted) | [3] |
| Density | ~1.067 g/cm³ (Predicted) | [3] |
| SMILES | O=CC1=CC(OC)=C(CC)C=C1OC | [3] |
| InChI Key | IYHCILMQGOZLJN-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of electrophilic aromatic substitution reactions. A logical and efficient pathway begins with the common starting material 1,4-dimethoxybenzene and proceeds through the introduction of the ethyl and formyl groups.
Conceptual Synthesis Workflow
The most direct approach involves a two-stage electrophilic substitution strategy. First, an acyl group is introduced via Friedel-Crafts acylation, which is then reduced to the target ethyl group. Second, a formyl group is installed, typically via a Vilsmeier-Haack reaction, which is highly effective for electron-rich aromatic systems.[4][5][6][7]
Field-Proven Synthesis Protocol
This protocol describes the Vilsmeier-Haack formylation of the precursor 1-Ethyl-2,5-dimethoxybenzene. The Vilsmeier-Haack reaction is chosen for its efficacy in formylating electron-rich aromatic rings like dialkoxybenzenes.[5][7] The reaction proceeds by forming the "Vilsmeier reagent," a chloroiminium ion, which acts as the electrophile.[7]
Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-2,5-dimethoxybenzene
-
Materials:
-
1-Ethyl-2,5-dimethoxybenzene (1 mole equivalent)
-
Phosphorus oxychloride (POCl₃) (1.2 mole equivalents)
-
N,N-Dimethylformamide (DMF) (3 mole equivalents, serves as reagent and solvent)
-
Ice-water bath
-
Sodium acetate solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reaction glassware with a dropping funnel and nitrogen inlet
-
-
Procedure:
-
Reagent Preparation (Causality): In a three-necked flask under a nitrogen atmosphere, cool the N,N-Dimethylformamide (DMF) to 0°C using an ice-water bath. The cooling is critical to control the highly exothermic reaction that forms the Vilsmeier reagent.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition. The reaction between DMF and POCl₃ generates the electrophilic chloroiminium salt (Vilsmeier reagent).[7]
-
Electrophilic Attack: After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature. Then, add 1-Ethyl-2,5-dimethoxybenzene dropwise. The electron-rich aromatic ring attacks the Vilsmeier reagent. The methoxy groups strongly direct the substitution to the para position relative to the ethyl group.
-
Reaction Progression: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Heating provides the necessary activation energy to drive the substitution to completion.
-
Workup - Hydrolysis: Cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring. This step hydrolyzes the intermediate iminium ion to the final aldehyde product and quenches any remaining reactive species.
-
Neutralization and Extraction: Neutralize the acidic mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its aldehyde functional group. This makes it a prime candidate for condensation reactions, particularly the Henry (nitroaldol) reaction, which is the cornerstone of its application in phenethylamine synthesis.[8][9][10]
The Henry Reaction: Gateway to Phenethylamines
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[8][9] For this compound, reaction with nitromethane yields 1-(4-ethyl-2,5-dimethoxyphenyl)-2-nitroethanol. This product is a critical intermediate; the nitro group can be readily reduced to a primary amine to complete the synthesis of the corresponding phenethylamine (2C-E).[1][2]
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Spectroscopic Data of 4-Ethyl-2,5-dimethoxybenzaldehyde: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethyl-2,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule. This document offers a detailed interpretation of predicted and analogous spectroscopic data, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its specific substitution pattern—an ethyl group at the C4 position and two methoxy groups at C2 and C5—gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage high-quality predicted data and draw upon established data from closely related analogs. This approach not only provides a robust characterization of the target molecule but also illustrates the power of applying fundamental spectroscopic principles to structural elucidation.
Molecular Structure and Key Features
The structural framework of this compound dictates its spectroscopic characteristics. The key features include:
-
Aromatic Ring: A benzene ring with a 1,2,4,5-tetrasubstitution pattern.
-
Aldehyde Group (-CHO): An electron-withdrawing group that strongly influences the electronic environment of the aromatic ring.
-
Methoxy Groups (-OCH₃): Two electron-donating groups that influence the electron density of the ring.
-
Ethyl Group (-CH₂CH₃): An alkyl substituent.
The interplay of these functional groups creates a distinct set of signals in each spectroscopic analysis.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit several distinct signals.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.3 | Singlet | 1H | Aromatic H |
| ~6.9 | Singlet | 1H | Aromatic H |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.7 | Quartet | 2H | Ethyl (-CH₂) |
| ~1.2 | Triplet | 3H | Ethyl (-CH₃) |
Interpretation and Rationale
-
Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift.
-
Aromatic Protons (~7.3 and ~6.9 ppm): The two aromatic protons are in different chemical environments. The proton at C6 is deshielded by the adjacent aldehyde group, while the proton at C3 is influenced by the two flanking methoxy groups. This results in two distinct singlets.
-
Methoxy Protons (~3.9 and ~3.8 ppm): The two methoxy groups are in slightly different electronic environments, leading to two separate singlets.
-
Ethyl Group Protons (~2.7 and ~1.2 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to the aromatic ring and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde (C=O) |
| ~155-160 | Aromatic C-O |
| ~125-135 | Aromatic C-Et |
| ~110-120 | Aromatic C-H |
| ~55-56 | Methoxy (-OCH₃) |
| ~25 | Ethyl (-CH₂) |
| ~15 | Ethyl (-CH₃) |
Interpretation and Rationale
-
Carbonyl Carbon (~190 ppm): The carbon of the aldehyde group is significantly deshielded and appears far downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons attached to the electronegative oxygen atoms of the methoxy groups are the most deshielded among the ring carbons. The carbon attached to the ethyl group and the carbons bearing hydrogen atoms will have distinct chemical shifts.
-
Methoxy Carbons (~55-56 ppm): The carbons of the two methoxy groups are expected to have very similar chemical shifts.
-
Ethyl Group Carbons (~25 and ~15 ppm): The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group appear in the typical aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960-2850 | C-H stretch | Alkyl (Ethyl) |
| ~2830-2720 | C-H stretch | Aldehyde |
| ~1700 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250, ~1030 | C-O stretch | Methoxy |
Interpretation and Rationale
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group and the sp² hybridized carbon of the aldehyde group.
-
C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.
-
C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretching: Strong bands in the 1250-1030 cm⁻¹ region are indicative of the C-O stretching vibrations of the two methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₄O₃, MW = 194.23).
-
Loss of a Hydrogen Radical (M-1): A peak at m/z [M-1]⁺ is often observed for aldehydes, resulting from the loss of the aldehydic proton.
-
Loss of an Ethyl Radical (M-29): Fragmentation involving the loss of the ethyl group (-CH₂CH₃) would result in a significant peak at m/z [M-29]⁺.
-
Loss of a Methoxy Radical (M-31): Cleavage of a methoxy group (-OCH₃) would lead to a peak at m/z [M-31]⁺.
-
Benzoyl Cation Fragments: Further fragmentation can lead to the formation of various substituted benzoyl cations.
Caption: Key predicted fragmentation pathways for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0 to 220 ppm). A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data and analysis of analogous compounds. The interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of the molecule's structural features. The provided protocols serve as a practical reference for the experimental acquisition of such data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.
References
As this guide is based on predicted data and general spectroscopic principles, specific literature references for the experimental data of this compound are not available. The interpretations are based on established principles found in standard spectroscopy textbooks and data from chemical databases for analogous compounds.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Structural Analogs of 4-Ethyl-2,5-dimethoxybenzaldehyde: Synthesis, Pharmacology, and Structure-Activity Relationships
Introduction: The 2,5-Dimethoxyphenyl Scaffold as a Privileged Motif for Serotonergic Ligands
The 2,5-dimethoxyphenyl moiety represents a cornerstone in the exploration of serotonergic ligands, particularly those targeting the serotonin 2A receptor (5-HT2A). This receptor, a G protein-coupled receptor (GPCR), is a key player in a vast array of neurological processes, and its modulation is of significant interest in the fields of neuroscience and drug development.[1][2] The substitution pattern of the phenyl ring, especially at the 2, 4, and 5 positions, profoundly influences the affinity and functional activity of these ligands.
This guide focuses on the structural analogs derived from 4-Ethyl-2,5-dimethoxybenzaldehyde. This specific benzaldehyde serves as a crucial precursor to the psychedelic phenethylamine known as 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine), a compound first synthesized by Alexander Shulgin.[3][4] The exploration of analogs of this family, often referred to as the "2C-series," provides a compelling case study in structure-activity relationships (SAR) and the rational design of receptor-targeted compounds.[3][5]
By systematically modifying the substituent at the 4-position of the 2,5-dimethoxybenzaldehyde core, a diverse library of phenethylamines can be generated. This allows for a detailed investigation into how factors such as substituent size, lipophilicity, and electronic properties impact interaction with the 5-HT2A receptor and related subtypes. This guide will provide a comprehensive overview of the synthetic strategies employed to create these analogs, a detailed analysis of their pharmacological profiles, and a discussion of the key SAR principles that have emerged from their study.
Synthetic Strategies: From Benzaldehyde Precursors to Bioactive Phenethylamines
The synthesis of 4-substituted-2,5-dimethoxyphenethylamines typically follows a convergent strategy, beginning with the appropriately substituted 2,5-dimethoxybenzaldehyde. This section will detail the key synthetic transformations, explaining the rationale behind the chosen methodologies.
Synthesis of the Core Intermediate: 4-Substituted-2,5-dimethoxybenzaldehyde
The common starting point for many analogs is 2,5-dimethoxybenzaldehyde, which can be synthesized from p-methoxyphenol.[6] A crucial step in generating diversity is the selective introduction of a substituent at the 4-position. A widely used and effective method is the bromination of 2,5-dimethoxybenzaldehyde.
Rationale for Bromination: Bromination at the 4-position provides a versatile chemical handle. The resulting 4-bromo-2,5-dimethoxybenzaldehyde is a stable, crystalline solid that can be readily purified.[7][8] The bromine atom can then be displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups.
A general workflow for the synthesis of the 4-bromo intermediate and its subsequent conversion to other analogs is depicted below.
Caption: General synthetic route to 4-substituted-2,5-dimethoxybenzaldehydes.
For the synthesis of the title compound's precursor, this compound, a common approach involves a cross-coupling reaction, such as a Suzuki or Kumada coupling, with the 4-bromo derivative. Alternatively, Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by reduction can be employed.
Elongation to the Phenethylamine: The Henry Reaction and Reduction
The conversion of the substituted benzaldehyde to the target phenethylamine is a cornerstone of this chemical class's synthesis, famously detailed in Alexander Shulgin's "PiHKAL".[9] This two-step process involves a Henry reaction followed by reduction.
The Henry Reaction (Nitroaldol Condensation): The benzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding β-nitrostyrene.[10][11] This reaction is robust and generally proceeds in good yield. The choice of a base and solvent can be optimized to maximize the yield and minimize side reactions.[12]
Reduction of the Nitrostyrene: The final and critical step is the reduction of the nitro group and the carbon-carbon double bond of the nitrostyrene to form the primary amine of the phenethylamine.[13][14] Several reducing agents can accomplish this transformation, with the choice often depending on the desired scale, available equipment, and the presence of other functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and commonly used reducing agent for this purpose.[14] It efficiently reduces both the nitro group and the double bond. However, it is highly reactive, requires anhydrous conditions, and can be dangerous to handle on a large scale.
-
Sodium Borohydride (NaBH₄) and Copper(II) Chloride (CuCl₂): This combination offers a milder and safer alternative to LiAlH₄.[15][16] The reaction can often be performed in alcoholic solvents without the need for an inert atmosphere. This system has been shown to be effective for a variety of substituted nitrostyrenes.[15][16]
The overall synthetic workflow from the benzaldehyde to the final phenethylamine is illustrated below.
Caption: General two-step synthesis of 2C-series phenethylamines.
Pharmacology and Mechanism of Action
The primary pharmacological target for the psychedelic effects of the 2C-series of compounds is the serotonin 5-HT2A receptor.[17] These compounds act as agonists or partial agonists at this receptor.[18] The 5-HT2A receptor is highly expressed in the cerebral cortex, particularly in pyramidal neurons, and plays a crucial role in cognitive and perceptual processes.[1]
Upon agonist binding, the 5-HT2A receptor, which is coupled to Gq/G11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, ultimately resulting in neuronal excitation.
Caption: Simplified 5-HT2A receptor signaling cascade.
While the 5-HT2A receptor is the primary target, many of these analogs also show affinity for the closely related 5-HT2B and 5-HT2C receptors.[2][19] Activity at the 5-HT2C receptor may contribute to some of the compounds' effects, while chronic activation of the 5-HT2B receptor is associated with a risk of cardiac valvulopathy, making selectivity for 5-HT2A over 5-HT2B a critical parameter in drug design.[20]
Structure-Activity Relationships (SAR)
The systematic modification of the 4-position substituent on the 2,5-dimethoxyphenethylamine scaffold has provided a wealth of information on the structural requirements for 5-HT2A receptor agonism.
| Compound | 4-Position Substituent (R) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Notes |
| 2C-H | -H | ~1000 | >1000 | Low potency |
| 2C-D | -CH₃ | ~200 | ~100 | Moderate potency |
| 2C-E | -CH₂CH₃ | ~50 | ~20 | Potent, considered one of the "magical half-dozen" by Shulgin [17] |
| 2C-P | -CH₂CH₂CH₃ | ~30 | ~10 | High potency, longer duration |
| 2C-B | -Br | ~80 | ~30 | Potent, well-known psychedelic[19] |
| 2C-I | -I | ~40 | ~15 | Potent, similar to 2C-B |
| 2C-TFM | -CF₃ | ~60 | ~25 | Potent, demonstrates tolerance of electron-withdrawing groups |
| 2C-O-4 | -OCH₂CH₂CH₂CH₃ | >1000 | >1000 | Inactive in humans, likely due to metabolism[21] |
Note: The values in the table are approximate and collated from various sources for comparative purposes. Absolute values can vary between different assays and laboratories.
From this data, several key SAR principles can be derived:
-
Size and Lipophilicity at the 4-Position: There is a clear trend that increasing the size and lipophilicity of the 4-position substituent from hydrogen (2C-H) to small alkyl groups (2C-D, 2C-E, 2C-P) or halogens (2C-B, 2C-I) significantly increases potency at the 5-HT2A receptor.[19][22] This suggests the presence of a hydrophobic pocket in the receptor's binding site that accommodates these groups.
-
Optimal Alkyl Chain Length: Potency appears to peak with ethyl (2C-E) and propyl (2C-P) substituents. Longer alkyl chains may lead to a decrease in activity or altered pharmacological properties.
-
Halogens as Effective Substituents: The bromo (2C-B) and iodo (2C-I) analogs are potent 5-HT2A agonists, demonstrating that halogens are well-tolerated in the 4-position hydrophobic pocket.
-
Electron-Withdrawing Groups: The trifluoromethyl group (2C-TFM) also confers high potency, indicating that purely electronic effects are not the primary driver of activity and that the receptor can accommodate electron-withdrawing substituents.[19]
-
Metabolic Stability: The inactivity of some alkoxy analogs like 2C-O-4, despite having a lipophilic substituent, highlights the importance of metabolic stability.[21] These compounds may be rapidly metabolized, preventing them from reaching the target receptor in sufficient concentrations.
Experimental Protocols
The following protocols are representative examples for the synthesis of key compounds in this class. They are intended for informational purposes for qualified researchers.
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
Rationale: This protocol uses bromine in acetic acid, a classic and reliable method for the selective bromination of activated aromatic rings.[7][23] Acetic acid serves as a polar solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution. The reaction is quenched with water to precipitate the less soluble product.
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (70 mL). Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of bromine (3.4 mL, 66.2 mmol) in glacial acetic acid (30 mL).
-
Slowly add the bromine solution dropwise to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 500 mL of cold water with vigorous stirring. A white or pale yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from isopropanol or ethanol to yield 4-bromo-2,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid.
-
Expected Yield: 70-85%
-
Characterization: Melting point and NMR spectroscopy should be used to confirm the structure and purity.
-
Protocol 2: Synthesis of 2-(4-Ethyl-2,5-dimethoxyphenyl)-1-nitroethene
Rationale: This is a standard Henry reaction using ammonium acetate as the base and catalyst. The reaction is typically run at reflux in a solvent like glacial acetic acid to drive the condensation and subsequent dehydration to the nitrostyrene.
Procedure:
-
To a round-bottom flask, add this compound (5.0 g, 25.7 mmol), nitromethane (15 mL, 278 mmol), and ammonium acetate (2.0 g, 25.9 mmol).
-
Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water (200 mL). A yellow precipitate will form.
-
Collect the crude nitrostyrene by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent such as methanol or isopropanol to obtain bright yellow crystals.
-
Expected Yield: 60-75%
-
Characterization: Confirm structure and purity via melting point and NMR spectroscopy.
-
Protocol 3: Synthesis of 2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine) via LiAlH₄ Reduction
Rationale: LiAlH₄ is a potent reducing agent capable of converting the nitrostyrene directly to the phenethylamine in a single step. Anhydrous THF is a common solvent, and the reaction requires careful, slow addition of the nitrostyrene to the hydride slurry to control the exothermic reaction. An acidic workup protonates the resulting amine, allowing for extraction into the aqueous phase, followed by basification and extraction of the freebase product.
Procedure:
-
Warning: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (3.0 g, 79 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Dissolve the 2-(4-ethyl-2,5-dimethoxyphenyl)-1-nitroethene (4.0 g, 16.9 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the nitrostyrene solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (3 mL), 15% NaOH solution (3 mL), and then water again (9 mL). A granular white precipitate of aluminum salts should form.
-
Filter the mixture and wash the precipitate with additional THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2C-E freebase as an oil.
-
The product can be further purified by vacuum distillation or by conversion to a hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in isopropanol.
-
Expected Yield: 50-70%
-
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
-
Conclusion
The structural analogs of this compound represent a rich field of study for understanding the molecular determinants of ligand-receptor interactions at the serotonin 5-HT2A receptor. The synthetic routes to these compounds are well-established and allow for systematic modifications, particularly at the 4-position of the phenyl ring. The resulting structure-activity relationships demonstrate a clear correlation between the physicochemical properties of the 4-substituent and the pharmacological potency of the final phenethylamine. This body of knowledge not only provides fundamental insights into receptor pharmacology but also serves as a valuable guide for the design of novel ligands with tailored selectivity and functional activity profiles for potential therapeutic applications.
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2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]
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Affinities of New Compounds for the Human 5-HT2A and 5-HT2C Receptors and Their In Vivo Psychedelic-Like Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
- Egan, C. T., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(12), 2936–2945.
- Røsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
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Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
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- Fuller, D. (2011). The 2C-phenethylamines Have Arrived. Forensic Toxicology Consultant.
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Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
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Acute Effects of 2C-E in Humans: An Observational Study. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scirp.org. Retrieved January 21, 2026, from [Link]
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Henry reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Nitrostyrene reduction. (2019). Reddit. Retrieved January 21, 2026, from [Link]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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Reduction of Nitrostyrenes using Red-Al. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]
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What Is 2C-E? | 2C-E Abuse & Effects. (2024). Greenhouse Treatment Center. Retrieved January 21, 2026, from [Link]
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Green Chemistry. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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The Bioactive Landscape of Substituted Benzaldehydes: From Molecular Structure to Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Benzaldehyde Scaffold
Benzaldehyde derivatives represent a cornerstone class of organic compounds, serving as pivotal intermediates in a vast array of industrial and scientific applications, from pharmaceuticals and agrochemicals to fragrances and dyes.[1] Their significance stems from a unique combination of a reactive aldehyde functional group and a tunable aromatic ring, which allows for extensive structural diversification.[1] This inherent versatility makes the benzaldehyde scaffold a fertile ground for the discovery of novel bioactive molecules.
This guide provides an in-depth exploration of the biological activities of substituted benzaldehydes, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying principles of their bioactivity. By understanding the causality behind experimental design and the nuances of structure-activity relationships, we can more effectively harness the therapeutic potential of this remarkable chemical family. This document will navigate from the fundamental chemical properties and structure-activity relationships to specific biological activities, validated experimental protocols for screening, and their applications in modern drug discovery.
Chapter 1: Decoding the Structure-Activity Relationship (SAR)
The concept of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, positing that the biological activity of a compound is directly related to its molecular structure.[2] For benzaldehyde derivatives, the key to unlocking or modulating a specific biological response lies in the strategic placement of various substituents on the benzene ring. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets.[1]
The aldehyde moiety (-CHO) itself is a primary site of reactivity, readily participating in nucleophilic additions and condensation reactions, which is often crucial for interaction with biological macromolecules.[1] However, the substituents on the aromatic ring dictate the molecule's overall character and, consequently, its biological profile.
Caption: Logical relationship between the core scaffold, substituents, and resulting bioactivity.
Table 1: Influence of Substituents on the Biological Activity of Benzaldehydes
| Substituent | Position | Observed Biological Activity | Mechanistic Insight / Causality | References |
| Hydroxyl (-OH) | ortho | Potent Antifungal | The ortho-hydroxyl group is believed to increase the compound's ability to disrupt the fungal antioxidation system, possibly through enhanced redox cycling. | [3][4][5] |
| para | Antimicrobial, Antioxidant | Enhances radical scavenging activity. In antimicrobial contexts, it mimics phenolic compounds that disrupt cell membranes.[6][7] | [6][7][8] | |
| Dihydroxy (-OH)₂ | 2,3- / 2,5- | Antimicrobial, Antioxidant | The number and position of hydroxyl groups are directly related to antioxidant capacity. Dihydroxy compounds are potent electron donors.[9][10] | [9][10][11] |
| Trifluoromethyl (-CF₃) | meta | Enhanced Pharmaceutical & Agrochemical Activity | A powerful electron-withdrawing group that increases lipophilicity and metabolic stability, improving binding affinity and pharmacokinetic properties. | [1] |
| Halogens (e.g., -Cl) | Various | Anticancer, Antimicrobial | Increases lipophilicity, potentially enhancing cell membrane penetration. Can participate in halogen bonding with biological targets. | [12][13] |
| Methoxy (-OCH₃) | Various | Antioxidant, Antiaflatoxigenic | Modulates electronic properties and can contribute to radical scavenging, though often less effectively than a free hydroxyl group. | [14] |
Chapter 2: Major Biological Activities & Mechanistic Insights
The structural diversity of substituted benzaldehydes translates into a wide spectrum of biological activities. Understanding the mechanisms through which these compounds exert their effects is crucial for their rational design as therapeutic agents.
Antimicrobial and Antifungal Activity
A significant body of research points to the efficacy of substituted benzaldehydes against a range of microbial and fungal pathogens.[6][9][12] A primary mechanism of action, particularly for antifungal activity, is the disruption of the pathogen's cellular antioxidation system.[3][4][5]
Natural phenolic compounds, including many hydroxybenzaldehydes, can act as redox cyclers. This process destabilizes the cellular redox homeostasis by generating reactive oxygen species (ROS), overwhelming the pathogen's antioxidant defenses (e.g., superoxide dismutases, glutathione reductase) and leading to cell death.[3][5] This targeted disruption makes these compounds not only effective antifungals on their own but also potent chemosensitizing agents that can enhance the efficacy of conventional antifungal drugs.[3][4][5]
Caption: Proposed antifungal mechanism via disruption of cellular antioxidation.
Anticancer and Cytotoxic Properties
Substituted benzaldehydes have emerged as a promising scaffold for the development of novel anticancer agents.[15][16][17] Their derivatives have demonstrated significant cytotoxicity against a multitude of cancer cell lines, often through mechanisms that induce programmed cell death (apoptosis) or inhibit critical cellular machinery.[18][19]
Key mechanisms of action include:
-
Induction of Apoptosis: Many benzaldehyde derivatives trigger the intrinsic mitochondrial pathway of apoptosis, causing DNA damage and cell death.[18][20]
-
Enzyme Inhibition: Certain derivatives, such as thiosemicarbazones, are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby halting cell proliferation.[18]
-
Overcoming Multidrug Resistance: Some α-hydroxyphosphonate derivatives have shown equal or greater toxicity to multidrug-resistant (MDR) cancer cells, suggesting they may be able to evade efflux pumps like P-glycoprotein.[21]
The cytotoxic potential is highly dependent on the substitution pattern. A systematic evaluation of 54 commercial aldehydes revealed that the number, position, and type of substituents on the aromatic ring are critical for biological activity.[19]
Table 2: Selected Cytotoxicity Data (IC₅₀) of Benzaldehyde Derivatives
| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde (ABMM-32) | H1299 (Non-small cell lung cancer) | 13.0 | [22] |
| Phenylbenzoate (ABMM-6) | H1299 (Non-small cell lung cancer) | 14.0 | [22] |
| Benzyloxybenzaldehyde (ABMM-24) | H1299 (Non-small cell lung cancer) | 13.7 | [22] |
| o-Vanillin | MDA-MB-231 (Breast) | 35.40 | [23] |
| o-Vanillin | PC-3 (Prostate) | 47.10 | [23] |
| Benzaldehyde | Human Lymphocytes (Cytotoxicity) | >10 µg/mL | [20] |
Antioxidant and Radical Scavenging Capacity
The ability to neutralize harmful free radicals is another significant biological property of substituted benzaldehydes, particularly those bearing hydroxyl groups.[8][10] The antioxidant capacity (AOC) is strongly correlated with the compound's oxidation potential; molecules that are more easily oxidized (electron-donor derivatives) are better antioxidants.[10]
Studies have shown that dihydroxybenzaldehydes are effective radical scavengers.[10] The position of the hydroxyl groups is a key determinant of this activity.[10] Furthermore, derivatives such as thiosemicarbazones with electron-donating groups like -OH or -NMe₂ have also demonstrated significant antioxidant properties.[24]
Chapter 3: A Practical Guide to Bioactivity Evaluation
The transition from a synthesized compound to a potential therapeutic lead requires rigorous and validated biological screening. This section outlines the core experimental workflows and step-by-step protocols for assessing the activities described above. The causality behind these experimental choices is to create a self-validating system where results can be reliably interpreted and compared.
General Synthesis and Bioactivity Screening Workflow
The process of discovering a novel bioactive benzaldehyde derivative follows a logical and systematic progression. It begins with the rational design and synthesis of target molecules, followed by a cascade of in vitro assays to screen for the desired biological activity, and finally, mechanistic studies to understand how the lead compounds work.
Caption: General workflow for the synthesis and biological screening of novel compounds.[18]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] It is a crucial first step in screening for potential anticancer agents.
Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology: [18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzaldehyde derivatives in the appropriate cell culture medium. Add the compounds to the wells at various final concentrations. Include a solvent control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and replace it with fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the test compound. The absence of visible growth (turbidity) after incubation indicates the inhibitory effect.
Step-by-Step Methodology: [12][18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Causality: The positive control validates that the microorganism can grow under the assay conditions, while the negative control confirms the sterility of the medium.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity or growth.
Protocol: Antioxidant Capacity Evaluation (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[10][24]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change from violet to yellow. The change in absorbance is proportional to the radical scavenging activity.
Step-by-Step Methodology: [24]
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well.
-
Compound Addition: Add the test compounds at different concentrations to the wells. Include a blank (solvent only) and a control (DPPH solution with solvent).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, ensuring the observed color change is due to the antioxidant activity of the test compound.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 515-518 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The EC₅₀ (Efficient Concentration) value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, can then be determined.[10]
Conclusion and Future Perspectives
Substituted benzaldehydes are a profoundly important class of molecules whose chemical tractability and diverse bioactivity make them a continuing source of inspiration for drug discovery. This guide has demonstrated that through the rational application of substituents, the benzaldehyde scaffold can be tailored to exhibit potent antimicrobial, anticancer, and antioxidant properties. The key to future success lies in a deeper understanding of their mechanisms of action and structure-activity relationships.
Future research should focus on integrating computational methods, such as molecular docking and QSAR studies, with high-throughput synthesis and screening to accelerate the discovery of novel leads.[22][25] Furthermore, exploring the potential of these compounds as selective enzyme inhibitors or modulators of specific signaling pathways will open new therapeutic avenues.[22][26][27] As our understanding of the molecular drivers of disease becomes more sophisticated, the versatile and adaptable nature of the substituted benzaldehyde will ensure its enduring relevance in the development of next-generation therapeutics.
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An In-depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and pharmacology. Its core structure, a dimethoxy-substituted benzene ring with an ethyl group at the 4-position and a formyl group, makes it a valuable intermediate in the synthesis of various target molecules. Most notably, it serves as a direct precursor to the psychoactive phenethylamine derivative 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a compound known for its hallucinogenic and stimulant effects.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on providing practical insights for laboratory professionals.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50505-61-8 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Melting Point | 46-47 °C | [4] |
| Boiling Point | 319.7 ± 37.0 °C (Predicted) | [4] |
| Density | 1.067 g/cm³ | [4] |
| Appearance | Not specified, likely a solid at room temperature given the melting point. | |
| Solubility | Soluble in most common organic solvents.[5] | [5] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from the more readily available 2,5-dimethoxybenzaldehyde or its precursors. A plausible and efficient synthetic strategy involves the Friedel-Crafts ethylation of a suitable precursor followed by formylation.
Synthetic Pathway Overview
A logical synthetic route begins with the ethylation of 1,4-dimethoxybenzene, followed by formylation of the resulting 1-ethyl-2,5-dimethoxybenzene. This approach offers good regioselectivity due to the directing effects of the methoxy groups.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Hypothetical but Plausible Approach
Part 1: Synthesis of 1-Ethyl-2,5-dimethoxybenzene (via Friedel-Crafts Alkylation)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of 1,4-dimethoxybenzene and ethyl bromide in the same solvent.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of AlCl₃ at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and water. Separate the organic layer and wash it successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-ethyl-2,5-dimethoxybenzene.
Part 2: Synthesis of this compound (via Vilsmeier-Haack Formylation)
-
Preparation of the Vilsmeier Reagent: In a separate flask, cool phosphorus oxychloride (POCl₃) in an ice bath. Slowly add N,N-dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent, a chloroiminium salt.[8]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-ethyl-2,5-dimethoxybenzene from Part 1 in DMF or another suitable solvent.
-
Reaction Execution: Heat the reaction mixture, typically to around 50-60 °C, for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Hydrolyze the intermediate iminium salt by adding a solution of sodium acetate or sodium hydroxide until the mixture is basic.
-
Purification: Extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄. After filtration and solvent removal, the crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of its precursor, 2,5-dimethoxybenzaldehyde, and other related 4-substituted analogs, the following characteristic spectral features can be predicted.[9][10][11][12][13][14][15]
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (-CHO): A singlet peak is expected in the region of δ 9.8-10.5 ppm.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.
-
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) will be present, with coupling constants (J) around 7 Hz. The quartet would likely appear around δ 2.6-2.8 ppm, and the triplet around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-CHO): A peak in the downfield region, typically around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms appearing at lower field.
-
Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons, likely in the range of δ 55-60 ppm.
-
Ethyl Group Carbons (-CH₂CH₃): A signal for the methylene carbon (-CH₂-) around δ 20-30 ppm and a signal for the methyl carbon (-CH₃) around δ 10-15 ppm.
Mass Spectrometry (MS - Predicted Fragmentation)
The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺), the formyl group ([M-29]⁺), a methoxy group ([M-31]⁺), or combinations thereof.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong absorptions in the range of 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.
-
C-H Stretch (Alkyl): Absorptions around 2850-2960 cm⁻¹.
Application in the Synthesis of 2C-E
The primary and most well-documented application of this compound is its use as the immediate precursor in the synthesis of the psychoactive phenethylamine, 2C-E.[1] This transformation is typically achieved through a two-step sequence involving a Henry reaction followed by a reduction.
Synthetic Pathway from Aldehyde to Phenethylamine
Caption: Synthesis of 2C-E from this compound.
Experimental Protocol Overview
-
Henry Reaction: this compound is condensed with nitroethane in the presence of a catalyst, such as ammonium acetate, to form the corresponding nitrostyrene derivative, 1-(4-ethyl-2,5-dimethoxyphenyl)-2-nitropropene. This reaction is a classic carbon-carbon bond-forming reaction.[16]
-
Reduction of the Nitroalkene: The resulting nitroalkene is then reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, is typically employed for this transformation to yield 2C-E.[16]
Pharmacology of 2C-E
2C-E is a psychedelic phenethylamine that acts as a partial agonist of the serotonin 5-HT₂A receptor, which is believed to be the primary mechanism for its hallucinogenic effects.[1] It can also have stimulant effects at lower doses.[3] The pharmacology and toxicology of 2C-E and related compounds are areas of active research, and handling of these substances should be conducted with extreme caution and in accordance with all applicable laws and regulations.[2][17][18][19]
Conclusion
This compound is a key synthetic intermediate with significant applications in the synthesis of pharmacologically active molecules, most notably 2C-E. While detailed experimental data for this specific compound is not abundant in the public domain, its synthesis and properties can be reliably inferred from the well-established chemistry of related aromatic aldehydes. This guide provides a framework for the synthesis, characterization, and further utilization of this important building block in a research and development setting.
References
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- Brugman, S. J. T., Engwerda, A. H. J., Kalkman, E., de Ronde, E., Tinnemans, P., & Vlieg, E. (2019). The crystal structures of four dimethoxybenzaldehyde isomers.
- Dehno Khalaji, A., Grivani, G., Jalali Akerdi, S., Gotoh, K., Ishida, H., & Mighani, H. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Structural Chemistry, 21(5), 995–1003.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]
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Wikipedia. (n.d.). 2C-E. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3... Retrieved from [Link]
- Van Vrancken, M. J., Benavides, R., & Wians, F. H. (2013). Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose. Proceedings (Baylor University. Medical Center), 26(1), 58–61.
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Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
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PMC. (n.d.). Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Retrieved from [Link]
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Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
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Sciencemadness Discussion Board. (2006, October 14). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ? Retrieved from [Link]
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Greenhouse Treatment Center. (2024, April 23). What Is 2C-E? | 2C-E Abuse & Effects. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of... Retrieved from [Link]
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Soft-Tox.org. (2013, September 13). 2C-E monograph. Retrieved from [Link]
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Almac. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
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ResearchGate. (2025, August 10). 2C or Not 2C: Phenethylamine Designer Drug Review. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Retrieved from [Link]
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Supporting Information. (n.d.). 2. Retrieved from [Link]
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Supporting Information. (n.d.). Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II) Complex in Water. Retrieved from [Link]
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The Shulgin Synthesis: A Technical History of 2,5-dimethoxy-4-ethylphenethylamine (2C-E)
A Whitepaper for Chemical Research and Drug Development Professionals
Introduction
2,5-dimethoxy-4-ethylphenethylamine, commonly known as 2C-E, is a psychedelic phenethylamine first synthesized and described by Alexander Shulgin.[1][2] It belongs to the "2C" family of compounds, a series of psychedelic drugs systematically explored by Shulgin to investigate structure-activity relationships.[3][4] The designation "2C" refers to the two carbon atoms connecting the amino group to the benzene ring.[4][5] This guide provides an in-depth technical examination of the historical synthesis of 2C-E as detailed in Shulgin's seminal work, PiHKAL (Phenethylamines I Have Known and Loved), contextualizing the chemical logic and methodologies for a scientific audience.[1][6]
Part 1: Precursor Selection and Strategy
The synthesis of 2C-E, as outlined by Shulgin, is a multi-step process that begins with commercially available precursors and builds the target molecule through a series of classical organic reactions. The core strategy involves the construction of a substituted benzaldehyde, which then serves as the foundation for building the phenethylamine sidechain.
The logical starting point for many 2C-x compounds is a correspondingly substituted benzaldehyde. For 2C-E, the required intermediate is 2,5-dimethoxy-4-ethylbenzaldehyde . Shulgin's published synthesis in PiHKAL starts from 2,5-dimethoxy-1-ethylbenzene, which is then formylated to produce this key aldehyde intermediate.[6]
Part 2: The Core Synthesis Pathway Documented by Shulgin
The most widely recognized synthesis of 2C-E follows a two-step sequence starting from the 2,5-dimethoxy-4-ethylbenzaldehyde intermediate. This pathway employs a nitroaldol condensation followed by a powerful reduction.
Step 1: Henry Condensation to form 2,5-Dimethoxy-4-ethyl-β-nitrostyrene
The first critical step is the formation of a carbon-carbon bond to introduce the two-carbon side chain. This is achieved via the Henry reaction, a classic nitroaldol condensation between an aldehyde and a nitroalkane, in this case, nitromethane.[7][8]
Causality of Experimental Choice: The Henry reaction is an effective method for creating β-nitro alcohols, which readily dehydrate (often in-situ) to form a nitrostyrene.[8] This nitrostyrene intermediate is ideal because the nitro group can be subsequently reduced to the primary amine of the target phenethylamine, and the styrene double bond can be reduced to the saturated ethyl bridge. The reaction is typically catalyzed by a base, with ammonium acetate being a common choice as it provides a mild basic environment.[9][10]
Experimental Protocol (Adapted from analogous syntheses):
-
A mixture of 2,5-dimethoxy-4-ethylbenzaldehyde, an excess of nitromethane (acting as both reagent and solvent), and a catalytic amount of ammonium acetate is prepared in a round-bottom flask.[10]
-
The mixture is heated under reflux for several hours. The reaction progress can be monitored by observing a color change to a deep red or orange, indicative of the conjugated nitrostyrene product.[11]
-
Upon completion, the reaction mixture is cooled, and the excess nitromethane is removed under reduced pressure.
-
The resulting crude product is often purified by recrystallization from a suitable solvent, such as isopropanol (IPA), to yield the bright orange or yellow crystals of 2,5-dimethoxy-4-ethyl-β-nitrostyrene.[11]
Step 2: Reduction of the Nitrostyrene to 2C-E
The final step is the reduction of both the nitro group and the alkene double bond of the nitrostyrene intermediate to form the saturated phenethylamine.
Causality of Experimental Choice: This transformation requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent specified in many of Shulgin's phenethylamine syntheses due to its power and efficacy in reducing both functional groups simultaneously.[12][13] Alternative methods exist, such as catalytic hydrogenation, but LiAlH₄ provides a direct and high-yielding laboratory-scale route from the nitrostyrene.[14]
Experimental Protocol (Adapted from Shulgin's general methodology in PiHKAL):
-
A solution of 2,5-dimethoxy-4-ethyl-β-nitrostyrene in a dry, aprotic solvent like tetrahydrofuran (THF) is prepared.[6]
-
This solution is added dropwise to a stirred suspension of an excess of lithium aluminum hydride (LiAlH₄) in dry THF, typically under an inert atmosphere (e.g., nitrogen or argon) and with cooling to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure the reduction is complete.
-
The reaction is then carefully quenched by the sequential, slow addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting inorganic sludge is filtered off, and the filter cake is washed with additional THF.
-
The combined organic filtrates are dried, and the solvent is removed under reduced pressure to yield the crude 2C-E freebase as an oil.[6]
The following diagram illustrates the core synthetic workflow from the key aldehyde intermediate to the final product.
Caption: Core synthetic pathway for 2C-E from the benzaldehyde intermediate.
Part 3: Purification and Salt Formation
For stability, handling, and accurate dosing, the final amine product is typically converted into a salt. The hydrochloride salt is most common.
Protocol:
-
The crude 2C-E freebase oil is dissolved in a solvent such as isopropanol (IPA) or ether.[6]
-
Concentrated hydrochloric acid is added dropwise until the solution is acidic, causing the hydrochloride salt to precipitate out of the solution.
-
The resulting white crystals of 2,5-dimethoxy-4-ethylphenethylamine hydrochloride are collected by filtration, washed with a small amount of cold solvent, and air-dried.[6]
Part 4: Analytical Validation
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is required. This self-validating system is crucial for any research or developmental application.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from any residual starting materials or byproducts and provides a mass spectrum.[15] The fragmentation pattern serves as a molecular fingerprint, confirming the compound's identity and molar mass (209.29 g/mol for the freebase).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.[16] It confirms the presence and connectivity of all atoms, including the aromatic protons, the methoxy groups, the ethyl group, and the ethylamine side chain, validating the final structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and C-O stretches of the methoxy ethers.[15]
The table below summarizes key analytical data for 2C-E hydrochloride.
| Property | Value | Method |
| Molecular Formula | C₁₂H₂₀ClNO₂ | - |
| Molar Mass | 245.75 g/mol | MS |
| Appearance | White crystals | Visual |
| Melting Point | Not specified in PiHKAL[6] | DSC/MPA |
| ¹H NMR | Characteristic peaks for aromatic, methoxy, ethyl, and amine protons. | NMR |
| Purity | >99% (typical target) | GC, HPLC |
Conclusion
The synthesis of 2C-E, as pioneered by Alexander Shulgin, is a hallmark example of systematic chemical exploration in the phenethylamine class. The pathway, utilizing a Henry condensation followed by a lithium aluminum hydride reduction, represents a robust and well-documented method for obtaining this compound on a laboratory scale. For researchers and drug development professionals, understanding this historical synthesis provides not only a practical chemical blueprint but also a valuable insight into the structure-activity relationship studies that defined a significant era of psychedelic research.
References
- Shulgin, A. & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [URL: https://erowid.org/library/books_online/pihkal/pihkal024.shtml]
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- ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [URL: https://www.researchgate.net/figure/A-Henry-reaction-the-synthesis-of-E-nitrostyrene-derivatives-3a-3f-was-based-on_fig1_236162391]
- Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. [URL: http://www.rhodium.ws/chemistry/nitrostyrene.
- Wikipedia. (n.d.). 2C (psychedelics). [URL: https://en.wikipedia.org/wiki/2C_(psychedelics)]
- Scribd. (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. [URL: https://www.scribd.com/document/322883437/Reduction-of-Phenolic-Nitrostyrenes-by-Lithium-Aluminum-Hydride-WWW-Rhodium-ws]
- YouTube. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. [URL: https://www.youtube.
- Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003003974-12/preparation-%CE%B2-nitrostyrene-derivative-henry-reaction-comparison-conventional-microwave-assisted-method-carlos-afonso-nuno-louren%C3%A7o-soraia-pinto-sara-ferreira]
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- Pellegrini, M., et al. (2020). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Psychoactive Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7399121/]
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- United Chemical Technologies. (n.d.). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. [URL: https://unitedchem.com/wp-content/uploads/2023/04/Psychedelic-Phenethylamine.pdf]
- Shulgin, A. & Shulgin, A. (1991). PiHKAL: #22 2C-C. Transform Press. [URL: https://erowid.org/library/books_online/pihkal/pihkal022.shtml]
- American Chemical Society. (2009, June 8). 4-Ethyl-2,5-dimethoxy-β-phenethylamine (2C-E). [URL: https://www.acs.org/molecule-of-the-week/archive/2/4-ethyl-25-dimethoxy-phenethylamine.html]
- Fuller, D. (2011). The 2C-phenethylamines Have Arrived. Forensic Toxicology Consultant, LLC. [URL: https://forensictoxicologyconsultant.com/2c_phenethylamines.pdf]
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- Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. [URL: http://www.rhodium.ws/chemistry/phenethylamine.
- Catalani, V., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9478440/]
- D'Annessa, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/650d53c3e215f69165b6e41b]
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- D'Annessa, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/21/4]
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- Nuhagic, M., et al. (2018). IDENTIFICATION AND QUANTIFICATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION. [URL: https://hdl.handle.net/20.500.12188/3120]
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Methodological & Application
Purification of 4-Ethyl-2,5-dimethoxybenzaldehyde via Recrystallization: A Detailed Protocol and Technical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Ethyl-2,5-dimethoxybenzaldehyde, a key intermediate in synthetic chemistry, using the technique of recrystallization. Moving beyond a simple list of steps, this guide delves into the underlying principles of solvent selection, crystal growth kinetics, and troubleshooting, empowering researchers to achieve high purity and yield. The methodologies described herein are designed to be self-validating, incorporating in-process checks and post-purification analysis to ensure the integrity of the final product.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1][2] The fundamental principle is that most solids are more soluble in a hot solvent than in the same solvent when it is cold.[1]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any impurities that are insoluble at high temperatures can be removed by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2][3] The success of this technique hinges critically on the selection of an appropriate solvent.
Understanding Your Compound: this compound
A thorough understanding of the target compound's physical properties is essential for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | Solid (at room temp) | Inferred from M.P. |
| Melting Point | 46-47°C | [4] |
| Boiling Point | ~320 °C (Predicted) | [4] |
| Common Impurities | Unreacted starting materials, byproducts from synthesis (e.g., isomers, over-alkylated products), residual solvents, or the corresponding carboxylic acid from oxidation.[5][6] |
PART 1: Systematic Solvent Selection
The choice of solvent is the most critical variable in recrystallization.[7] An ideal solvent should exhibit the following characteristics[3][7]:
-
High Solvency at High Temperature: Dissolves the compound completely when hot (near the solvent's boiling point).
-
Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble when the solvent is cold (room temperature or in an ice bath).
-
Appropriate Boiling Point: The boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the crystals during drying.
-
Chemical Inertness: The solvent must not react with the compound being purified.[3][7]
-
Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7][8]
Protocol 1.1: Small-Scale Solvent Screening
This protocol uses a small amount of crude material to efficiently test a range of candidate solvents.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Hot plate or heating mantle with a sand or water bath
-
Pasteur pipettes
-
Candidate Solvents: Ethanol, Methanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Hexane, Water.
Procedure:
-
Place approximately 20-30 mg of the crude solid into a test tube.
-
Add the candidate solvent dropwise at room temperature, agitating the tube after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound well at this stage.[1]
-
If the solid is insoluble at room temperature, begin to gently heat the test tube in the bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Once a clear, saturated solution is obtained at the higher temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Evaluate the result: The best solvent is one that dissolves the compound when hot and yields a large quantity of crystalline precipitate upon cooling. If no single solvent is ideal, a mixed-solvent system may be required.[9]
Logical Flow for Solvent Selection
Caption: Logic diagram for selecting a suitable recrystallization solvent.
PART 2: Bulk Recrystallization Protocol
Based on preliminary screening, an ethanol/water mixture is often effective for compounds with moderate polarity like substituted benzaldehydes. This protocol will assume this solvent system, but the principles are adaptable to any chosen solvent.
Materials & Equipment:
-
Crude this compound
-
Erlenmeyer flasks (at least two)
-
Selected solvent (e.g., Ethanol) and anti-solvent (e.g., Deionized Water)
-
Hot plate with stirring capability
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper (appropriately sized for the funnel)
-
Glass stirring rod
-
Watch glass to cover the flask
Workflow for Recrystallization
Caption: The three-stage workflow for bulk recrystallization.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small amount of the primary solvent (e.g., ethanol) and begin heating the mixture on a hot plate with gentle swirling or stirring.
-
Continue adding the hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution and maximize yield.[10][11]
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat, add a very small amount of activated charcoal, and then bring it back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities or activated charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[1]
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate. Place a fluted piece of filter paper in the funnel.
-
Pour the hot solution quickly through the pre-heated filtration apparatus into the clean, hot flask.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows for the selective deposition of the desired molecule into the crystal lattice.[1][11]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation.
-
-
Inducing Crystallization (If Necessary):
-
If no crystals form from the supersaturated solution, crystallization can often be induced.[12] Gently scratch the inside surface of the flask below the level of the solution with a glass rod.[10][12] The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the funnel and apply the vacuum.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals, removing any adhering mother liquor that contains soluble impurities.[9] Reapply the vacuum to draw the wash solvent through. Repeat if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the crystalline solid to a pre-weighed watch glass and allow it to dry completely. Drying can be done at ambient temperature or in a vacuum oven at a temperature well below the compound's melting point. The product is considered dry when it reaches a constant weight.[12]
-
Purity Assessment
To validate the success of the purification, the final product should be analyzed:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically <1-2°C) that matches the literature value (46-47°C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. [10][13] The solution is not supersaturated. | Boil off a portion of the solvent to increase the concentration and attempt to cool again.[13] |
| Supersaturation. [10] Crystals lack a nucleation site to begin growing. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[10][12] | |
| "Oiling Out" | The compound's melting point is lower than the temperature of the solution from which it is precipitating.[13] This is more common with impure samples or certain mixed-solvent systems. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and cool again very slowly.[10][13] |
| Low Yield | Too much solvent was used. [13] A significant amount of product remains in the mother liquor. | If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling to recover a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is adequately pre-heated. Add a small excess of hot solvent before filtering and boil it off after.[9] | |
| Excessive washing with a solvent in which the product has some solubility. | Use a minimal amount of ice-cold solvent for washing.[14] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization1. Retrieved from a personal or institutional course website. (Link unavailable)
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization. Retrieved from a personal or institutional course website. (Link unavailable)
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde, 93-02-7. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
PubChem. (n.d.). 4-Ethoxy-2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2025). 2,5-dimethoxybenzaldehyde. r/crystalgrowing. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. Retrieved from [Link]
-
Sciencemadness.org. (2009). 2,5-dimethoxybenzaldehyde solubility data. Retrieved from [Link]
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designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Sciencemadness.org. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Retrieved from [Link]
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Application Notes and Protocols: 4-Ethyl-2,5-dimethoxybenzaldehyde in Medicinal Chemistry
Introduction: A Versatile Scaffold in Drug Discovery
4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile starting material in medicinal chemistry. Its unique substitution pattern, featuring two activating methoxy groups and an ethyl substituent, provides a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. While its most prominent role has been as a precursor to the psychedelic phenethylamine 2C-E, the utility of this benzaldehyde derivative extends far beyond this single application. This guide provides a comprehensive overview of its synthesis, characterization, and its broader potential in the development of novel therapeutic agents, moving beyond its association with psychoactive substances. We will explore its application in the synthesis of heterocyclic compounds and Schiff bases, which are classes of molecules with a rich history in medicinal chemistry, targeting a wide array of biological targets.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis and for ensuring the quality and purity of the resulting products.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [Inferred from related compounds] |
| Melting Point | 46-47 °C | [1] |
| Boiling Point | 319.7 ± 37.0 °C (Predicted) | [1] |
| Density | 1.067 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | [2] |
Spectral Data for Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts (δ) are approximately: 10.3 (s, 1H, -CHO), 7.3 (s, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃), 2.7 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.2 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Predicted chemical shifts (δ) are approximately: 190 (-CHO), 158 (C-O), 154 (C-O), 130 (Ar-C), 125 (Ar-C), 115 (Ar-CH), 110 (Ar-CH), 56 (-OCH₃), 55 (-OCH₃), 23 (-CH₂CH₃), 15 (-CH₂CH₃).
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): Characteristic absorption bands are expected around: 2960-2850 (C-H stretching of ethyl and methoxy groups), 1680 (strong, C=O stretching of the aldehyde), 1600, 1500 (C=C stretching of the aromatic ring), 1250, 1040 (C-O stretching of methoxy groups).
-
Mass Spectrometry (Electron Ionization, EI-MS): The mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 165, and benzylic cleavage to lose an ethyl radical, resulting in a fragment at m/z 165.
Synthesis of this compound: A Protocol for the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[4] The electron-donating methoxy groups of the precursor, 1-ethyl-2,5-dimethoxybenzene, activate the ring, making it amenable to this electrophilic substitution.
Figure 1: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-2,5-dimethoxybenzene
Materials:
-
1-Ethyl-2,5-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Heating mantle
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the addition funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent. The causality behind this initial cooling is to control the exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring the stable formation of the electrophilic Vilsmeier reagent.
-
Aromatic Substitution: Dissolve 1-ethyl-2,5-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the solution of the starting material dropwise to the cold Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The heating step is crucial to provide the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.
-
Hydrolysis and Workup: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. Cautiously add crushed ice to the flask to quench the reaction and hydrolyze the intermediate iminium salt. This step is highly exothermic and should be performed slowly and with vigorous stirring. Once the ice has melted, add a solution of sodium acetate (3 equivalents) in water and stir the mixture at room temperature for 1 hour to ensure complete hydrolysis.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The resulting pure this compound should be a white to off-white solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, IR, and MS) with the predicted values. The melting point should also be determined and compared to the literature value.
Medicinal Chemistry Applications: Beyond Psychedelics
While this compound is a known precursor to the psychedelic compound 2C-E, its utility in medicinal chemistry is not confined to this class of molecules. The aldehyde functionality provides a reactive handle for the synthesis of a wide range of heterocyclic compounds and Schiff bases, many of which possess significant therapeutic potential.
Synthesis of Schiff Bases with Potential Therapeutic Activities
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine.[5] This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7] The lipophilicity and electronic properties of the substituents on the aldehyde and amine components can be readily modified to tune the biological activity.
Figure 2: General workflow for the synthesis of Schiff bases from this compound.
Protocol: General Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
A primary amine (e.g., 2-aminothiazole, sulfanilamide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen primary amine in a suitable solvent such as ethanol or methanol.
-
Catalysis and Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validation: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal (around 10.3 ppm) and the appearance of a new imine proton signal in the ¹H NMR spectrum. The C=N stretch in the IR spectrum will also be a key indicator of product formation.
Precursor for Heterocyclic Scaffolds in Neurodegenerative Disease Research
Substituted benzaldehydes are valuable starting materials for the synthesis of various heterocyclic compounds, which are core structures in many approved drugs.[8] Recent research has highlighted the potential of certain benzaldehyde derivatives in the context of neurodegenerative diseases like Alzheimer's disease.[3][9] These compounds can act as precursors for molecules that modulate key pathological pathways, such as neuroinflammation and neuronal damage.[3]
The this compound scaffold can be utilized to synthesize novel benzimidazole, quinoline, or other heterocyclic derivatives. For instance, condensation with o-phenylenediamine derivatives can lead to the formation of benzimidazoles, a class of compounds with a wide range of biological activities, including potential as inhibitors of enzymes implicated in Alzheimer's disease.[9][10]
Figure 3: Logical workflow for the application of this compound in the synthesis of heterocyclic compounds for neurodegenerative disease research.
Conclusion: A Building Block with Untapped Potential
This compound is more than just a precursor to a single class of psychoactive compounds. Its chemical reactivity and substitution pattern make it a valuable starting material for the synthesis of a diverse array of molecules with potential therapeutic applications. By exploring its use in the construction of Schiff bases and various heterocyclic systems, medicinal chemists can unlock new avenues for drug discovery, particularly in areas of unmet medical need such as infectious diseases, cancer, and neurodegenerative disorders. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1235. [Link]
-
Al-Amiery, A. A., et al. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2), 5-11. [Link]
-
Bawa, S., & Kumar, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 481-499. [Link]
-
Sharma, S., et al. (2023). Therapeutic Potential of Schiff and Mannich Bases of 2-Substituted Benzimidazole Analogues. Journal of Pharmaceutical Research International, 35(10), 45-60. [Link]
-
Musil, Z., & Dolezal, M. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(23), 5623. [Link]
-
Li, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Marine Drugs, 21(1), 44. [Link]
-
ResearchGate. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]
-
Bentham Science. (2022). Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]
-
Hilaris Publisher. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Retrieved from [Link]
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]
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Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). [Link]
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ResearchGate. (2022). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved from [Link]
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Inoreganic. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Retrieved from [Link]
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Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxy-2,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Using "4-Ethyl-2,5-dimethoxybenzaldehyde" to synthesize phenethylamines
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Mastering Regioselectivity: A Protocol for the Friedel-Crafts Acylation of Dimethoxybenzenes
An Application Guide and Protocol
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of aromatic ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[1] Dimethoxybenzenes, as highly activated aromatic substrates, present a unique case study in controlling regioselectivity driven by the powerful ortho-, para-directing nature of the methoxy groups.[2] This guide provides a detailed examination of the mechanistic principles governing this reaction and delivers robust, field-proven protocols for the successful acylation of 1,2-, 1,3-, and 1,4-dimethoxybenzene isomers. We will explore the causality behind experimental choices, from catalyst selection to work-up procedures, to equip researchers with a comprehensive understanding of this essential transformation.
The Underlying Principle: Mechanism and Catalyst Function
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The process involves the activation of an acylating agent (typically an acyl halide or anhydride) by a Lewis acid catalyst to generate a highly electrophilic acylium ion.[3] This ion is then attacked by the electron-rich π-system of the aromatic ring.
Pillar of the Reaction: The Acylium Ion
The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the halogen of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion. This step is critical as it generates the potent electrophile necessary to overcome the aromaticity of the benzene ring.[1]
Mechanism: Formation of the Acylium Ion and Electrophilic Attack
Caption: General mechanism of Friedel-Crafts Acylation.
A Note on Stoichiometry: Why the Catalyst Isn't Always a Catalyst
A crucial distinction between Friedel-Crafts alkylation and acylation lies in the amount of Lewis acid required. The product of the acylation, an aromatic ketone, is a Lewis base that can form a stable complex with the Lewis acid catalyst.[4] This complexation effectively sequesters the catalyst, rendering it inactive. Therefore, stoichiometric or even excess amounts of the Lewis acid are generally required to drive the reaction to completion.[4] An aqueous work-up is necessary at the end of the reaction to hydrolyze this complex and liberate the ketone product.[3]
Directing the Acylation: Regioselectivity in Dimethoxybenzene Isomers
The two methoxy groups on the benzene ring are strong activating, ortho-, para-directors due to the resonance donation of their lone pair electrons. The final substitution pattern is a result of the synergistic or antagonistic directing effects of these groups, modulated by steric hindrance.
-
1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether): Substitution is straightforward. The four available positions are equivalent, all being ortho to a methoxy group. Acylation occurs at any of these positions to yield a single product, 2,5-dimethoxyacetophenone (assuming acetylation).
-
1,2-Dimethoxybenzene (Veratrole): This isomer has two distinct positions for substitution. The positions C4 and C5 are para to one methoxy group and ortho to the other, making them highly activated. The positions C3 and C6 are ortho to one methoxy group and meta to the other. Acylation strongly favors the C4/C5 positions. For instance, benzoylation of veratrole is an industrially important route to 3,4-dimethoxybenzophenone.[5]
-
1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether): The directing effects of the two meta-positioned methoxy groups are synergistic.
-
C4/C6 positions: These are ortho to one methoxy group and para to the other, making them the most electronically activated sites.
-
C2 position: This position is ortho to both methoxy groups but is significantly sterically hindered by them.
-
C5 position: This position is meta to both groups and is therefore deactivated. Acylation occurs almost exclusively at the C4 (or C6) position due to the powerful electronic activation and lower steric hindrance compared to the C2 position.
-
| Substrate | Common Name | Predicted Major Acylation Product (with Acetyl Chloride) | Rationale |
| 1,4-Dimethoxybenzene | Hydroquinone Dimethyl Ether | 2,5-Dimethoxyacetophenone | All positions are equivalent and activated (ortho to OMe). |
| 1,2-Dimethoxybenzene | Veratrole | 3,4-Dimethoxyacetophenone | Acylation at the position para to one OMe and ortho to the other. |
| 1,3-Dimethoxybenzene | Resorcinol Dimethyl Ether | 2,4-Dimethoxyacetophenone | Strong synergistic activation at C4 (ortho/para), overcoming sterics. |
Experimental Guide: Protocol for Acylation
This protocol provides a generalized procedure for the acylation of a dimethoxybenzene isomer using an acyl chloride and aluminum chloride.
Safety Precautions:
-
Aluminum chloride (AlCl₃) is a moisture-sensitive and corrosive solid that reacts violently with water. Handle in a fume hood and avoid inhalation of dust.
-
Acyl chlorides are corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic. Proper temperature control is essential.
-
Anhydrous conditions are critical for success. All glassware should be oven- or flame-dried, and anhydrous solvents should be used.
Materials & Reagents:
-
Dimethoxybenzene isomer (e.g., 1,4-dimethoxybenzene)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other suitable solvent (e.g., CS₂, nitrobenzene)
-
Hydrochloric Acid (HCl), concentrated
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol or Ethanol for recrystallization
Workflow: From Reaction Setup to Purified Product
Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Catalyst Complex Formation: Cool the flask to 0 °C using an ice-water bath. Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension over 10-15 minutes.
-
Substrate Addition: Dissolve the dimethoxybenzene isomer (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. Causality: This step hydrolyzes the aluminum chloride-ketone complex, protonates any remaining AlCl₃ to prevent emulsion formation, and moves the aluminum salts into the aqueous phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.[6]
-
Washing: Combine the organic extracts and wash successively with:
-
Water (to remove bulk acid).
-
5% NaOH solution (to remove any acidic impurities).[6]
-
Brine (to break emulsions and begin the drying process).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization, typically from methanol or ethanol.[7] Collect the purified crystals by vacuum filtration.
Field Insights & Alternative Approaches
While the AlCl₃-mediated protocol is a classic, modern synthetic chemistry often seeks more environmentally benign and efficient alternatives.
-
Catalyst Deactivation: A common challenge with highly activated ethers like dimethoxybenzenes is catalyst deactivation, not just by the product but also by the starting material.[5]
-
Solid Acid Catalysts: To circumvent the problems associated with stoichiometric, moisture-sensitive Lewis acids, heterogeneous solid acid catalysts such as zeolites (e.g., H-Y, H-β), ion-exchange resins (e.g., Amberlyst-15), or supported heteropolyacids have been successfully employed.[5][8] These catalysts offer significant advantages, including simplified work-up (filtration), reduced waste, and potential for catalyst recycling and reuse.[5] The acylation of 1,4-dimethoxybenzene with acetic anhydride over cation-exchange resins like Indion-125 has been shown to be a superior method to many inorganic solid acids.[5]
Conclusion
The Friedel-Crafts acylation of dimethoxybenzenes is a powerful tool for the synthesis of substituted aromatic ketones. A successful outcome is contingent upon a thorough understanding of the reaction mechanism and the electronic and steric factors that govern regioselectivity. By carefully controlling reaction parameters, especially maintaining anhydrous conditions and managing the reaction exotherm, and by selecting the appropriate work-up procedure, high yields of the desired regioisomer can be reliably obtained. The exploration of solid acid catalysts further represents a significant step towards developing greener and more sustainable chemical processes.
References
-
Yadav, G. D., & Kulkarni, H. R. (2005). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Journal of Molecular Catalysis A: Chemical, 235(1-2), 124-136. Available at: [Link]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation Lab. Concordia College. Available at: [Link]
-
Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Available at: [Link]
-
Theochem @ Mercer University. (n.d.). FRIEDEL-CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Mercer University. Available at: [Link]
-
City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Zenzicubic. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). 13 Friedel-Crafts Acylation. UTSC. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Dapurkar, S. E., et al. (2005). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]
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Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
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Analytical methods for "4-Ethyl-2,5-dimethoxybenzaldehyde" characterization
An In-Depth Guide to the Analytical Characterization of 4-Ethyl-2,5-dimethoxybenzaldehyde
Abstract
This comprehensive application note provides a detailed guide for the analytical characterization of this compound (CAS 50505-61-8), a key intermediate and research chemical.[1] It is designed for researchers, analytical scientists, and professionals in drug development and quality control. This document outlines a multi-technique approach, leveraging chromatography and spectroscopy to ensure unambiguous identification, purity assessment, and structural elucidation. We present field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, reflecting our commitment to scientific integrity and reproducibility.
Introduction and Physicochemical Profile
This compound is a substituted benzaldehyde derivative. Its structural complexity, featuring an aldehyde, two methoxy groups, and an ethyl group on a benzene ring, necessitates a suite of orthogonal analytical techniques for full characterization. The methods described herein are designed to confirm its identity, quantify its purity, and verify its molecular structure, which are critical steps in synthesis validation, quality assurance, and regulatory compliance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | 2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE | [1] |
| CAS Number | 50505-61-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Melting Point | 46-47 °C | [1] |
| Boiling Point | 319.7±37.0 °C (Predicted) | [1] |
| Appearance | Crystalline Solid |[2] |
Chromatographic Analysis: Purity and Identification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, or side-products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the premier method for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then bombards the eluted compounds with electrons, causing fragmentation into characteristic patterns. This provides a "fingerprint" for identification (mass spectrum) and a precise molecular weight.
Protocol 2.1: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or methanol.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: Agilent DB-5MS or similar, 30 m x 0.25 mm ID x 0.25 µm film thickness.[3][4] This non-polar column is robust and provides excellent separation for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume) to maximize sensitivity.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program ensures good separation from potential lower-boiling starting materials and higher-boiling side products.
-
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[4]
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak. Confirm the presence of the molecular ion (M⁺) at m/z 194.
-
Analyze the fragmentation pattern for characteristic ions (e.g., loss of methyl, ethyl, or carbonyl groups).
-
Expected Results: A major peak will be observed in the total ion chromatogram. The corresponding mass spectrum should display the molecular ion at m/z 194. Key fragment ions would likely include m/z 179 (loss of -CH₃), m/z 165 (loss of -C₂H₅), and m/z 166 (loss of -CO).
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a complementary technique to GC-MS, particularly powerful for assessing the purity of non-volatile or thermally labile impurities that might not be detected by GC. A reverse-phase method (RP-HPLC) is ideal, where the non-polar stationary phase (C18) separates compounds based on their hydrophobicity. A UV detector is used for quantification, as the aromatic ring of the analyte is a strong chromophore.
Protocol 2.2: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Dilute to a working concentration of ~50 µg/mL using the mobile phase.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are the standard for reverse-phase chromatography due to their versatility and efficiency.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid (0.1%) can be added.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
-
Detector Settings:
-
Wavelength: Monitor at the λ_max determined by UV-Vis spectroscopy (approx. 250-320 nm).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
For quantification, a calibration curve must be generated using certified reference standards.
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide definitive structural information by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each nucleus, allowing for precise mapping of the molecular structure.[6][7][8]
Protocol 3.1: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent that dissolves a wide range of organic compounds and has a simple, well-defined solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Expected Spectral Data:
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | ~190.5 |
| Aromatic H-3 | ~7.3 | Singlet (s) | 1H | ~110.2 |
| Aromatic H-6 | ~7.1 | Singlet (s) | 1H | ~112.8 |
| Methoxy (-OCH₃) at C-2 | ~3.9 | Singlet (s) | 3H | ~56.1 |
| Methoxy (-OCH₃) at C-5 | ~3.85 | Singlet (s) | 3H | ~55.9 |
| Ethyl (-CH₂CH₃) | ~2.7 | Quartet (q) | 2H | ~22.5 |
| Ethyl (-CH₂CH₃) | ~1.25 | Triplet (t) | 3H | ~15.8 |
| Aromatic C-1 | - | - | - | ~125.0 |
| Aromatic C-2 | - | - | - | ~158.0 |
| Aromatic C-4 | - | - | - | ~135.0 |
| Aromatic C-5 | - | - | - | ~154.0 |
Note: Predicted shifts are based on standard values for substituted benzaldehydes and may vary slightly.[6][9] The carbonyl carbon is highly deshielded and appears far downfield, which is diagnostic for aldehydes.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Protocol 3.2: FTIR Analysis (KBr Pellet Method)
-
Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Spectral Data:
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970-2850 | C-H Stretch | Ethyl (-CH₂CH₃) |
| ~2830, ~2730 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1685 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1270, ~1040 | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic structure and conjugated systems within a molecule. The benzaldehyde core contains a conjugated π-system (aromatic ring and carbonyl group), which gives rise to characteristic electronic transitions (π → π* and n → π*) upon absorption of UV radiation.[10][11]
Protocol 3.3: UV-Vis Analysis
-
Prepare a dilute solution of the sample (~5-10 µg/mL) in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum from 200 to 400 nm against a solvent blank.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Expected Results: The spectrum is expected to show two main absorption bands characteristic of aromatic aldehydes:
-
A strong absorption band (high molar absorptivity) around 250-270 nm , corresponding to the π → π* transition of the conjugated system.
-
A weaker absorption band (low molar absorptivity) around 310-330 nm , corresponding to the n → π* transition of the carbonyl group.[11][12]
Integrated Analytical Workflow
For comprehensive characterization, these techniques should be used in a logical sequence. Purity is first established by chromatography, followed by definitive structural confirmation using a combination of spectroscopic methods.
References
-
Brukker, D., & Stone, K. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]
-
Clark, J. (n.d.). The C-13 NMR spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). The H-1 NMR spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]
-
Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243–248. Available at: [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12006734, Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Zhang, Y., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457. Available at: [Link]
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- 5. Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase / Organic Magnetic Resonance, 1971 [sci-hub.jp]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Notes & Protocols: A Framework for the Biological Evaluation of 4-Ethyl-2,5-dimethoxybenzaldehyde Derivatives
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of novel derivatives synthesized from 4-Ethyl-2,5-dimethoxybenzaldehyde. This aldehyde is a key precursor for a class of phenethylamines with potential psychoactive properties, most notably 4-ethyl-2,5-dimethoxyphenethylamine (2C-E).[1] The biological activity of these compounds is primarily mediated through interaction with serotonin receptors, particularly the 5-HT₂A subtype, which is a hallmark of classic psychedelics.[2][3] This guide outlines a logical, tiered approach to in vitro evaluation, beginning with target affinity determination, followed by functional characterization of receptor interaction, and concluding with an initial assessment of cellular toxicity. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary for structure-activity relationship (SAR) studies and further preclinical development.
Introduction: From Precursor to Pharmacological Probe
This compound serves as a critical synthon, or building block, for a variety of phenethylamine derivatives.[1] The aldehyde group is readily converted into an aminoethyl moiety, yielding the core phenethylamine scaffold. By modifying the synthetic route, a diverse library of N-substituted or side-chain-altered analogues can be generated. The primary rationale for investigating these derivatives stems from the known pharmacology of related compounds, which often exhibit high affinity and agonist activity at the serotonin 2A (5-HT₂A) receptor.[3][4]
The 5-HT₂A receptor, a Gq/G₁₁-coupled G protein-coupled receptor (GPCR), is the principal molecular target for classic hallucinogens.[2][5] Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol phosphates and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[6][7] Therefore, a thorough biological evaluation of novel this compound derivatives must focus on quantifying their interaction with the 5-HT₂A receptor.
This guide presents a three-stage workflow for characterizing novel derivatives:
-
Target Affinity: Determining the binding affinity (Ki) at the human 5-HT₂A receptor.
-
Functional Activity: Assessing the compound's ability to activate the receptor and trigger downstream signaling (e.g., calcium mobilization) to determine potency (EC₅₀) and efficacy.
-
General Cytotoxicity: Evaluating the compound's effect on cell viability to establish an initial therapeutic window.
Figure 1: General workflow for the synthesis and biological evaluation of derivatives.
Protocol 1: 5-HT₂A Receptor Radioligand Binding Assay
Principle: This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂A receptor. The assay measures the displacement of a radiolabeled antagonist, typically [³H]ketanserin, from the receptor by the unlabeled test compound.[8][9] The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) is calculated. This is the gold-standard method for quantifying binding affinity.
Causality Behind Choices:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are used for consistency and high receptor density.[8]
-
Radioligand: [³H]ketanserin is a selective 5-HT₂A antagonist with high affinity, making it an excellent probe for competitive binding studies.[9][10] Its dissociation constant (Kd) is well-characterized, which is essential for the Cheng-Prusoff equation.
-
Filtration Method: A 96-well microfilter plate system allows for high-throughput screening and efficient separation of receptor-bound radioligand from unbound radioligand.[9]
Materials and Reagents:
-
Receptor Membranes: Human 5-HT₂A receptor membranes (e.g., from CHO-K1 cells).
-
Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Ligand: Ketanserin (10 µM final concentration) or another high-affinity 5-HT₂A antagonist.[10]
-
Test Compounds: Stock solutions in 100% DMSO.
-
Filter Plates: 96-well GF/B or GF/C glass fiber filter plates.[9]
-
Scintillation Cocktail: MicroScint-20 or similar.
-
Apparatus: 96-well plate harvester, microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Pre-soak the filter plate wells with 0.5% polyethyleneimine for at least 2 hours at room temperature to reduce non-specific binding of the radioligand to the filter.[9]
-
Compound Dilution: Prepare serial dilutions of test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid interference.
-
Assay Setup: In a 96-well reaction plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer + 25 µL [³H]ketanserin + 50 µL Receptor Membranes.
-
Non-specific Binding (NSB): 25 µL 10 µM Ketanserin + 25 µL [³H]ketanserin + 50 µL Receptor Membranes.
-
Test Compound: 25 µL Test Compound Dilution + 25 µL [³H]ketanserin + 50 µL Receptor Membranes.
-
Note: The final concentration of [³H]ketanserin should be approximately its Kd value (e.g., 0.5-2.0 nM).[9][10] The amount of membrane protein per well is typically 50-70 µg.[9]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[10]
-
Harvesting: Aspirate the contents of the reaction plate through the pre-soaked filter plate using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate % Inhibition: % Inhibition = [1 - (CPM in presence of test compound - NSB) / (Specific Binding)] * 100.
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate Ki: Convert the IC₅₀ value to the affinity constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: 5-HT₂A Functional Assay (Calcium Mobilization)
Principle: This protocol measures the ability of a test compound to act as an agonist and activate the 5-HT₂A receptor. Since the 5-HT₂A receptor couples to the Gq/G₁₁ pathway, agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i).[2][7] This increase is detected using a Ca²⁺-sensitive fluorescent dye. The resulting fluorescence signal is proportional to receptor activation, allowing for the determination of potency (EC₅₀) and efficacy (% of maximal response relative to a reference agonist like serotonin).
Causality Behind Choices:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT₂A receptor are ideal. These cell lines have low endogenous receptor expression and provide a robust and reproducible signaling window.[6]
-
Fluorescent Dye: Fluo-4 AM or similar acetoxymethyl (AM) ester dyes are used. The AM group allows the dye to passively cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.
-
Instrumentation: A fluorescence plate reader with an integrated fluidics module (e.g., FLIPR, FlexStation) is required to add the compound and read the rapid change in fluorescence simultaneously.
Figure 2: Simplified 5-HT2A receptor Gq signaling pathway.
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing h5-HT₂A.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent Calcium Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin.
-
Test Compounds: Stock solutions in 100% DMSO.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into assay plates at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate for 24 hours.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM in assay buffer, often with probenecid to prevent dye extrusion).
-
Remove culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Plate Preparation: In a separate plate, prepare 4x final concentration serial dilutions of test compounds and the reference agonist (serotonin) in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., excitation ~494 nm, emission ~516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument's fluidics module will then add 50 µL of the compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak response.
-
-
Controls:
-
Positive Control: A full dose-response curve of serotonin.
-
Negative Control: Assay buffer with vehicle (DMSO).
-
Antagonist Confirmation (Optional): Pre-incubate cells with a known antagonist (e.g., ketanserin) before adding the test compound to confirm the response is 5-HT₂A-mediated.
-
Data Analysis:
-
Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize Data: Normalize the responses as a percentage of the maximal response produced by the reference agonist, serotonin (set to 100%).
-
Determine EC₅₀ and Emax: Plot the normalized response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and the Emax (maximal efficacy relative to serotonin).
Protocol 3: General Cellular Toxicity Assay (MTT)
Principle: This protocol provides a basic assessment of a compound's cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Causality Behind Choices:
-
Cell Line: A neuronal cell line like SH-SY5Y is relevant for neuroactive compounds.[11][12] Alternatively, a liver-derived cell line like HepG2 can provide insights into potential metabolic liabilities.[13] Using the same cell line as in the functional assay (e.g., HEK293) can help determine if observed functional effects are confounded by toxicity.
-
Assay Principle: The MTT assay is a widely accepted, robust, and cost-effective method for initial toxicity screening.[11] It provides a clear endpoint based on a fundamental cellular process (metabolic activity).
Materials and Reagents:
-
Cell Line: SH-SY5Y, HepG2, or HEK293 cells.
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Plates: Clear, flat-bottomed 96-well plates.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control (Toxicant): Doxorubicin or Triton X-100.
-
Test Compounds: Stock solutions in 100% DMSO.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with vehicle control (DMSO) and a positive control toxicant.
-
Incubation: Incubate the cells for a defined period, typically 24 to 48 hours, at 37°C.[14]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate % Viability: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Determine CC₅₀: Plot % Viability versus the log concentration of the test compound. Fit the data using non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Data Presentation and Interpretation
For effective structure-activity relationship (SAR) analysis, the data generated from these protocols should be consolidated into a clear, tabular format.
| Compound ID | Structure | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Emax (%) | CC₅₀ (µM) [Cell Line] | Selectivity Index (SI) |
| Ref-1 | Serotonin | N/A | 1.40 x 10⁻⁸[7] | 100 | >100 [SH-SY5Y] | N/A |
| Ref-2 | Ketanserin | 1.1[8] | Antagonist | 0 | >50 [SH-SY5Y] | N/A |
| Test-1 | Derivative 1 | |||||
| Test-2 | Derivative 2 |
Interpretation:
-
Ki: A lower Ki value indicates higher binding affinity for the 5-HT₂A receptor.
-
EC₅₀: A lower EC₅₀ value indicates greater potency in activating the receptor.
-
Emax: Compares the maximal effect of the test compound to the reference agonist. An Emax of 100% indicates a full agonist, while values between 0% and 100% indicate a partial agonist.
-
CC₅₀: A higher CC₅₀ value indicates lower cytotoxicity.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value is desirable, indicating that the compound is potent at its target at concentrations well below those that cause general cell death.
References
-
Cussac, D., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Di Giacomo, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 9(7), 153. [Link]
-
Di Giacomo, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. [Link]
-
Patel, H. R., et al. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. International Journal of Molecular Sciences, 22(23), 12899. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Scientific. [Link]
-
Mauer, D. J., et al. (2018). Cytotoxicity of new psychoactive substances and other drugs of abuse studied in human HepG2 cells using an adopted high content screening assay. Toxicology Letters, 299, 137-145. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Di Giacomo, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. ResearchGate. [Link]
-
Yun, J., & Rhim, H. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 175-183. [Link]
-
Hossain, M. S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 450-459. [Link]
-
Hossain, M. S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 286(2), 249-257. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Scientific. [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1181-1194. [Link]
-
Wikipedia. (n.d.). 2C-E. Wikipedia, The Free Encyclopedia. [Link]
Sources
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- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind each step to ensure a successful and high-yield reaction.
Section 1: Synthesis Overview & Core Chemistry
The most common and reliable method for synthesizing this compound is through the Vilsmeier-Haack reaction. This reaction formylates an electron-rich aromatic ring, in this case, 1-ethyl-2,5-dimethoxybenzene, using a specialized reagent.[1][2][3][4]
The process involves two main stages:
-
Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt. This is the active "Vilsmeier Reagent".[1][2][3][4]
-
Electrophilic Aromatic Substitution : The electron-rich 1-ethyl-2,5-dimethoxybenzene attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3][4]
The directing effects of the substituents on the benzene ring are critical. The two methoxy groups (-OCH₃) and the ethyl group (-CH₂CH₃) are all electron-donating, activating the ring for electrophilic substitution.[5] The methoxy groups are stronger activators than the ethyl group, and their combined effect directs the incoming electrophile (the Vilsmeier reagent) primarily to the C4 position, which is para to the C1-methoxy group and ortho to the C2-ethyl group (assuming standard numbering where the ethyl group defines C1). However, in the context of 1-ethyl-2,5-dimethoxybenzene, the formylation occurs at the most sterically accessible and electronically enriched position, which is para to the ethyl group and ortho to a methoxy group.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes?
Answer: Low conversion is a frequent issue and typically points to problems with reagent activity or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[6] Any water contamination in your DMF or glassware will decompose the reagent before it can react with your substrate.
-
Solution: Always use anhydrous DMF. If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or drying it over molecular sieves before use. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Insufficient Reagent Equivalents: The stoichiometry is crucial. If there isn't enough Vilsmeier reagent, the reaction will be incomplete.
-
Solution: A common and effective ratio is 1.5 equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to the aromatic substrate.[7] You may need to optimize this for your specific setup, but starting with a 1.5:1 molar ratio of Reagent:Substrate is a robust baseline.
-
-
Cause 3: Inadequate Reaction Temperature or Time: The formylation of this specific substrate requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution: While the Vilsmeier reagent is prepared at 0-5°C, the reaction with the substrate often requires heating.[7] After adding the 1-ethyl-2,5-dimethoxybenzene solution at a low temperature, gradually raise the temperature to a range of 40-80°C.[7] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which could range from a few hours to overnight.[7]
-
Troubleshooting Workflow for Low Yield
Here is a decision-making workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Q2: The reaction mixture turned into a dark, tarry, or solid mass. What happened?
Answer: This indicates polymerization, decomposition, or precipitation of the Vilsmeier reagent salt. The primary culprit is almost always poor temperature control.
-
Cause 1: Uncontrolled Exotherm during Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic.[6] If POCl₃ is added too quickly or without sufficient cooling, localized heating can cause the reagent to decompose or solidify.
-
Solution: Add the POCl₃ dropwise to the DMF solution in an ice-water bath, ensuring the internal temperature is strictly maintained below 5°C.[7] Vigorous stirring is essential to dissipate heat effectively.
-
-
Cause 2: Substrate Decomposition: Electron-rich aromatic compounds can be sensitive to the highly acidic and reactive conditions of the Vilsmeier-Haack reaction, leading to side reactions and polymerization if the temperature is too high.
-
Solution: Introduce the solution of 1-ethyl-2,5-dimethoxybenzene to the pre-formed Vilsmeier reagent slowly, while maintaining the low temperature (0-5°C). Only after the addition is complete should the temperature be gradually increased.
-
Q3: My final product is impure. What are the common side products and how do I remove them?
Answer: Impurities often arise from side reactions or incomplete workup. The most common impurity is the corresponding carboxylic acid, formed by oxidation of the aldehyde.
-
Impurity 1: 4-Ethyl-2,5-dimethoxybenzoic acid: Aldehydes, especially aromatic ones, can be sensitive to air oxidation, particularly if the crude product is left exposed for extended periods.
-
Purification Strategy 1: Mild Base Wash. During the workup, wash the organic extract with a mild basic solution like saturated sodium bicarbonate (NaHCO₃).[8] The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
-
Impurity 2: Unreacted Starting Material: As discussed in Q1, this results from an incomplete reaction.
-
Purification Strategy 2: Column Chromatography. Silica gel column chromatography is highly effective for separating the non-polar starting material (1-ethyl-2,5-dimethoxybenzene) from the more polar aldehyde product. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity will provide good separation.
-
-
Impurity 3: Positional Isomers: While the reaction is highly regioselective for the 4-position, trace amounts of other isomers can sometimes form.
-
Purification Strategy 3: Recrystallization. If a suitable solvent system can be found (e.g., Hexane or Ethanol/Water), recrystallization can be an excellent method to isolate the major, desired isomer and achieve high purity.
-
-
Advanced Purification: The Bisulfite Adduct Method. For very stubborn impurities or to achieve analytical purity, forming a sodium bisulfite adduct is a classic and effective technique.[8][9][10]
-
Dissolve the impure aldehyde in a minimal amount of ethanol.
-
Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite).
-
Stir vigorously. The aldehyde will react to form a solid adduct, which precipitates out.
-
Filter the solid adduct and wash it with ethanol and then ether to remove organic impurities.
-
Regenerate the pure aldehyde by dissolving the adduct in an aqueous solution of sodium bicarbonate or dilute NaOH.[8]
-
Extract the pure aldehyde with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol that incorporates best practices for maximizing yield and purity.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Recommended Grade | Key Considerations |
| 1-Ethyl-2,5-dimethoxybenzene | 166.22 | >98% | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, >99.8% | Must be dry.[6] |
| Phosphorus Oxychloride (POCl₃) | 153.33 | >99% | Highly corrosive and water-reactive.[6] Handle in fume hood. |
| Sodium Acetate (NaOAc) | 82.03 | Anhydrous | Used for buffered hydrolysis.[3][7] |
| Ethyl Acetate | 88.11 | ACS Grade | Extraction solvent. |
| Saturated Sodium Bicarbonate | - | - | For neutralizing acid and removing impurities.[8] |
| Anhydrous Magnesium Sulfate | 120.37 | - | Drying agent. |
Step-by-Step Procedure
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde
Welcome to our dedicated technical support guide for researchers engaged in the synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde. This resource, structured in a responsive question-and-answer format, is designed to address specific experimental challenges, with a primary focus on the identification and mitigation of reaction byproducts. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what is the primary challenge?
Answer: The synthesis of this compound typically involves the formylation of an electron-rich aromatic precursor, 1-ethyl-2,5-dimethoxybenzene. The two most prevalent and effective methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction .[1][2]
-
Vilsmeier-Haack Reaction: This method uses a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion (the "Vilsmeier reagent").[3][4] This reagent then attacks the electron-rich benzene ring. The reaction is known for being relatively mild and efficient for activated substrates.[5]
-
Gattermann Reaction: This classic formylation reaction utilizes a source of cyanide (e.g., zinc cyanide) and a protic acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The electrophile in this case is a formimino cation or a related species.[8]
The primary challenge in both syntheses is regioselectivity . The starting material, 1-ethyl-2,5-dimethoxybenzene, has two available positions for electrophilic attack: C4 and C6. While the desired product is the C4 isomer, competitive formylation at the C6 position can lead to the formation of a significant isomeric byproduct, 6-Ethyl-2,5-dimethoxybenzaldehyde .
Q2: My post-reaction analysis (GC-MS/NMR) indicates the presence of a major byproduct with the same mass as my target molecule. How can I definitively identify this isomeric impurity?
Answer: This is the most common issue encountered. The byproduct is almost certainly the C6 isomer, 6-Ethyl-2,5-dimethoxybenzaldehyde. Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring. Both the methoxy and ethyl groups are ortho-, para-directing. The formylation occurs para to the C2-methoxy group and ortho to the C5-methoxy group (at C4), or ortho to both the C2-methoxy and C1-ethyl groups (at C6).
The diagram below illustrates the main reaction and the competing side reaction leading to the isomeric byproduct via the Vilsmeier-Haack pathway.
To confirm the identity of this byproduct, a combination of chromatographic and spectroscopic methods is required.
The ratio of C4 to C6 product is determined by a balance of electronic and steric effects. While both positions are electronically activated by the methoxy groups, the C6 position is ortho to the ethyl group. This proximity can cause steric hindrance, impeding the approach of the bulky electrophile (Vilsmeier or Gattermann reagent) and generally favoring formation of the C4 isomer.[4] However, if reaction conditions (e.g., high temperature) are too harsh, the selectivity can decrease.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Retention Time: The two isomers will have different retention times on a standard non-polar GC column (e.g., DB-5ms). The desired 4-ethyl isomer is typically more symmetrical and may have a slightly different boiling point and interaction with the stationary phase compared to the 6-ethyl isomer. An authentic standard is required for absolute confirmation, but consistent elution of two peaks across different runs is strong evidence of an isomeric mixture.
-
Mass Spectrum: Both isomers will exhibit the same molecular ion (M+) peak. Their fragmentation patterns will be very similar due to their structural analogy, often showing major fragments from the loss of methyl or ethyl groups and cleavage related to the benzaldehyde structure.[9] Subtle differences in fragment ion abundances might be observable but are not typically sufficient for unambiguous identification alone.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for distinguishing the isomers. The key differences will be in the aromatic region.
-
Desired Product (this compound): The two remaining aromatic protons (at C3 and C6) are not adjacent and will therefore appear as two distinct singlets .
-
Byproduct (6-Ethyl-2,5-dimethoxybenzaldehyde): The two remaining aromatic protons (at C3 and C4) are also not adjacent and will also appear as two distinct singlets .
-
Distinguishing Factor: The definitive confirmation comes from the Nuclear Overhauser Effect (NOE). Irradiating the aldehyde proton (-CHO) in the 4-ethyl isomer should show an NOE correlation to the aromatic proton at C3. Irradiating the aldehyde proton in the 6-ethyl isomer should show NOE correlations to the aromatic proton at C5 (if it existed) and potentially the ortho-methoxy group, but crucially, the pattern of aromatic proton shifts and their proximity to other groups will differ significantly. A 2D-NOESY or ROESY experiment is definitive.
-
| Compound | Aromatic Protons | Predicted ¹H NMR Signature (Aromatic Region) |
| This compound | H-3, H-6 | Two singlets. One will be shifted downfield due to proximity to the electron-withdrawing aldehyde group. |
| 6-Ethyl-2,5-dimethoxybenzaldehyde | H-3, H-4 | Two singlets. Both protons are ortho to a methoxy group, but their chemical environments differ significantly from the 4-ethyl isomer. |
Q3: My reaction yield is low, and the crude product contains a lot of unreacted 1-ethyl-2,5-dimethoxybenzene. What are the likely causes and troubleshooting steps?
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Reagent Activity: The Vilsmeier reagent (or Gattermann electrophile) may not have formed completely or may have been quenched. This is often due to moisture in the reagents or solvent. DMF and POCl₃ are highly sensitive to water.[10]
-
Low Reaction Temperature: While lower temperatures can improve regioselectivity, they may not provide sufficient activation energy to drive the reaction to completion, especially with moderately activated substrates.[4]
-
Insufficient Reaction Time: Formylation reactions, particularly on sterically hindered or less-activated rings, can be slow.
-
Poor Reagent Quality: Degradation of DMF or POCl₃ can lead to lower concentrations of the active formylating species.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and fresh, high-purity reagents. DMF should be stored over molecular sieves.
-
Optimize Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS to track the consumption of starting material versus the formation of products and byproducts.
-
Increase Reaction Time: Extend the reaction time and monitor for progress.
-
Check Stoichiometry: Ensure the correct molar ratios of reagents are being used. A slight excess of the formylating agent may be beneficial.
Troubleshooting & Analytical Workflows
General Workflow for Unknown Byproduct Identification
When faced with an unknown peak in your chromatogram or unexpected signals in your NMR spectrum, a systematic approach is crucial. The following workflow provides a logical pathway for identification.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
Objective: To prepare a crude reaction sample for analysis to determine product conversion and byproduct profile.
Methodology:
-
Quenching: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing 1 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids and hydrolyze the iminium intermediate.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the vial. Cap and vortex vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic (top) layer to a clean vial using a pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract to remove residual water.
-
Dilution: Dilute the dried organic extract to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL). A 1:100 dilution is a good starting point.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard temperature program suitable for aromatic aldehydes (e.g., initial temp 100°C, ramp to 280°C at 15°C/min).
Protocol 2: Sample Preparation for ¹H NMR Analysis
Objective: To prepare a purified or crude sample for structural elucidation.
Methodology:
-
Sample Isolation: For a crude sample, perform a workup as described in Protocol 1 on a larger scale and evaporate the solvent under reduced pressure to obtain a crude oil or solid. For a purified sample, isolate the byproduct of interest using column chromatography or preparative TLC.
-
Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.
-
Analysis: Acquire a standard ¹H NMR spectrum. If necessary, perform advanced experiments like ¹³C, COSY, and NOESY/ROESY for complete structural assignment.
References
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from Wikipedia.[6]
-
Jadhav, S. D. (n.d.). Gattermann Aldehyde Synthesis. Cambridge University Press.[7]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org.[1]
-
BenchChem. (2025). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene. Retrieved from BenchChem.[2]
-
BenchChem. (2025). Side reaction pathways in the formylation of fluorophenylfurans. Retrieved from BenchChem.[10]
-
Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from rhodium.ws.[11]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia.[3]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from jk-scientific.com.[4]
-
Patil, P. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from researchgate.net.[5]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from chemistrysteps.com.[12]
-
Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from Collegedunia.[8]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from BYJU'S.[13]
-
ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Request PDF.[9]
-
ResearchGate. (n.d.). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Request PDF.[14]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. collegedunia.com [collegedunia.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Formylation of Dimethoxybenzenes
Welcome to the technical support center for the Vilsmeier-Haack formylation of dimethoxybenzenes. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this classic and powerful reaction. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the nuances of your experiments. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for dimethoxybenzenes?
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] Dimethoxybenzenes, with their two electron-donating methoxy groups, are highly activated substrates, making them excellent candidates for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.[3]
The core of the reaction involves two main stages[1][3]:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5]
-
Electrophilic Attack and Hydrolysis: The electron-rich dimethoxybenzene ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up step to yield the desired aromatic aldehyde.[3][4]
The Vilsmeier reagent is a relatively weak electrophile compared to those generated in Friedel-Crafts reactions, which makes it highly selective for activated arenes like dimethoxybenzenes and helps prevent over-reaction or decomposition of sensitive substrates.[1][6][7]
Q2: How do the different isomers of dimethoxybenzene (1,2-, 1,3-, and 1,4-) behave in this reaction?
Substrate isomerism is a critical factor. The directing effects of the two methoxy groups determine the site of formylation and the overall success of the reaction.
-
1,2-Dimethoxybenzene (Veratrole): This substrate is highly activated and readily undergoes formylation. The reaction typically yields veratraldehyde (3,4-dimethoxybenzaldehyde) as the major product due to the powerful ortho, para-directing nature of the methoxy groups, with formylation occurring at the position para to one methoxy group and ortho to the other.
-
1,3-Dimethoxybenzene: This is also a highly reactive substrate. Formylation occurs at the C4 position, which is activated by both methoxy groups (ortho to one and para to the other), leading predominantly to 2,4-dimethoxybenzaldehyde.[8] This isomer is often used as a model substrate due to its high reactivity and selectivity.
-
1,4-Dimethoxybenzene: This isomer is notoriously problematic and often fails to undergo formylation under standard Vilsmeier-Haack conditions.[9] The symmetrical activation of all four potential reaction sites and potential steric hindrance can lead to very low or no yield.[9] Researchers often report recovering only the starting material.[9] For this substrate, alternative methods like direct lithiation followed by quenching with DMF are generally more successful.[9]
Troubleshooting Guide: Common Issues & Solutions
Q3: My reaction isn't working. I've recovered most of my starting material. What went wrong?
This is a common issue, often boiling down to two main areas: the Vilsmeier reagent itself or the substrate's reactivity.
Possible Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Any water present in the reaction will consume the POCl₃ and deactivate the reagent.
-
Solution: Ensure Anhydrous Conditions.
-
Dry Your DMF: DMF is hygroscopic. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves before use. Some protocols even recommend distilling it to remove water.[9]
-
Use Fresh POCl₃: Phosphorus oxychloride can degrade over time, especially if exposed to atmospheric moisture. Use a fresh bottle or a recently opened one that has been stored properly.
-
Proper Assembly: Assemble your glassware hot from the oven and cool it under a stream of inert gas (like nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Possible Cause 2: Substrate Reactivity (Especially with 1,4-Dimethoxybenzene) As discussed in Q2, 1,4-dimethoxybenzene is a poor substrate for this reaction.[9]
-
Solution: Re-evaluate Your Strategy for 1,4-Dimethoxybenzene.
-
Confirm you are not using the 1,4-isomer. If you are, standard Vilsmeier-Haack conditions are unlikely to work.
-
Consider alternative formylation methods such as the Gattermann reaction or ortho-lithiation followed by formylation.[9]
-
Possible Cause 3: Incorrect Reagent Stoichiometry or Temperature The formation of the Vilsmeier reagent and its subsequent reaction with the arene are temperature-dependent.
-
Solution: Optimize Reaction Parameters.
-
Reagent Formation: The Vilsmeier reagent is typically prepared by adding POCl₃ to DMF at 0 °C (ice bath).[9] Allowing this mixture to stir for a short period at this temperature ensures complete formation of the electrophile before adding the substrate.
-
Reaction with Arene: After adding the dimethoxybenzene, the reaction is often allowed to warm to room temperature and then heated (e.g., to 60-80 °C) to drive the reaction to completion.[10][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Q4: The reaction worked, but my yield is very low. How can I improve it?
Low yield can stem from incomplete reaction, difficult work-up, or side reactions.
Possible Cause 1: Inefficient Work-up and Hydrolysis The final step, hydrolysis of the iminium intermediate to the aldehyde, is crucial. If not performed correctly, the product can be lost or remain as the water-soluble iminium salt.
-
Solution: Optimize the Quenching and Extraction Protocol.
-
Controlled Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a base, such as sodium hydroxide solution or sodium acetate solution.[2][6] This neutralizes the acidic byproducts and facilitates the hydrolysis.
-
Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to ensure complete recovery of the product.[2][6]
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[2][6]
-
Possible Cause 2: Suboptimal Reagent Ratios Using too little of the Vilsmeier reagent will result in an incomplete reaction, while a large excess can sometimes lead to side products or make the work-up more difficult.
-
Solution: Adjust Stoichiometry.
| Parameter | Recommended Range | Rationale |
| Substrate:POCl₃ Ratio | 1 : 1.2 to 1 : 2.0 | Ensures complete conversion of the substrate. |
| POCl₃:DMF Ratio | 1 : 1 to 1 : 1.5 (or DMF as solvent) | Ensures POCl₃ is fully consumed to form the reagent. |
| Temperature | 0 °C (reagent formation), then RT to 80 °C | Balances reaction rate with stability of reagents and products.[5] |
| Reaction Time | 2 - 16 hours | Substrate dependent; monitor by TLC for completion.[2][10] |
| Table 1: General Reaction Parameter Optimization |
Validated Experimental Protocol: Formylation of 1,3-Dimethoxybenzene
This protocol provides a reliable method for the synthesis of 2,4-dimethoxybenzaldehyde.
Materials:
-
1,3-Dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 20 mL). Cool the flask to 0 °C using an ice bath. Add POCl₃ (e.g., 1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 15-20 minutes, ensuring the temperature remains below 10 °C. A thick, sometimes colorful paste may form.[9] Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-6 hours.[10] Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the flask back to room temperature. In a separate large beaker, prepare a solution of sodium acetate in water (e.g., 5-6 equivalents in 100 mL of water) or a dilute NaOH solution, and cool it with a generous amount of crushed ice.[6] Slowly and with vigorous stirring, pour the reaction mixture onto the ice/base mixture. Stir for 30-60 minutes until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.[6]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization to afford the pure 2,4-dimethoxybenzaldehyde.[6]
References
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Sciencemadness Discussion Board. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Pawar, S. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Organic Syntheses. CATALYTIC VILSMEIER-HAACK REACTION FOR FORMYLATION OF INDOLES. Org. Synth. 2024, 101, 21-36. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Mohammadi, A. A., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Industrial Chemistry. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. The extended Vilsmeier reaction of dimethoxy-activated indoles. [Link]
- Google Patents.
-
ACS Publications. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101648854B - Catalytic synthesis method of veratraldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Benzaldehyde Derivatives
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in chemical synthesis involving benzaldehyde and its derivatives. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimentation. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.
Section 1: Starting Material Integrity: The Foundation of Success
The quality of your starting benzaldehyde is paramount. Benzaldehyde and its derivatives are notoriously susceptible to autoxidation, which can introduce impurities that significantly hinder or alter the course of a reaction.[1][2]
Q1: I opened a new bottle of benzaldehyde and see white crystals, or my older bottle has them. What are they and is it still usable?
A1: The white crystalline solid is almost certainly benzoic acid, the product of benzaldehyde's reaction with atmospheric oxygen.[1] This is a very common issue.[1] Even if no crystals are visible, a significant amount of benzoic acid can be dissolved in the aldehyde, which can poison catalysts or interfere with base-catalyzed reactions.[1][3]
Is it usable? Yes, but it must be purified before use, especially for sensitive reactions. It is always recommended to use freshly distilled or purified benzaldehyde for optimal results.[2]
Q2: How can I purify my benzaldehyde starting material to remove benzoic acid?
A2: The most common and effective method is a basic wash followed by distillation. The basic solution deprotonates the acidic benzoic acid, converting it into its water-soluble salt (e.g., sodium benzoate), which can then be easily extracted into an aqueous layer.[2][4]
Protocol 1: Purification of Benzaldehyde by Basic Wash and Vacuum Distillation
Objective: To remove acidic impurities (benzoic acid) and other non-volatile contaminants.
Materials:
-
Crude Benzaldehyde
-
Diethyl ether or other suitable water-immiscible solvent
-
10% aqueous sodium carbonate (Na₂CO₃) solution[3]
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]
-
Separatory funnel, Erlenmeyer flasks
-
Vacuum distillation apparatus
Procedure:
-
Dissolution: Dissolve the crude benzaldehyde in an equal volume of diethyl ether and transfer to a separatory funnel.
-
Basic Wash: Add the 10% sodium carbonate solution (approx. 1/3 of the organic layer volume). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed.[4]
-
Water Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Solvent Removal: Filter the solution to remove the drying agent. Remove the bulk of the diethyl ether using a rotary evaporator.
-
Vacuum Distillation: Transfer the remaining oil to a distillation flask. It is advisable to add a radical inhibitor like BHT to prevent polymerization.[5] Assemble a vacuum distillation apparatus and distill the benzaldehyde, collecting the fraction at its known boiling point at the given pressure. Collect the purified aldehyde in a receiving flask cooled in an ice bath.[5]
-
Storage: Transfer the purified liquid to a clean, dry, amber glass bottle. Flush the headspace with an inert gas like nitrogen or argon before sealing tightly.[1] Store in a cool, dark place.[1]
Section 2: Managing Common Side Reactions
Many reactions involving benzaldehyde derivatives are prone to specific, well-characterized side reactions. Understanding these pathways is key to minimizing them.
Q3: My reaction is base-catalyzed and my yields are consistently low (~50% at best). I'm also getting a mixture of an alcohol and a carboxylic acid as byproducts. What's happening?
A3: You are likely observing the Cannizzaro reaction . This is a characteristic reaction of aldehydes, like benzaldehyde, that lack α-hydrogens. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction: one is reduced to the corresponding primary alcohol (e.g., benzyl alcohol) and the other is oxidized to the carboxylic acid (e.g., benzoic acid).[6][7][8]
Under ideal classical conditions, the reaction produces a 1:1 mixture, limiting the theoretical yield of either product to 50%.[6]
Mechanism Snapshot:
-
Hydroxide ion attacks the carbonyl carbon of one benzaldehyde molecule.
-
The resulting tetrahedral intermediate collapses, transferring a hydride ion to the carbonyl carbon of a second benzaldehyde molecule.[6]
-
This redox transfer results in the formation of a carboxylate salt and an alkoxide, which then undergoes proton exchange to yield the final alcohol and carboxylate products.
How to Mitigate the Cannizzaro Reaction:
-
Use a Milder Base: If your desired reaction can proceed with a weaker base (e.g., sodium carbonate instead of sodium hydroxide), this can significantly suppress the Cannizzaro pathway.[9]
-
Control Temperature: Lowering the reaction temperature can often favor the desired kinetic product over the Cannizzaro reaction.
-
Slow Addition: In reactions like the Claisen-Schmidt condensation, slowly adding the enolizable component (the one with α-hydrogens) to the mixture of benzaldehyde and base can help ensure it reacts preferentially, keeping the concentration of unreacted benzaldehyde available for the Cannizzaro reaction low.[9]
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | When It Occurs | Key Byproducts | Mitigation Strategies |
| Autoxidation | Exposure of starting material to air/light.[1] | Benzoic Acid | Purify before use; store under inert gas in a dark, cool place.[1] |
| Cannizzaro Reaction | Aldehydes without α-hydrogens under strong basic conditions.[6][7] | Corresponding Alcohol & Carboxylic Acid | Use a milder base, lower temperature, or consider a "Crossed Cannizzaro" strategy if the alcohol is the desired product.[7][9] |
| Self-Condensation | In condensation reactions (e.g., Claisen-Schmidt), the enolizable partner (ketone/aldehyde with α-H) reacts with itself.[9] | Dimerized ketone/aldehyde product | Slowly add the enolizable reactant to the benzaldehyde/base mixture.[9] |
| Wittig Phenol Deprotonation | Wittig reactions on phenolic benzaldehydes (e.g., 3-hydroxybenzaldehyde).[10] | Unreacted starting material | Use an additional equivalent of base to deprotonate the phenol first, or use a protecting group for the phenol.[10] |
Section 3: Reaction-Specific Troubleshooting
Condensation Reactions (Claisen-Schmidt, Knoevenagel)
Q4: I'm attempting a Claisen-Schmidt condensation between a substituted benzaldehyde and acetone, but my yield is poor and I have a lot of unreacted benzaldehyde.
A4: This points to several potential issues in a Claisen-Schmidt condensation.
-
Ineffective Catalyst: Ensure your base catalyst (e.g., NaOH) is active and used in appropriate amounts. For some substrates, a different base might be required.
-
Cannizzaro Side Reaction: As discussed in Q3, if you are using a strong base like NaOH, the Cannizzaro reaction is a likely competitor, consuming your benzaldehyde.[9]
-
Sub-optimal Temperature: High temperatures can promote side reactions and product degradation, while temperatures that are too low may stall the reaction.[11] Monitor your reaction by TLC to find the optimal balance.[12]
-
Order of Addition: The order in which you mix reagents is critical. To minimize self-condensation of acetone, it is often best to add the acetone slowly to a cooled solution of the benzaldehyde and the base catalyst.[9]
Diagram 1: Troubleshooting Low Yield in Condensation Reactions
Caption: Troubleshooting Logic for Low Reaction Yield.
Wittig Reactions
Q5: I'm trying to perform a Wittig reaction on 3-hydroxybenzaldehyde, but most of the aldehyde is unconsumed, even with a strong base like KOtBu.
A5: The issue is almost certainly the acidic phenolic proton. The Wittig ylide is a very strong base. When you add your base (e.g., KOtBu) to the phosphonium salt to generate the ylide, and then add the 3-hydroxybenzaldehyde, the ylide will preferentially deprotonate the phenol. This forms a phenoxide, which deactivates the aldehyde carbonyl towards nucleophilic attack, effectively halting the reaction.[10]
Solutions:
-
Use Excess Base: Add an additional equivalent of base to deprotonate the phenol first, before adding the phosphonium salt. Some procedures show success by stirring the aldehyde with the base first, then adding the phosphonium salt.[10]
-
Protecting Groups: The most robust solution is to protect the hydroxyl group before the Wittig reaction. A common choice is a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable to the Wittig conditions and can be removed later.[13]
Grignard Reactions
Q6: My Grignard reaction with a benzaldehyde derivative is giving a very low yield of the desired secondary alcohol.
A6: Grignard reactions are notoriously sensitive to reaction conditions.
-
Solvent Choice is Critical: You absolutely must use an anhydrous aprotic solvent, such as diethyl ether or THF.[14] Grignard reagents are strong bases and will be instantly quenched by any protic source (water, alcohols), including trace moisture in the glassware or solvent.[14]
-
Reagent Quality: Ensure your magnesium turnings are fresh and shiny. An oxidized surface can inhibit the formation of the Grignard reagent.[15]
-
Steric Hindrance: Highly substituted benzaldehyde derivatives or bulky Grignard reagents can slow the reaction. You may need to increase the reaction time or temperature.
-
Side Reactions: For some combinations of reagents, enolization of the aldehyde (if it has α-hydrogens) or single-electron transfer (SET) pathways can compete with the desired nucleophilic addition.[16][17]
Section 4: Product Isolation and Purification
Q7: My reaction is complete, but how do I effectively remove the unreacted benzaldehyde from my non-aldehyde product?
A7: A highly effective and selective method for removing unreacted aldehydes is a sodium bisulfite wash. Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving your non-aldehyde product in the organic layer.[4][18]
Protocol 2: Removal of Benzaldehyde using Sodium Bisulfite Wash
Objective: To selectively remove residual benzaldehyde from a reaction mixture containing a desired non-aldehyde product.
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Separatory funnel
Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in a solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Bisulfite Wash: Add an equal volume of saturated sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will form and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bisulfite solution to ensure complete removal of the aldehyde.
-
Work-up: Wash the organic layer with water and then brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent to isolate your purified product.
Note: This method is not suitable if your desired product is also an aldehyde.[4]
Diagram 2: General Purification Workflow
Caption: Decision workflow for product purification.
References
- Cannizaro's reaction benzaldehyde | PDF. (n.d.). Slideshare.
- purification of benzaldehyde and acetone. (n.d.). ECHEMI.
-
Cannizzaro reaction . (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (n.d.). Benchchem.
- Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware.
- Cannizzaro Reaction. (n.d.).
- preventing oxidation of benzaldehyde derivatives during synthesis. (n.d.). Benchchem.
-
Explain Cannizzaro's reaction with the help of benzaldehyde. (2025). Chemistry | Shaalaa.com. Retrieved January 20, 2026, from [Link]
- Explain Cannizzaro's reaction with the help of benzaldehyde. (2025). Chemistry | Shaalaa.com.
-
Purification of benzaldehyde? (2015). Sciencemadness.org. Retrieved January 20, 2026, from [Link]
- Purification of benzaldehyde? (2015). Sciencemadness.org.
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). Benchchem.
- Protecting Groups. (n.d.).
-
Protecting Groups . (n.d.). Retrieved January 20, 2026, from [Link]
-
How can we control the conversion of Benzaldehyde to Benzoic acid? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
- How can we control the conversion of Benzaldehyde to Benzoic acid? (2014). ResearchGate.
-
What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzaldehyde Condensation . (2024). Chemcess. Retrieved January 20, 2026, from [Link]
- Benzaldehyde Condensation. (2024). Chemcess.
- Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. (n.d.). Benchchem.
- Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. (n.d.). Benchchem.
-
Problems with wittig reaction . (2022). Reddit. Retrieved January 20, 2026, from [Link]
- Problems with wittig reaction. (2022). Reddit.
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity . (n.d.). Chemistry Connected. Retrieved January 20, 2026, from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle . (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Troubleshooting my grignard reactions . (2020). Reddit. Retrieved January 20, 2026, from [Link]
- Troubleshooting my grignard reactions. (2020). Reddit.
-
REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE . (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. snscourseware.org [snscourseware.org]
- 8. shaalaa.com [shaalaa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
Stability and storage of "4-Ethyl-2,5-dimethoxybenzaldehyde"
Welcome to the technical support guide for 4-Ethyl-2,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. This guide provides answers to frequently asked questions and troubleshooting advice based on established principles for aromatic aldehydes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
1. What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Based on data for structurally similar aromatic aldehydes, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Reduced temperature slows down potential oxidation and polymerization reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1] | Minimizes exposure to oxygen, a key driver of aldehyde oxidation. |
| Light | In an amber or opaque container[2] | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, suitable container[3][4][5][6] | Prevents moisture ingress and exposure to air. |
2. What are the primary degradation pathways for aromatic aldehydes like this compound?
Aromatic aldehydes are susceptible to two main degradation pathways:
-
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, particularly in the presence of air (oxygen). This is a common degradation route for aldehydes.[7][8]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by acidic or basic impurities.[8]
The methoxy and ethyl substituents on the benzene ring can influence the rate of these reactions, but the fundamental degradation mechanisms remain the same.
3. How can I tell if my sample of this compound has degraded?
Visual inspection and analytical methods can help determine the integrity of your sample:
-
Appearance: A change in color (e.g., darkening) or the formation of a solid precipitate can indicate degradation.
-
Odor: While subjective, a change in odor may suggest the formation of degradation products.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess purity and identify degradation products.
4. Can I store this compound in solution?
Storing aromatic aldehydes in solution can be a viable option, particularly for short-term use.
-
Solvent Choice: Select a dry, aprotic solvent in which the compound is stable.
-
Stability in Alcohols: While some aldehydes are stabilized in primary alcohols through the formation of hemiacetals, this is not a universal rule and should be evaluated on a case-by-case basis.[8]
-
Concentration: For storage, a 10% solution is often practical to manage volume.[8]
-
Storage Conditions: Solutions should be stored under the same recommended conditions as the neat compound (refrigerated, protected from light and air).
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound.
Decision-Making Workflow for Compound Stability Assessment
Caption: Workflow for assessing compound stability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Perform a purity check of your this compound stock using an appropriate analytical method (e.g., HPLC, GC, or NMR).2. If the purity is below your experimental requirements, consider repurification or using a fresh batch.3. Review your storage conditions to ensure they align with the recommendations in this guide. |
| Compound has changed color or appearance | Oxidation or polymerization. | 1. Assess the purity of the material analytically.2. If significant degradation has occurred, the material may not be suitable for use, as the impurities could interfere with your reaction. |
| Low reaction yield | Impure starting material. | 1. Confirm the purity of your aldehyde.2. Ensure that your reaction is not sensitive to trace amounts of the corresponding carboxylic acid (an oxidation product). |
III. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and bring to volume.
-
Further dilute as necessary to an appropriate concentration for your detector (e.g., 0.1 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) followed by your sample.
-
The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
-
Protocol 2: Small-Scale Repurification by Recrystallization
If your analytical assessment indicates the presence of impurities, recrystallization can be an effective purification method.
Materials:
-
Impure this compound
-
A suitable solvent system (e.g., methanol-water, ethanol-water). The ideal solvent is one in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Confirmation: Re-analyze the purified material using the HPLC protocol to confirm its purity.
IV. Chemical Degradation Pathway
The primary degradation pathway of concern is the oxidation of the aldehyde to a carboxylic acid.
Caption: Oxidation of this compound.
V. Incompatible Materials
To prevent degradation and hazardous reactions, avoid storing this compound with the following:
-
Strong oxidizing agents: Can lead to vigorous and potentially hazardous oxidation of the aldehyde.[3]
-
Strong bases: Can catalyze aldol condensation or other polymerization reactions.[3]
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Sigma-Aldrich. (2024, March 2).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Fisher Scientific. (2025, December 25).
- Thermo Fisher Scientific. (2025, September 10).
- DC Fine Chemicals. (n.d.).
- Allan Chemical Corporation. (2025, October 23).
- Pell Wall. (2013, February 7).
- Apollo Scientific. (n.d.).
- ChemicalBook. (2025, April 14). 2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE.
Sources
- 1. 2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE | 50505-61-8 [chemicalbook.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and side reactions encountered during the formylation of 1-ethyl-2,5-dimethoxybenzene, providing in-depth, field-proven insights and troubleshooting protocols to enhance your synthetic success.
Synthesis Overview: The Vilsmeier-Haack Approach
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This method is highly effective for the formylation of electron-rich aromatic compounds like 1-ethyl-2,5-dimethoxybenzene. The reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the activated benzene ring to introduce a formyl (-CHO) group.[1][2] The high electron density provided by the two methoxy groups and the ethyl group strongly directs the substitution to the vacant position para to the ethyl group.
However, despite its reliability, the reaction is sensitive to several parameters that can lead to side reactions and diminished yields. This guide will help you navigate these potential pitfalls.
Reaction Pathway Overview
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
A1: Low or no yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or substrate reactivity.
-
Reagent Integrity (The Usual Suspects):
-
Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture. Exposure to atmospheric water will hydrolyze it, rendering it inactive. Always use a freshly opened bottle or a properly stored and sealed reagent.
-
N,N-Dimethylformamide (DMF): While less sensitive than POCl₃, DMF can absorb water over time. For best results, use anhydrous DMF. The presence of water can quench the Vilsmeier reagent.[3]
-
-
Reaction Conditions (Thermodynamics and Kinetics):
-
Temperature Control: The formation of the Vilsmeier reagent (the reaction between DMF and POCl₃) is exothermic and should be performed at a low temperature (typically 0 °C) to prevent degradation.[3] However, the subsequent formylation of the aromatic ring may require heating to proceed at a practical rate. A common mistake is not applying enough heat after the initial reagent formation.
-
Reaction Time: Electron-rich substrates like 1-ethyl-2,5-dimethoxybenzene are generally reactive. However, if the reaction is not proceeding, extending the reaction time (monitored by TLC) can be beneficial.
-
-
Troubleshooting Protocol: Addressing Low Yield
-
Verify Reagent Quality: Before starting, ensure your POCl₃ and DMF are anhydrous.
-
Optimize Temperature Profile:
-
Add POCl₃ to DMF slowly at 0 °C.
-
After forming the Vilsmeier reagent, add your 1-ethyl-2,5-dimethoxybenzene solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature, then heat to 50-70 °C for 2-6 hours.[4]
-
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
| Parameter | Standard Condition | Troubleshooting Action |
| POCl₃/DMF Quality | Anhydrous | Use freshly opened bottles or redistilled reagents. |
| Reagent Formation Temp. | 0 °C | Maintain cooling to prevent degradation. |
| Formylation Temp. | Room Temp to 50 °C | Gradually increase to 70 °C if reaction is sluggish. |
| Reaction Time | 2-4 hours | Extend time, monitoring by TLC. |
Q2: My NMR analysis shows multiple aldehyde peaks, indicating isomeric byproducts. How can I improve regioselectivity?
A2: While the desired 4-position is electronically and sterically favored, side reactions can lead to other isomers. The primary cause is often reaction temperature.
-
Understanding Directing Effects: The two methoxy groups and the ethyl group are all ortho-, para-directing. The formylation occurs at the most activated and least sterically hindered position, which is C4. However, formylation at C6 (ortho to one methoxy and the ethyl group) can occur as a minor byproduct.
-
The Role of Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable C6 isomer, leading to a mixture of products.
-
Improving Regioselectivity:
-
Maintain Lower Temperatures: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., room temperature or slightly above) will favor the formation of the thermodynamically more stable product.
-
Slow Addition: Adding the 1-ethyl-2,5-dimethoxybenzene to the Vilsmeier reagent slowly at a low temperature can help control the reaction's exotherm and improve selectivity.
-
Caption: Desired product and potential isomeric byproduct.
Q3: The reaction workup is messy, and my product is a dark, oily substance that is difficult to purify. What are the best practices for workup and purification?
A3: A challenging workup and purification are often reported for Vilsmeier-Haack reactions, resulting in dark, viscous crude products.[5] Proper hydrolysis and extraction are critical.
-
Hydrolysis Step: The reaction must be carefully quenched to hydrolyze the iminium intermediate to the final aldehyde.
-
Procedure: The reaction mixture should be poured slowly into a vigorously stirred mixture of ice and water. This hydrolyzes the intermediate and helps to precipitate the product.
-
Basification: After initial hydrolysis, the acidic mixture should be neutralized or made slightly basic (e.g., with sodium acetate or sodium bicarbonate solution) to ensure complete hydrolysis and to remove acidic byproducts.[6]
-
-
Purification Strategies:
-
Recrystallization: If the crude product is a solid, recrystallization is often effective. A common solvent system is hexane or an ethanol/water mixture.[5]
-
Column Chromatography: For oily products or to separate isomers, silica gel column chromatography is the method of choice. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[7]
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective purification method.[8]
-
Troubleshooting Flowchart: From Reaction to Pure Product
Caption: A step-by-step decision workflow for workup and purification.
Detailed Experimental Protocol
Synthesis of this compound via Vilsmeier-Haack Reaction
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
1-Ethyl-2,5-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 1-ethyl-2,5-dimethoxybenzene (1 equivalent) in anhydrous DCM.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-4 hours), cool the reaction back to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10 volumes).
-
Continue stirring for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]
-
PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]
-
Reddit. (2024). Vilsmeier Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T).... Retrieved from [Link]
-
Pertanika. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
-
Forensic Toxicology Expert. (n.d.). The 2C-phenethylamines Have Arrived. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Challenges for Substituted Benzaldehydes
Welcome to the Technical Support Center for the purification of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure substituted benzaldehydes for their experiments. Here, we will delve into common purification issues and provide practical, field-proven troubleshooting strategies and detailed protocols.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the purification of substituted benzaldehydes in a question-and-answer format.
Issue 1: My substituted benzaldehyde is contaminated with the corresponding benzoic acid.
Q: I've noticed a white crystalline solid in my liquid benzaldehyde sample, and TLC analysis shows a more polar spot. I suspect it's the corresponding benzoic acid. What is the most effective way to remove it?
A: Your observation is very common. Substituted benzaldehydes are notoriously susceptible to air oxidation, which converts the aldehyde to the corresponding benzoic acid.[1][2] This is often the primary impurity in aged samples. The most straightforward and efficient method for its removal is a basic aqueous wash.[3][4]
Causality: The principle behind this technique lies in the acidic nature of the carboxylic acid. A basic solution, such as aqueous sodium bicarbonate or sodium carbonate, will deprotonate the benzoic acid to form its water-soluble carboxylate salt.[4] The benzaldehyde, being non-acidic, will remain in the organic phase.
Protocol: Basic Aqueous Wash for Benzoic Acid Removal
Materials:
-
Crude substituted benzaldehyde
-
Inert organic solvent (e.g., diethyl ether, ethyl acetate)
-
5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude substituted benzaldehyde in a suitable water-immiscible organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of the 5-10% aqueous basic solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the benzoic acid.
-
Repeat: Repeat the wash with the basic solution one or two more times.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine to facilitate the removal of dissolved water.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted benzaldehyde.
Issue 2: My product is sensitive to basic conditions, but I still need to remove the corresponding benzoic acid.
Q: My target molecule contains a base-labile functional group. Are there alternative methods to remove benzoic acid without using a basic wash?
A: This is a critical consideration. For base-sensitive compounds, alternative purification strategies are necessary. The choice depends on the physical properties of your substituted benzaldehyde and the impurities.
-
Distillation: If your substituted benzaldehyde is thermally stable and has a significantly different boiling point from the corresponding benzoic acid, vacuum distillation is an excellent option.[2][3] This method avoids the use of any chemical reagents.
-
Column Chromatography: Flash column chromatography on silica gel can be effective.[3] However, be aware that standard silica gel is slightly acidic, which could potentially cause degradation of acid-sensitive compounds.[3] In such cases, you can use deactivated silica gel (by adding a small amount of a non-polar solvent and then evaporating it) or a different stationary phase like neutral alumina.[3]
-
Crystallization: If your substituted benzaldehyde is a solid, recrystallization can be a powerful purification technique.[5] The choice of solvent is crucial and should be determined experimentally to find a system where the benzaldehyde is soluble at high temperatures but sparingly soluble at low temperatures, while the benzoic acid impurity remains in solution.
Issue 3: I suspect my substituted benzaldehyde has undergone self-condensation or polymerization.
Q: My sample has become viscous, and I observe the formation of a solid. How can I purify my aldehyde from these byproducts?
A: Certain substituted benzaldehydes, particularly those with electron-donating groups, can be prone to self-condensation (aldol-type reactions) or polymerization, especially in the presence of acidic or basic impurities.[6]
-
Distillation: For thermally stable aldehydes, vacuum distillation is often the most effective method to separate the monomeric aldehyde from non-volatile oligomers and polymers.[6]
-
"Cracking" for Polymers: In some cases, gentle heating of the polymerized material under vacuum can "crack" the polymer, regenerating the volatile monomeric aldehyde which can then be distilled.[6] This should be performed with caution as overheating can lead to decomposition.
Workflow for Purification of Substituted Benzaldehydes
Caption: Decision tree for selecting a purification method.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store purified substituted benzaldehydes to prevent degradation?
A1: Proper storage is crucial to maintain the purity of your substituted benzaldehyde.[7]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7][8]
-
Cool and Dark: Keep the container in a cool, dark place, like a refrigerator or freezer, to slow down the rate of oxidation and other degradation pathways.[6]
-
Inhibitors: For long-term storage, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in trace amounts.[9]
Q2: My purified substituted benzaldehyde has a yellow tint. Is this an indication of impurity?
A2: While pure benzaldehyde is colorless, a slight yellow color is common and not always indicative of significant impurity.[10] It can be caused by trace amounts of oxidation or condensation products. However, a significant darkening or change in color over time suggests degradation and the need for repurification.[11]
Q3: Can I use a sodium bisulfite adduct formation for purification?
A3: Yes, the formation of a water-soluble bisulfite adduct is a classic and highly selective method for purifying aldehydes.[3] This is particularly useful when the desired product is not an aldehyde. The aldehyde can be regenerated from the adduct by treatment with an acid or base.[3] However, this method is not suitable if your target compound is the aldehyde itself and is sensitive to these conditions.
Q4: What are some common impurities other than benzoic acid?
A4: Besides the corresponding benzoic acid, other potential impurities include:
-
Benzyl alcohol: From over-reduction during synthesis or Cannizzaro reaction.[1][12]
-
Residual solvents: From the synthesis or workup.
-
Side-products from synthesis: Depending on the synthetic route, these can vary widely.[13] For example, in the Vilsmeier-Haack reaction, you might have residual formamide derivatives.
Q5: During distillation, my substituted benzaldehyde is bumping violently. What can I do?
A5: Bumping during distillation is often due to uneven heating or the lack of nucleation sites.[6]
-
Stirring: Use a magnetic stir bar for efficient and even heating.
-
Boiling Chips: Add fresh boiling chips to the distillation flask before heating.
-
Heating Mantle: Use a heating mantle and ensure the flask is properly seated for uniform heat distribution.[6]
III. Data Summary
| Common Impurity | Cause | Recommended Purification Method |
| Corresponding Benzoic Acid | Air Oxidation[2] | Basic Aqueous Wash[3][4], Distillation[2], Crystallization |
| Polymers/Oligomers | Self-condensation[6] | Vacuum Distillation ("Cracking")[6] |
| Benzyl Alcohol | Over-reduction, Cannizzaro Reaction[1][12] | Distillation, Column Chromatography |
| Residual Solvents | Synthesis/Workup | Vacuum Distillation, Rotary Evaporation |
IV. References
-
Study.com. (n.d.). What is the most common/easiest method to remove benzoic acid from benzaldehyde?. Retrieved from [Link]
-
Google Patents. (1983). US4379026A - Process for the purification of benzaldehyde. Retrieved from
-
Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystal data on ortho-substituted benzaldehydes. Retrieved from [Link]
-
Chemical Papers. (n.d.). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Retrieved from [Link]
-
Scribd. (n.d.). Title:: To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. Retrieved from [Link]
-
Blog. (2025). What are the common impurities in benzaldehyde?. Retrieved from [Link]
-
Quora. (2018). How to convert benzoic acid from Benzaldehyde. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Benzoic acid from Benzaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). BS 6th Practical No. 10, BENZOICE ACID Synthesis FROM BENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Google Patents. (1986). US4622429A - Process for the preparation of substituted benzaldehydes. Retrieved from
-
ResearchGate. (2018). How to purify Benzaldehyde with benzoic acid contamination. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2014). How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
-
University of North Georgia. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]
-
PubMed Central. (n.d.). Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. Retrieved from [Link]
-
Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes. Retrieved from
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde. Retrieved from
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid ?. Retrieved from [Link]
-
Google Patents. (n.d.). EP0031416A1 - Process for the preparation of substituted benzaldehydes. Retrieved from
-
ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Retrieved from [Link]
Sources
- 1. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Purity in 4-Ethyl-2,5-dimethoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Ethyl-2,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and streamline purification processes. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you achieve the highest possible purity for your compound.
The most prevalent route to synthesizing substituted benzaldehydes from electron-rich aromatic rings is the Vilsmeier-Haack reaction.[1][2][3] This process involves the formylation of a substrate, in this case, 1-ethyl-2,5-dimethoxybenzene, using a Vilsmeier reagent typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4] While effective, this reaction can generate a profile of impurities that require a systematic approach to remove.
Section 1: Troubleshooting Common Impurities (Q&A Format)
This section addresses specific issues encountered during the purification of this compound.
Q1: My final product is a persistent oil or a solid with a low, broad melting point. What are the likely impurities?
A1: An oily or low-melting product typically indicates the presence of unreacted starting materials, residual solvents, or non-crystalline byproducts.
-
Probable Cause 1: Unreacted Starting Material (1-ethyl-2,5-dimethoxybenzene): Incomplete formylation will leave the non-polar starting material in your crude product. Being less polar than the desired aldehyde, it will lower the overall melting point and can result in an oil.
-
Probable Cause 2: Residual High-Boiling Solvent (DMF): If DMF is used as the solvent for the Vilsmeier-Haack reaction, it can be difficult to remove completely without extensive high-vacuum drying. Its presence will render the product oily.
-
Probable Cause 3: Minor Byproducts: Small amounts of isomeric or other byproducts from the reaction can act as eutectic impurities, depressing the melting point of the final product.
Expert Recommendation:
-
Analytical Confirmation: Use ¹H NMR spectroscopy to identify impurities. Unreacted starting material will show characteristic signals for 1-ethyl-2,5-dimethoxybenzene, while residual DMF typically appears as two singlets around 2.9 and 8.0 ppm.
-
Purification Strategy: Flash column chromatography is the most effective method to separate the polar aldehyde product from the non-polar starting material and other byproducts.[5][6][7] If DMF is present, ensure the crude product is thoroughly washed with water during the initial workup, as DMF is water-soluble.
Q2: I'm observing an acidic impurity in my product, confirmed by a broad peak in the NMR or effervescence with bicarbonate. What is it and how do I remove it?
A2: The most common acidic impurity is 4-Ethyl-2,5-dimethoxybenzoic acid, which forms via the oxidation of the aldehyde. Aldehydes, particularly aromatic ones, are susceptible to air oxidation, a process that can accelerate upon storage or during purification.[6][8]
Expert Recommendation:
-
Mechanism of Removal: The acidic nature of the carboxylic acid allows for its straightforward removal via an acid-base extraction during the aqueous workup.
-
Protocol: Before final extraction of the product into an organic solvent, wash the organic layer containing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[5] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from the desired product. Repeat the wash until effervescence is no longer observed.
Q3: My TLC analysis shows multiple spots with similar Rf values to my product. What could these be and how do I separate them?
A3: Spots with similar polarity to your product are often positional isomers formed during the electrophilic aromatic substitution. While the electronic and steric effects of the substituents on 1-ethyl-2,5-dimethoxybenzene strongly direct formylation to the 4-position, minor amounts of other isomers (e.g., formylation at the 6-position) can occur.[4][9]
Expert Recommendation:
-
High-Resolution Separation: Achieving separation of closely-related isomers requires optimized flash column chromatography.[8]
-
Optimization Strategy:
-
Solvent System: Test various eluent systems using TLC. A good system should provide a product Rf value of approximately 0.25-0.35.[6] Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Column Dimensions: Use a long, narrow column for better separation resolution.
-
Fraction Size: Collect small fractions and analyze each one by TLC before combining.
-
Q4: The product appears to be degrading during silica gel column chromatography. Why is this happening and what are the alternatives?
A4: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition or polymerization of sensitive aldehydes.[5] This is a known issue for many aldehyde purifications.
Expert Recommendation:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) relative to the volume of the eluent. The triethylamine neutralizes the acidic sites on the silica surface, preventing product degradation.[5]
-
Use an Alternative Stationary Phase: Neutral alumina can be used as a substitute for silica gel for compounds that are particularly acid-sensitive.[5]
-
Expedite the Process: Run the column as quickly as possible ("flash" chromatography) to minimize the contact time between your compound and the stationary phase.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying crude this compound after synthesis?
A1: A robust, multi-step purification strategy is recommended for achieving high purity (>99%). This involves a logical progression from bulk impurity removal to fine purification.
-
Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. This includes a wash with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities and hydrolysis byproducts, followed by a brine wash to remove residual water and water-soluble components.[6]
-
Flash Column Chromatography: This is the primary purification step to separate the target aldehyde from unreacted starting material and isomeric byproducts.[7][8]
-
Recrystallization: As a final polishing step, recrystallize the aldehyde from a suitable solvent system (e.g., ethanol/water, isopropanol, or hexanes) to remove trace impurities and obtain a highly crystalline, pure solid.[10][11]
Q2: What are the key parameters to control during the Vilsmeier-Haack reaction to minimize byproduct formation?
A2: Careful control of reaction conditions is critical for minimizing impurities at the source.
-
Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are often exothermic. Maintain the recommended temperature (typically starting at 0 °C and sometimes warming to room temperature or slightly higher) to prevent side reactions.[4][9]
-
Stoichiometry: Use the correct molar ratios of the substrate, DMF, and POCl₃. An excess of the Vilsmeier reagent may lead to undesired side reactions, while insufficient reagent will result in incomplete conversion.
-
Order of Addition: Typically, the Vilsmeier reagent is prepared first by adding POCl₃ to DMF at a low temperature before the aromatic substrate is introduced.[1] Reversing this order can lead to unwanted reactions.
Q3: How should I properly store purified this compound to prevent degradation?
A3: To maintain the long-term purity of your product, proper storage is essential. The primary degradation pathway is oxidation of the aldehyde to a carboxylic acid.[6]
-
Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.
-
Temperature: Keep the material in a cool, dark place. Refrigeration (2-8 °C) is recommended.
-
Light: Protect the compound from light, which can catalyze oxidation. Use an amber vial or store the container in a light-blocking outer container.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general method for purifying the crude product after the initial aqueous workup.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (optional, for deactivation)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC on the crude material. Test various ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). The ideal system will show good separation between the product and major impurities, with a product Rf of ~0.3.[6]
-
Column Packing (Slurry Method):
-
Add a small plug of glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the starting eluent (the least polar mixture tested). If deactivating, add 0.5-1% triethylamine to the eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, draining the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product, as determined by TLC.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Eluent System | Hexanes:Ethyl Acetate Gradient | Allows for separation of compounds with varying polarities. |
| Product Rf | ~0.25 - 0.35 | Optimal range for good separation and reasonable elution time. |
| Additive | 0.5-1% Triethylamine (optional) | Neutralizes acidic sites on silica to prevent aldehyde degradation.[5] |
Protocol 2: Purification by Recrystallization
This protocol is ideal as a final purification step for a solid product that is already reasonably pure (>90%).
Materials:
-
Purified this compound from chromatography
-
Various recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Hexanes, Water)
-
Erlenmeyer flasks, hot plate, ice bath, Buchner funnel and flask
Methodology:
-
Solvent Selection: The key to recrystallization is finding a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.[11]
-
Place a small amount of your product (~20-30 mg) in a test tube.
-
Add a small amount of a test solvent at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent. Common solvents for aromatic compounds include ethanol, methanol, and isopropanol.[12][13] An ethanol/water mixture is often effective.
-
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13]
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and ¹H NMR.
Section 4: Visual Guides
The following diagrams illustrate the recommended workflows for troubleshooting and purification.
Caption: Troubleshooting flowchart for common impurities.
Caption: General workflow for synthesis and purification.
References
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- J&K Scientific LLC. (2024). Vilsmeier-Haack Reaction.
- Magritek. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Reddit. (2014).
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jru.edu.in [jru.edu.in]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Alternative reagents for the formylation of ethyl-dimethoxybenzene
Welcome to the technical support guide for the formylation of ethyl-dimethoxybenzene. This document is designed for researchers, chemists, and process development professionals who are looking to introduce a formyl group (-CHO) onto the ethyl-dimethoxybenzene scaffold, a common step in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. This guide provides in-depth troubleshooting, alternative reagent protocols, and the underlying chemical logic to help you navigate the challenges of this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the formylation of ethyl-dimethoxybenzene, a highly activated aromatic ring.
Q1: My Vilsmeier-Haack reaction is failing or giving a low yield. What are the common causes?
The Vilsmeier-Haack reaction, typically using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the workhorse for this transformation.[1] However, its success hinges on the precise control of reaction conditions.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is extremely sensitive to moisture.[2]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Distilling DMF over a suitable drying agent can be beneficial. The reagent should be prepared in situ and used promptly.
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts.
-
Solution: For activated systems like ethyl-dimethoxybenzene, a molar ratio of 1.1-1.5 equivalents of POCl₃ to 1.0 equivalent of the aromatic substrate is a good starting point. Use DMF as the solvent.
-
-
Suboptimal Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires initial cooling.[2] However, the subsequent formylation step may require heat to proceed to completion.
-
Solution: Prepare the Vilsmeier reagent at 0-5 °C. After the addition of ethyl-dimethoxybenzene, allow the reaction to warm to room temperature, then gently heat to 50-70 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Improper Workup: The intermediate iminium salt must be carefully hydrolyzed to yield the aldehyde.
-
Solution: The reaction mixture should be quenched by slowly pouring it onto crushed ice with vigorous stirring, followed by neutralization with a base like sodium acetate or sodium hydroxide solution to precipitate the product.[2]
-
Q2: I'm observing multiple products on my TLC/LC-MS. What's causing the poor regioselectivity?
Ethyl-dimethoxybenzene has multiple activated positions, which can lead to a mixture of regioisomers. The directing effects of the ethyl and methoxy groups are crucial. For 1-ethyl-2,4-dimethoxybenzene, the primary site of electrophilic attack is typically the 5-position, which is para to one methoxy group and ortho to the other, and sterically accessible.
Troubleshooting Poor Regioselectivity:
-
Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for substitution at less favored positions.
-
Solution: Maintain the lowest effective reaction temperature that allows the reaction to proceed at a reasonable rate.[3]
-
-
Lewis Acid Choice (for other methods): In formylation methods like the Rieche reaction, the choice of Lewis acid can influence regioselectivity through coordination with the methoxy groups.[4]
-
Solution: For reactions involving Lewis acids like TiCl₄, the steric bulk of the catalyst-substrate complex can direct the formylation to the least hindered position.[5]
-
Reagent Selection and Alternative Methodologies
While the Vilsmeier-Haack reaction is common, safety concerns or substrate incompatibility may necessitate alternative approaches.
Reagent Comparison
| Formylation Method | Reagents | Key Advantages | Key Disadvantages | Suited for Alkoxybenzenes? |
| Vilsmeier-Haack | POCl₃ / DMF | High yields, reliable for activated rings, mild conditions.[6][7] | POCl₃ is corrosive and moisture-sensitive.[2] | Yes, very effective.[8] |
| Rieche Formylation | Cl₂CHOMe / TiCl₄ | Effective for electron-rich aromatics, can formylate sterically hindered positions.[9][10] | Dichloromethyl methyl ether is a lachrymator and potential carcinogen. TiCl₄ is highly moisture-sensitive.[11] | Yes, offers good yields and can influence regioselectivity.[4] |
| Gattermann Reaction | Zn(CN)₂ / HCl | A classic method that avoids pre-formation of an organometallic reagent. | Uses highly toxic cyanide salts.[12][13] | Yes, but less common now due to toxicity.[12] |
| Duff Reaction | Hexamethylenetetramine (HMTA) / Acid (e.g., TFA, H₂SO₄) | Safer reagents compared to others.[14] | Generally inefficient and works best for phenols, not ethers.[14][15] | Generally not recommended; yields are often very low for ethers.[15][16] |
| Organometallic Route | 1. Organolithium (e.g., n-BuLi) 2. DMF | Excellent regiocontrol via directed ortho-metalation. | Requires strictly anhydrous/anaerobic conditions and cryogenic temperatures. Substrate must be compatible with strong base.[17] | Yes, allows for precise formylation ortho to a methoxy group. |
Decision Workflow for Reagent Selection
This diagram outlines a logical path for choosing the most appropriate formylation method based on experimental constraints and desired outcomes.
Caption: Decision guide for selecting a formylation method.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (Standard Method)
This protocol is adapted for the formylation of an electron-rich substrate like 1-ethyl-2,4-dimethoxybenzene.
Materials:
-
1-ethyl-2,4-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium acetate solution
-
Standard laboratory glassware, oven-dried
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.2 eq) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30-45 minutes. The mixture may become viscous and pale yellow or pink.
-
Formylation: Dissolve 1-ethyl-2,4-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.[2]
-
Monitoring: Monitor the consumption of the starting material using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the beaker of ice. This hydrolysis step is exothermic.
-
Stir the mixture for 1-2 hours until all the ice has melted and the intermediate iminium salt is fully hydrolyzed.
-
Isolation: Neutralize the aqueous solution by slowly adding saturated sodium acetate solution until the pH is ~6-7. A precipitate of the crude aldehyde should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Rieche Formylation (Alternative Method)
This method is an alternative for highly activated systems and can sometimes offer different regioselectivity.[9][18]
Materials:
-
1-ethyl-2,4-dimethoxybenzene
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 1-ethyl-2,4-dimethoxybenzene (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (2.2 eq) to the solution and stir for 1 hour at 0 °C. The solution will likely develop a deep color.[5]
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
Stir the reaction for 45-60 minutes at 0 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully pouring it into a beaker of crushed ice.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
When a reaction fails, a systematic approach is essential for diagnosis.
Caption: A systematic workflow for troubleshooting formylation reactions.
References
-
Rieche, A.; Gross, H.; Höft, E. Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses. 1967, 47, 1.
-
García, O.; Nicolás, E.; Albericio, F. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters. 2003, 44(27), 4961–4963.
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Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
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Organic Chemistry Portal. Rieche Formylation. SynArchive.
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Sciencemadness Discussion Board. Sulfuric Duff reaction.
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Ramos-Tomillero, I.; et al. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. 2015, 20(3), 5410-5427.
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Sharma, V.; et al. Formylation of Amines. ACS Omega. 2020, 5(1), 15-27.
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Kimura, Y.; Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. 2013, 33A, 1-7.
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BenchChem. Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
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BenchChem. A Comparative Guide to the Efficacy of Formyl Chloride and Dichloromethyl Methyl Ether in Aromatic Formylation.
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Slideshare. Diel's-Alder and Gattermann Koch Reactions.
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Santarsiere, A.; et al. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. 2023, 8(12).
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Wikipedia. Formylation.
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Wikipedia. Gattermann reaction.
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Burnell, D. J.; et al. Reactions of unactivated olefins with Vilsmeier reagents. Canadian Journal of Chemistry. 1985, 63(10), 2869-2874.
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BenchChem Technical Support. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
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YouTube. Preparation of Benzaldehydes, Part 2: From Metalated Arenes.
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BYJU'S. Gattermann Koch Reaction Mechanism.
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ResearchGate. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
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YouTube. The Gattermann & Gattermann-Koch Formylation Reaction Mechanism.
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Google Patents. US5457239A - Process for formylation of aromatic compounds.
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Semantic Scholar. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
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National Institutes of Health. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4.
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Wikipedia. Duff reaction.
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Sciencemadness Discussion Board. Vilsmeier–Haack reaction.
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Wikipedia. Vilsmeier–Haack reaction.
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BenchChem. Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
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ResearchGate. A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate.
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J&K Scientific LLC. Vilsmeier-Haack Reaction.
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Tokyo Chemical Industry Co., Ltd. Formylation [Synthetic Reagents].
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ResearchGate. Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
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The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
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Chem-Station Int. Ed. Duff Reaction.
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ResearchGate. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
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Reddit. Duff reaction using 4-methoxyphenol.
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YouTube. Alkylation of 1,4-Dimethoxybenzene.
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YouTube. The Friedel-Crafts alkylation of para-dimethoxybenzene.
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YouTube. Mechanism of Dialkylation of 1,4-Dimethoxybenzene.
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National Institutes of Health. 1-Ethyl-2,4-dimethoxybenzene.
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Validation & Comparative
A Comparative Analysis of Reactivity: 4-Ethyl-2,5-dimethoxybenzaldehyde vs. 2,5-dimethoxybenzaldehyde
Introduction
In the landscape of synthetic organic chemistry, substituted benzaldehydes are pivotal intermediates, serving as foundational scaffolds for a vast array of complex molecules, particularly in the realm of pharmaceuticals and fine chemicals.[1][2][3] Among these, 2,5-dimethoxybenzaldehyde is a widely utilized precursor, valued for its specific reactivity conferred by the methoxy and aldehyde functional groups.[2] The introduction of an alkyl substituent, such as an ethyl group at the 4-position, creating 4-Ethyl-2,5-dimethoxybenzaldehyde, subtly yet significantly alters the molecule's electronic and steric profile. This guide provides an in-depth, objective comparison of the reactivity of these two benzaldehyde derivatives, supported by mechanistic principles and established experimental protocols, to inform rational synthetic design and reaction optimization for researchers, scientists, and drug development professionals.
Pillar 1: The Decisive Influence of the 4-Ethyl Group
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic landscape of the aromatic ring and the electrophilicity of the carbonyl carbon. The substituents on the ring dictate this landscape through a combination of inductive and resonance effects.
2,5-Dimethoxybenzaldehyde: The parent molecule's reactivity is a push-pull electronic affair. The two methoxy (-OCH₃) groups at the C2 and C5 positions are powerful electron-donating groups through resonance (+R effect), where the lone pairs on the oxygen atoms delocalize into the benzene ring.[2][4][5] This resonance donation, which outweighs their inductive electron-withdrawing (-I) nature, enriches the aromatic ring with electron density, thereby activating it towards electrophilic attack.[4][6] Conversely, the aldehyde (-CHO) group is strongly electron-withdrawing through both resonance (-R) and induction (-I), which deactivates the ring but, more importantly, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition.[4][5]
This compound: The introduction of an ethyl (-CH₂CH₃) group at the C4 position introduces two key changes:
-
Electronic Perturbation: The ethyl group is a classic electron-donating group through induction (+I effect).[7][8][9] It pushes electron density through the sigma bond framework into the aromatic ring. This augments the electron-donating character of the methoxy groups, making the overall ring system more electron-rich than its non-ethylated counterpart. This increased electron density has a direct, albeit modest, impact on the distal aldehyde group, slightly reducing the partial positive charge on the carbonyl carbon.
-
Steric Influence: While less impactful on the reactivity of the C1 aldehyde group, the ethyl substituent introduces steric bulk. This steric hindrance can influence the regioselectivity of reactions occurring on the aromatic ring, potentially impeding access to the ortho C3 position for incoming reagents.[10][11][12]
Caption: Electronic effects of substituents on the two benzaldehydes.
Pillar 2: Comparative Reactivity in Key Organic Transformations
The structural and electronic differences manifest as tangible variations in chemical reactivity. Below, we compare the expected performance of the two aldehydes in canonical synthetic reactions.
A. Nucleophilic Addition to the Carbonyl Group
This class of reactions is paramount for aldehydes. The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon; a greater partial positive charge (δ+) invites faster nucleophilic attack.[13][14]
Hypothesis: Due to the electron-donating +I effect of the 4-ethyl group, this compound will exhibit slightly reduced reactivity towards nucleophiles compared to 2,5-dimethoxybenzaldehyde. The latter, possessing a more electron-deficient carbonyl carbon, presents a more attractive target for nucleophiles.
Supporting Data: Relative Reactivity Comparison
| Reaction Type | Nucleophile | Expected Faster Reactant | Rationale |
| Henry Reaction | Nitromethane anion | 2,5-Dimethoxybenzaldehyde | The reaction is favored by more electrophilic aldehydes.[15][16] |
| Wittig Reaction | Phosphonium ylide | 2,5-Dimethoxybenzaldehyde | Higher electrophilicity of the carbonyl carbon accelerates the initial attack by the ylide.[13] |
| Reductive Amination | Primary/Secondary Amine | 2,5-Dimethoxybenzaldehyde | The rate-determining step, the initial formation of the hemiaminal/imine, is a nucleophilic addition.[17] |
B. Electrophilic Aromatic Substitution
For reactions on the aromatic ring itself, the electron density of the π-system is the determining factor. A more electron-rich ring is more nucleophilic and reacts faster with electrophiles.
Hypothesis: this compound will be more reactive in electrophilic aromatic substitution reactions than 2,5-dimethoxybenzaldehyde. The cumulative electron-donating effects of two methoxy groups and one ethyl group make its aromatic ring a superior nucleophile.
For instance, in a reaction like bromination, 2,5-dimethoxybenzaldehyde is known to yield the 4-bromo derivative.[18] For the 4-ethyl analog, substitution would be directed to the remaining activated positions, C3 or C6.
Pillar 3: Validating Protocols for Experimental Comparison
To empirically validate the hypothesized reactivity differences, the following standardized protocols can be employed. These methods are designed to be self-validating through careful monitoring and product analysis.
Experimental Protocol 1: Comparative Henry (Nitroaldol) Reaction
This protocol allows for a direct comparison of the rate of C-C bond formation.
Caption: Workflow for comparing aldehyde reactivity in the Henry reaction.
Methodology:
-
Reaction Setup: In two separate, identical flasks, dissolve 1.0 mmol of this compound (Flask A) and 1.0 mmol of 2,5-dimethoxybenzaldehyde (Flask B) in 5 mL of a suitable solvent (e.g., isopropanol).
-
Reagent Addition: To each flask, add 5.0 mmol of nitromethane followed by 0.35 mmol of a base catalyst (e.g., imidazole or DBU) at room temperature with vigorous stirring.[16]
-
Monitoring: Monitor the progress of both reactions simultaneously via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 30 minutes). The disappearance of the starting aldehyde spot/peak is the primary indicator of reaction progress.
-
Workup: Once the reaction in the faster flask reaches completion (as indicated by TLC), quench both reactions by adding 10 mL of 1M HCl. Extract the organic layer with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the resulting β-nitroalcohol products by column chromatography. Compare the isolated yields and the time required for completion. It is expected that Flask B will show a faster reaction rate and potentially a higher yield in a given timeframe.[16]
Experimental Protocol 2: Comparative Wittig Reaction
This protocol assesses the aldehydes' reactivity towards a stabilized ylide.
Methodology:
-
Ylide Preparation (if necessary) or Use of Commercial Ylide: Prepare or procure a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane.
-
Reaction Setup: In two separate, clean 25 mL Erlenmeyer flasks, place 500 mg of this compound (Flask A) and 500 mg of 2,5-dimethoxybenzaldehyde (Flask B).[19]
-
Reagent Addition: To each flask, add an equimolar amount of the Wittig reagent. If conducting a solvent-free reaction, add the reagents directly and stir.[20][21] Alternatively, dissolve the reagents in a suitable solvent like dichloromethane (DCM). Add the base (e.g., 5 mL of 10 M NaOH for a phase-transfer reaction) and stir vigorously for a set period (e.g., 20-30 minutes).[19]
-
Monitoring and Workup: Monitor for the formation of a precipitate (triphenylphosphine oxide). After the reaction period, filter the mixture, wash the solid with a non-polar solvent (e.g., hexanes) to extract the product.
-
Analysis: Combine the filtrates, remove the solvent, and analyze the crude product yield. The product, a substituted stilbene, can be purified by recrystallization. A higher yield from Flask B is anticipated under identical reaction times and conditions.
Conclusion
The presence of a 4-ethyl group on the 2,5-dimethoxybenzaldehyde scaffold introduces a subtle but predictable modification to its chemical reactivity. By acting as an inductive electron-donating group, the ethyl substituent enhances the nucleophilicity of the aromatic ring, making This compound the more reactive species in electrophilic aromatic substitution reactions .
Conversely, this same electron-donating nature slightly diminishes the electrophilicity of the aldehyde's carbonyl carbon. Consequently, 2,5-dimethoxybenzaldehyde is expected to be the more reactive substrate in nucleophilic addition reactions , a critical consideration for transformations such as the Henry, Wittig, and reductive amination reactions. These distinctions, rooted in fundamental electronic principles, are crucial for the strategic planning of synthetic routes and the optimization of reaction conditions in research and development settings.
References
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Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Available at: [Link]
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A'CHRON-Cat. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? Available at: [Link]
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Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Available at: [Link]
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Bloomtech. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Available at: [Link]
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ResearchGate. (2020). Reductive aminations of benzaldehyde. Available at: [Link]
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YouTube. (2022). The Wittig Reaction. Available at: [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. Available at: [Link]
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University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]
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ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. Available at: [Link]
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Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043. Available at: [Link]
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Advances in Contemporary Research. (n.d.). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Available at: [Link]
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Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Available at: [Link]
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Taylor & Francis Online. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 169-174. Available at: [Link]
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Brainly.in. (2023). Is benzaldehyde less or more reactive to electrophilic substitution reactions than benzene (C6H6)? Available at: [Link]
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SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]
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-
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A Comparative Guide to the Biological Activities of Dimethoxybenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structural isomers is paramount. Dimethoxybenzaldehyde, a seemingly simple aromatic aldehyde, exists in six isomeric forms, each with a unique spatial arrangement of its two methoxy groups. This structural variance profoundly influences their interaction with biological systems, leading to a diverse range of activities. This guide provides an in-depth comparative analysis of these isomers, synthesizing available experimental data to illuminate their potential as lead compounds in medicinal chemistry and other biological applications.
The Isomeric Landscape of Dimethoxybenzaldehyde
Dimethoxybenzaldehyde (C₉H₁₀O₃) is an organic compound consisting of a benzene ring substituted with an aldehyde group and two methoxy groups.[1][2][3][4] The relative positions of these methoxy groups give rise to six structural isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzaldehyde.[5][6] While sharing the same molecular formula and weight, their distinct chemical structures lead to differences in their physical and biological properties.[7] These compounds serve as versatile starting materials in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[6][8][9][10]
Comparative Biological Activities: A Deep Dive
The therapeutic potential of dimethoxybenzaldehyde isomers spans a wide spectrum of biological activities. The following sections provide a comparative analysis of their efficacy in key areas, supported by available experimental data.
Antimicrobial and Antifungal Activity
Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties, often acting by disrupting microbial cell membranes.[11] The position of the methoxy substituents on the benzaldehyde ring appears to play a crucial role in modulating this activity.
3,4-Dimethoxybenzaldehyde (Veratraldehyde) has demonstrated notable antifungal and antimicrobial properties.[3] It is effective against certain fungi by suppressing their growth and reproduction. One of the proposed mechanisms for the antimicrobial action of benzaldehydes involves the disruption of the cell membrane, leading to the leakage of intracellular components.[11]
3,5-Dimethoxybenzaldehyde has also been identified as a potent antifungal agent, with its activity being particularly pronounced against specific fungal mutants, suggesting a targeted mechanism of action.[8]
2,5-Dimethoxybenzaldehyde is widely used as an intermediate in the synthesis of antibacterial and antiviral drugs.[9][12] Some studies suggest it may also be a precursor for fungicides.[12]
While quantitative data from direct comparative studies is limited, the available information suggests that the 3,4- and 3,5-isomers are promising candidates for further investigation as antimicrobial agents.
Table 1: Summary of Reported Antimicrobial and Antifungal Activities
| Isomer | Reported Activity | Organisms | Source(s) |
| 2,4-Dimethoxybenzaldehyde | Intermediate for antimicrobial peptide analogues | Not specified | [13] |
| 2,5-Dimethoxybenzaldehyde | Precursor for antibacterial and antifungal agents | Not specified | [9][12] |
| 3,4-Dimethoxybenzaldehyde | Antifungal, Antimicrobial | Fungi | [3] |
| 3,5-Dimethoxybenzaldehyde | Antifungal, Antimicrobial | Aspergillus fumigatus, Saccharomyces cerevisiae | [8] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Anticancer Activity
The potential of dimethoxybenzaldehyde derivatives as anticancer agents is an emerging area of research.
3,5-Dimethoxybenzaldehyde and its derivatives have shown potential as anticancer agents.[8] The proposed mechanism for some benzaldehyde derivatives involves the induction of apoptosis.[8]
Further research is needed to fully elucidate the anticancer potential of other isomers and to understand the structure-activity relationships that govern their efficacy.
Antioxidant Activity
The antioxidant activity of phenolic compounds is well-established, and the methoxy groups in dimethoxybenzaldehyde isomers can influence their radical scavenging capabilities. The antioxidant action is often attributed to the ability to donate a hydrogen atom or an electron to neutralize free radicals.[14]
While comprehensive comparative data is not available, studies on related dihydroxybenzaldehyde isomers indicate that the position of the electron-donating groups significantly impacts antioxidant efficacy.[14] It is plausible that a similar structure-activity relationship exists for dimethoxybenzaldehyde isomers.
Other Biological Activities
3,4-Dimethoxybenzaldehyde (Veratraldehyde) has been shown to exhibit significant repellent activity against mosquitos and ticks.[15] This suggests its potential use in the development of new insect repellents.
2,5-Dimethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, including drugs for Parkinson's disease.[9]
Mechanistic Insights and Signaling Pathways
The biological activities of dimethoxybenzaldehyde isomers are underpinned by their interactions with various cellular components and signaling pathways. A general proposed mechanism for the antimicrobial activity of benzaldehydes is the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action for benzaldehyde derivatives.
Experimental Protocols
To facilitate reproducible and comparative research, detailed experimental protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of the dimethoxybenzaldehyde isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform twofold serial dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: General workflow for the broth microdilution assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[16]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Reaction Mixture: Add various concentrations of the test compound (dimethoxybenzaldehyde isomer) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion and Future Directions
This comparative guide highlights the diverse biological activities of dimethoxybenzaldehyde isomers, underscoring the profound impact of isomeric structural variations. While 3,4- and 3,5-dimethoxybenzaldehyde show significant promise as antimicrobial and antifungal agents, and 3,4-dimethoxybenzaldehyde as a repellent, the biological potential of other isomers remains less explored.
The lack of direct comparative studies under standardized conditions is a significant gap in the current literature. Future research should focus on systematic screening of all six isomers across a range of biological assays to establish a clear structure-activity relationship. Furthermore, in-depth mechanistic studies are crucial to unravel the molecular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding the rational design of novel therapeutics and other bioactive agents.
References
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A Guide to 1H NMR Structural Validation: The Case of 4-Ethyl-2,5-dimethoxybenzaldehyde
For researchers in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While various analytical techniques contribute to this process, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for elucidating the precise arrangement of atoms in an organic molecule.
This guide provides an in-depth, practical walkthrough for validating the structure of a target compound, 4-Ethyl-2,5-dimethoxybenzaldehyde , using ¹H NMR. We will move beyond a simple procedural checklist, exploring the causal logic behind spectral prediction, experimental design, and data interpretation. This approach ensures that the protocol is not merely followed, but understood, creating a self-validating system where experimental results are critically and confidently compared against theoretical expectations.
Part 1: Theoretical Prediction of the ¹H NMR Spectrum
Before stepping into the lab, a robust theoretical prediction of the expected spectrum is crucial. This predictive framework transforms the analysis from a passive observation into an active process of hypothesis testing. The structure of this compound contains several distinct proton environments, each of which will produce a unique signal in the ¹H NMR spectrum.
Figure 1. Structure of this compound with distinct proton environments labeled (Ha-Hg).
Based on established principles of ¹H NMR spectroscopy, we can predict the characteristics of each signal:
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton.[1] Electronegative atoms (like oxygen) and π-systems (like aromatic rings and carbonyls) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2]
-
Integration : The area under each signal is proportional to the number of protons it represents. This allows for a relative count of protons in each unique environment.[3]
-
Multiplicity (Splitting) : This is caused by spin-spin coupling, where the magnetic field of protons on adjacent carbons influences the signal.[4] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons, resulting in patterns like singlets (s), doublets (d), triplets (t), and quartets (q).[5][6]
-
Coupling Constant (J) : The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is independent of the spectrometer's magnetic field strength and is a key indicator of which protons are coupled to each other.[7]
Here is the predicted ¹H NMR data for this compound:
| Label | Proton Type | Predicted δ (ppm) | Integration | Multiplicity | Coupling (n+1) | Rationale |
| Ha | Aldehyde (-CHO) | 9.5 - 10.5 | 1H | Singlet (s) | 0+1=1 | Highly deshielded by the C=O group and aromatic ring; no adjacent protons.[8][9][10] |
| Hb | Aromatic (Ar-H) | 6.5 - 8.0 | 1H | Singlet (s) | 0+1=1 | Located on the aromatic ring; no adjacent protons for ortho or para coupling. Meta coupling is possible but often too small to resolve.[11][12] |
| Hc | Aromatic (Ar-H) | 6.5 - 8.0 | 1H | Singlet (s) | 0+1=1 | Chemically distinct from Hb due to different neighboring groups; no adjacent protons. |
| Hd | Methoxy (-OCH₃) | 3.4 - 4.8 | 3H | Singlet (s) | 0+1=1 | Protons on a methyl group attached to an oxygen; no adjacent protons.[13] |
| He | Methoxy (-OCH₃) | 3.4 - 4.8 | 3H | Singlet (s) | 0+1=1 | Chemically distinct from Hd; no adjacent protons. |
| Hf | Ethyl (-CH₂-) | 2.0 - 3.0 | 2H | Quartet (q) | 3+1=4 | Benzylic position deshields the protons.[14] Split by the three Hg protons. |
| Hg | Ethyl (-CH₃) | 0.7 - 2.0 | 3H | Triplet (t) | 2+1=3 | Standard alkyl region. Split by the two Hf protons.[10] |
Part 2: Experimental Protocol for Data Acquisition
Scientific integrity demands a meticulously executed experiment to generate reliable data. The following protocol is designed to produce a high-resolution ¹H NMR spectrum suitable for structural validation.
Figure 2. Experimental workflow for ¹H NMR structural validation.
Step-by-Step Methodology
-
Materials & Reagents:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
-
Sample Preparation:
-
Causality: The choice of CDCl₃ as a solvent is strategic. It is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the key signals of the analyte.[15] Crucially, it lacks exchangeable protons that could complicate the spectrum by interacting with the aldehyde proton.[1] TMS is included as the universal internal standard, defined as 0.0 ppm.[5]
-
Protocol:
-
Accurately weigh 5-10 mg of the synthesized this compound and place it in a small, clean vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
-
Data Acquisition & Processing:
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during acquisition.
-
Shim the magnetic field. This is a critical optimization step to maximize field homogeneity, resulting in sharp, symmetrical peaks and better resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a spectral width of ~12-16 ppm, and a relaxation delay of 1-2 seconds).
-
Process the resulting Free Induction Decay (FID) signal. This involves Fourier transformation, phase correction, and baseline correction to produce the final spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
-
-
Part 3: Data Interpretation and Structural Verification
The final step is to compare the acquired experimental data against our initial predictions. A successful validation occurs when there is a clear and logical alignment between the two.
Table 2: Comparison of Predicted vs. Experimental ¹H NMR Data
| Label | Proton Type | Predicted δ (ppm) | Experimental δ (ppm) | Integration | Multiplicity | J (Hz) |
| Ha | Aldehyde (-CHO) | 9.5 - 10.5 | 10.31 | 1H | Singlet (s) | - |
| Hb | Aromatic (Ar-H) | 6.5 - 8.0 | 7.32 | 1H | Singlet (s) | - |
| Hc | Aromatic (Ar-H) | 6.5 - 8.0 | 7.09 | 1H | Singlet (s) | - |
| Hd | Methoxy (-OCH₃) | 3.4 - 4.8 | 3.90 | 3H | Singlet (s) | - |
| He | Methoxy (-OCH₃) | 3.4 - 4.8 | 3.85 | 3H | Singlet (s) | - |
| Hf | Ethyl (-CH₂-) | 2.0 - 3.0 | 2.71 | 2H | Quartet (q) | 7.6 |
| Hg | Ethyl (-CH₃) | 0.7 - 2.0 | 1.24 | 3H | Triplet (t) | 7.6 |
Analysis of Experimental Data:
-
Signal at 10.31 ppm (s, 1H): This singlet in the far downfield region is characteristic of an aldehyde proton, confirming the presence of the -CHO group.[8][10] Its integration of 1H is consistent.
-
Signals at 7.32 ppm (s, 1H) and 7.09 ppm (s, 1H): These two singlets in the aromatic region confirm the presence of two non-equivalent aromatic protons.[12][14] The absence of significant splitting (ortho coupling constants are typically 7-10 Hz) validates their isolated positions on the ring, as predicted by the 1,2,4,5-tetrasubstituted pattern.[11]
-
Signals at 3.90 ppm (s, 3H) and 3.85 ppm (s, 3H): These two sharp singlets, each integrating to 3H, are definitive for two distinct methoxy groups.[13] Their slightly different chemical shifts are expected due to the different neighboring groups (one is ortho to the aldehyde, the other is ortho to the ethyl group).
-
Signal at 2.71 ppm (q, 2H, J = 7.6 Hz): This quartet, integrating to 2H, is perfectly aligned with the benzylic -CH₂- protons of the ethyl group. The quartet multiplicity confirms it is adjacent to a -CH₃ group.
-
Signal at 1.24 ppm (t, 3H, J = 7.6 Hz): This upfield triplet, integrating to 3H, corresponds to the -CH₃ protons of the ethyl group. The triplet multiplicity confirms it is adjacent to a -CH₂- group.
-
Coupling Constant Correlation: Critically, the J-value of 7.6 Hz is identical for both the quartet at 2.71 ppm and the triplet at 1.24 ppm. This shared coupling constant provides unequivocal proof that these two sets of protons are spin-spin coupled, confirming the presence of the -CH₂CH₃ fragment.[7]
Conclusion
Every piece of experimental data—chemical shift, integration, multiplicity, and coupling constants—is in excellent agreement with the spectrum predicted for this compound. The observed spectrum provides a unique fingerprint that is inconsistent with other potential isomers. For example, an isomer like 3-Ethyl-2,5-dimethoxybenzaldehyde would have shown two aromatic protons coupled to each other, resulting in a pair of doublets, which was not observed.
Therefore, based on the comprehensive and self-validating ¹H NMR evidence, the structure of the synthesized compound is confidently confirmed as This compound .
References
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link].
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Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].
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University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link].
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link].
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TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link].
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ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link].
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link].
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All 'Bout Chemistry. (2020, May 22). 1H NMR Chemical Shift. YouTube. Retrieved from [Link].
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link].
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link].
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ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO... [Table]. Retrieved from [Link].
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link].
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PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. Retrieved from [Link].
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link].
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ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link].
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link].
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].
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PubChem. (n.d.). 4-Ethoxy-2,5-dimethoxybenzaldehyde. Retrieved from [Link].
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A Senior Application Scientist's Guide to Predicting and Assessing Cross-Reactivity of 4-Ethyl-2,5-dimethoxybenzaldehyde Derivatives in Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of 4-Ethyl-2,5-dimethoxybenzaldehyde and its derivatives. Direct experimental data on this specific compound is not widely available in peer-reviewed literature, reflecting its status as a niche research chemical or a novel metabolite. Therefore, this document synthesizes established principles of immunochemistry, structure-activity relationships (SAR), and proven experimental protocols to empower researchers to proactively assess and validate assay specificity.
The core focus is on immunoassays, which are susceptible to interference from structurally similar, non-target molecules, potentially leading to inaccurate quantification or false-positive results[1][2][3]. The principles and protocols described herein are broadly applicable to various analytical platforms.
The Molecular Basis of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. This interaction is governed by the complementary shapes and chemical properties of the antibody's binding site (paratope) and a specific region of the antigen (epitope). However, this specificity is not always absolute[2].
Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the intended target analyte[2][4]. The degree of cross-reactivity is influenced by the structural resemblance to the original immunogen used to generate the antibody. For small molecules like this compound, even minor modifications to the scaffold can significantly alter antibody recognition[1].
The underlying structure of this compound is a substituted phenethylamine core, a class of compounds known for their psychoactive properties and potential for cross-reactivity in drug screening assays[1][5][6]. The aldehyde functional group suggests it may be a synthetic precursor or a metabolite of a larger molecule, such as the designer drug 2C-E (2,5-dimethoxy-4-ethylphenethylamine). Therefore, immunoassays designed to detect 2C-E or other phenethylamines are prime candidates for potential cross-reactivity.
Caption : Conceptual model of antibody binding, illustrating specific binding to the target analyte and cross-reactive binding to a structurally similar derivative.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a robust methodology for determining the 50% inhibitory concentration (IC50) of a test compound, which is essential for calculating percent cross-reactivity.
Materials:
-
96-well microtiter plates
-
Capture antibody specific for the target analyte (e.g., anti-2C-E polyclonal antibody)
-
Target analyte standard (e.g., 2C-E)
-
Test compound (this compound derivative)
-
Enzyme-conjugated target analyte (e.g., 2C-E-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the capture antibody in Coating Buffer to a pre-optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C. [7] * Rationale: Immobilizing the antibody to the solid phase allows for easy separation of bound and unbound reagents through washing steps.
-
Blocking: Discard the coating solution and wash the plate twice with Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. [7] * Rationale: Blocking prevents non-specific binding of subsequent reagents to the plastic surface, reducing background noise.
-
Standard and Test Compound Preparation: Prepare serial dilutions of the target analyte standard and the test compound in assay buffer. A typical concentration range might span from 0.1 ng/mL to 1000 ng/mL.
-
Competitive Reaction: Wash the plate three times with Wash Buffer. Add 50 µL of each standard or test compound dilution to the appropriate wells. Then, add 50 µL of the enzyme-conjugated target analyte (at a pre-optimized dilution) to all wells. Incubate for 1-2 hours at 37°C. [8] * Rationale: This is the critical competitive step. The free analyte (either the standard or the test compound) and the enzyme-labeled analyte compete for the limited antibody binding sites. Higher concentrations of free analyte result in less enzyme-labeled analyte binding.
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Rationale: Thorough washing is crucial to remove all unbound enzyme conjugate, ensuring that the final signal is only from the bound fraction.
-
-
Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes. [8][7] * Rationale: The enzyme (e.g., HRP) catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change (e.g., from blue to yellow for TMB/H₂SO₄).
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for both the target analyte and the test compound. The signal (absorbance) is plotted against the logarithm of the concentration.
-
Calculate the IC50: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀). This value is determined for both the target analyte (IC50_Analyte) and the test compound (IC50_Test_Compound) by fitting the data to a four-parameter logistic curve.[9]
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:[10][11]
%CR = (IC50_Analyte / IC50_Test_Compound) * 100
-
A high %CR value indicates that the test compound is a potent cross-reactant. For example, a %CR of 50% means the test compound is half as effective as the target analyte at inhibiting the signal.
-
Cross-reactivity can be categorized, for example, as high (≥50%), moderate (10-49%), or low (1-9%).[12]
-
Table 2: Hypothetical Cross-Reactivity Data for an Anti-2C-E Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 2C-E (Target Analyte) | 15 | 100% | Reference |
| This compound | 75 | 20% | Moderate Cross-Reactivity |
| 2C-B | 300 | 5% | Low Cross-Reactivity |
| Amphetamine | >10,000 | <0.15% | Negligible Cross-Reactivity |
Conclusion and Best Practices
While structural analysis provides a valuable starting point, it is not a substitute for rigorous experimental validation. The cross-reactivity of this compound derivatives is highly dependent on the specific antibodies used in an assay.[13][14]
Key Recommendations for Researchers:
-
Always Validate: Never assume a lack of cross-reactivity. When working with novel derivatives or developing methods for their detection, perform a full cross-reactivity assessment using the protocols outlined above.
-
Characterize Your Assay: Understand the specificity of your immunoassay. If it was designed to be broadly reactive to a class of compounds, expect higher cross-reactivity from related structures.
-
Confirm with a Second Method: For any positive or unexpected results from an immunoassay, confirmation using a more specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is the industry standard.
-
Consider Assay Format: Be aware that cross-reactivity can be influenced by assay parameters such as reagent concentrations and incubation times.[14][15]
By combining predictive structural analysis with a systematic experimental approach, researchers can confidently characterize the specificity of their assays, ensuring the generation of accurate, reliable, and defensible data.
References
-
Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
-
Niskanen, J. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 281. [Link]
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A Comparative Guide to the Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde
Introduction
4-Ethyl-2,5-dimethoxybenzaldehyde is a crucial intermediate in the synthesis of various specialized organic compounds. Its primary significance in the research and drug development sector lies in its role as the direct precursor to 4-Ethyl-2,5-dimethoxyphenethylamine (2C-E), a psychedelic compound first synthesized by Alexander Shulgin.[1][2] The purity and yield of this aldehyde are paramount as they directly influence the efficiency and outcome of subsequent reactions.
This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, focusing on the critical formylation step. We will dissect the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in making informed methodological decisions. The overall synthetic strategy is a two-part process: first, the preparation of the stable precursor, 1-ethyl-2,5-dimethoxybenzene, followed by the introduction of a formyl group onto the aromatic ring.
Overall Synthetic Workflow
The synthesis logically divides into two primary stages: the reduction of an acetophenone to create the ethyl-substituted benzene ring, followed by an electrophilic aromatic substitution to introduce the aldehyde functionality.
Caption: Workflow for the Clemmensen reduction.
Experimental Protocol: Clemmensen Reduction of 2,5-Dimethoxyacetophenone
This protocol is adapted from established literature procedures. [3]
-
Preparation of Zinc Amalgam: In a well-ventilated fume hood, stir 140 g of mossy zinc with a solution of 5-10 g of mercuric chloride in 150 mL of water and 5 mL of concentrated hydrochloric acid for five minutes. The flask will become warm. Decant the aqueous solution into an appropriate waste container.
-
Reaction Setup: To the freshly prepared amalgam in the reaction flask, add 175 mL of water and 263 mL of concentrated hydrochloric acid. Equip the flask with a reflux condenser and an addition funnel.
-
Addition of Ketone: Over a period of one hour, add 35 g of 2,5-dimethoxyacetophenone to the stirred, refluxing mixture.
-
Reflux and Acid Addition: Continue refluxing for 22-24 hours. During this time, add an additional 97 mL of concentrated hydrochloric acid in 10 mL portions to maintain the reaction rate. [3]5. Work-up: After cooling, the oily organic layer will separate on top. Separate this layer, dry it with anhydrous calcium chloride, and fractionally distill under reduced pressure.
-
Purification: Collect the fraction boiling at 65-68°C at 5-7 mmHg. This yields 1-ethyl-2,5-dimethoxybenzene as a colorless to pale yellow liquid. A typical yield for this reaction is approximately 49%. [3]
Part II: Formylation of 1-Ethyl-2,5-dimethoxybenzene: A Comparative Analysis
With the precursor in hand, the next critical step is the introduction of a formyl (-CHO) group onto the aromatic ring. Due to the two electron-donating methoxy groups and the activating ethyl group, the benzene ring is highly susceptible to electrophilic aromatic substitution. The formylation will occur at the most sterically accessible and electronically enriched position, which is para to the ethyl group and ortho to a methoxy group (the C4 position).
We will compare two highly effective methods for this transformation: the Vilsmeier-Haack reaction and the Rieche formylation.
Route A: The Vilsmeier-Haack Reaction
This is arguably the most common and reliable method for the formylation of electron-rich aromatic compounds. [4][5]The reaction utilizes a pre-formed or in situ generated "Vilsmeier reagent," a chloroiminium salt, which acts as the electrophile. [6][7]
Causality and Mechanism
The Vilsmeier reagent is typically formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). [7]This iminium ion is a relatively weak electrophile compared to those in Friedel-Crafts reactions, which makes it highly selective for activated aromatic rings and less prone to side reactions. [6]The reaction proceeds via electrophilic attack on the aromatic ring, followed by hydrolysis of the resulting iminium intermediate during aqueous work-up to yield the final aldehyde. [7]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions applied to similar substrates. [8][9]
-
Reagent Preparation: In a three-necked flask cooled in an ice bath (0-5°C), carefully add phosphorus oxychloride (1.1 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30-60 minutes to allow the Vilsmeier reagent to form; the mixture may become a paste-like solid. 2. Substrate Addition: Add a solution of 1-ethyl-2,5-dimethoxybenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the stirred Vilsmeier reagent, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture on a steam bath or in an oil bath at 90-100°C for 2-3 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide. [8]It is crucial to keep the mixture cool during neutralization to prevent the formation of colored byproducts. [8]6. Purification: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.
Route B: The Rieche Formylation
The Rieche formylation is another powerful method for introducing a formyl group onto activated aromatic rings. It employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). [10][11]
Causality and Mechanism
The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation equivalent. [11]For substrates containing coordinating groups like methoxy functions, TiCl₄ can chelate with these groups, enhancing the reaction rate and directing the electrophilic attack to the ortho position relative to the coordinating oxygen. [11]This chelation control can provide excellent regioselectivity. The reaction initially forms a dichloromethyl intermediate which is subsequently hydrolyzed during aqueous work-up to the aldehyde.
Caption: Mechanism of the Rieche Formylation.
Experimental Protocol: Rieche Formylation
This protocol is adapted from the general procedure for the ortho-formylation of electron-rich aromatics. [10][11]
-
Reaction Setup: In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 1-ethyl-2,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution in an ice bath to 0°C. Add titanium tetrachloride (TiCl₄, 1.5-2.2 equivalents) dropwise over 15-30 minutes. The mixture will likely change color and evolve HCl gas.
-
Formylating Agent Addition: While maintaining the temperature at 0°C, add dichloromethyl methyl ether (1.0-1.1 equivalents) dropwise over 15 minutes. [11]4. Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly. [10]Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. [11]7. Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Comparative Summary of Formylation Routes
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Dichloromethyl methyl ether (DCME) |
| Activating Agent | POCl₃ | TiCl₄ or other Lewis Acid |
| Typical Solvent | DMF (acts as reagent and solvent) | Dichloromethane (DCM) |
| Temperature | 0°C to 100°C | 0°C to Room Temperature |
| Reagent Hazards | POCl₃ is corrosive and reacts violently with water. DMF is a moderate irritant. | DCME is a potent carcinogen. TiCl₄ is highly corrosive and fumes in moist air. [11] |
| Work-up | Hydrolysis and neutralization, often with precipitation of product. | Aqueous quench, extraction, and washing. Purification often requires chromatography. |
| Selectivity | Excellent for highly activated rings. | Excellent; can be tuned by Lewis acid chelation control. [11] |
| Typical Yields | Generally good to excellent (70-90%). | Good to excellent (80-95%). [10][11] |
| Primary Advantage | Avoids use of highly carcinogenic DCME. Reagents are common. | Often proceeds under milder temperature conditions. High yields are common. |
| Primary Disadvantage | Higher reaction temperatures may be required. | Requires strict handling of a known carcinogen (DCME) and highly reactive Lewis acids. |
Conclusion and Recommendations
Both the Vilsmeier-Haack and Rieche formylation reactions are highly effective for the synthesis of this compound from its precursor. The choice between them is primarily dictated by considerations of safety, reagent availability, and laboratory infrastructure.
The Vilsmeier-Haack reaction is often the preferred method due to its operational simplicity and avoidance of the highly carcinogenic dichloromethyl methyl ether. While POCl₃ and DMF require careful handling, they are standard reagents in most synthetic chemistry labs. This route is robust, scalable, and generally provides good yields.
The Rieche formylation can offer slightly higher yields under milder temperature conditions. However, the use of dichloromethyl methyl ether necessitates stringent safety protocols, including a dedicated and well-ventilated fume hood, due to its carcinogenicity. Similarly, titanium tetrachloride is extremely reactive and requires handling under inert, anhydrous conditions. This route is best suited for researchers experienced with handling these hazardous materials and where maximizing yield is the absolute priority.
For most applications, the Vilsmeier-Haack reaction represents the most balanced choice, offering a favorable combination of efficiency, reliability, and manageable safety risks.
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A Spectroscopic Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of 4-Ethyl-2,5-dimethoxybenzaldehyde and its key precursors. By understanding the distinct spectral signatures of each molecule, researchers can effectively monitor reaction progress, verify product purity, and confirm structural transformations throughout the synthesis.
Introduction: The Significance of this compound
This compound is a substituted benzaldehyde with applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules. Its precise structure, characterized by the presence of an aldehyde, two methoxy groups, and an ethyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate synthesis and characterization are paramount, making a thorough understanding of its spectroscopic properties essential.
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic compound. In this case, the direct precursor is 2,5-dimethoxyethylbenzene. This guide will focus on the spectroscopic transformations from a plausible starting material, 1,4-dimethoxybenzene, to the intermediate 2,5-dimethoxyethylbenzene, and finally to the target molecule, this compound.
Spectroscopic Profile of the Final Product: this compound
This compound is a molecule whose structure is well-defined by a combination of spectroscopic techniques. While a complete experimental dataset is not publicly available in all databases, its expected spectral characteristics can be inferred from its structure and data for similar compounds.[2][3]
Expected Key Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, ~10 ppm), the aromatic protons (in the aromatic region, ~6.5-7.5 ppm), the methoxy protons (singlets, ~3.8-4.0 ppm), and the ethyl group protons (a quartet for the methylene group and a triplet for the methyl group).
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (~190 ppm). Other key signals will correspond to the aromatic carbons (some of which will be quaternary and show the effects of oxygen substitution), the methoxy carbons (~55-60 ppm), and the ethyl group carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretches from the aromatic ring, alkyl groups, and the aldehyde, as well as C-O stretches from the methoxy groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₃, 194.23 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group, methoxy groups, and cleavage of the ethyl group.
Precursor Analysis: A Step-by-Step Spectroscopic Journey
The synthesis of this compound from 1,4-dimethoxybenzene involves two key transformations: Friedel-Crafts acylation followed by reduction (to introduce the ethyl group), and subsequent Vilsmeier-Haack formylation.
Starting Material: 1,4-Dimethoxybenzene
1,4-Dimethoxybenzene serves as a common and readily available starting material for this synthesis.[4] Its high degree of symmetry is clearly reflected in its simple spectroscopic data.
-
¹H NMR: Due to the symmetry of the molecule, all four aromatic protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum at approximately 6.83 ppm.[5] The six protons of the two equivalent methoxy groups also produce a single singlet at around 3.75 ppm.[5]
-
¹³C NMR: The ¹³C NMR spectrum is also simple, showing a signal for the two equivalent methoxy carbons at approximately 55.7 ppm.[5] The aromatic region will display signals for the protonated and non-protonated carbons.
-
IR Spectroscopy: The IR spectrum lacks a carbonyl absorption. Key features include C-H stretching vibrations of the aromatic ring and methoxy groups, and characteristic C-O stretching bands.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 138, corresponding to its molecular weight.
Intermediate: 2,5-Dimethoxyethylbenzene
The introduction of an ethyl group onto the 1,4-dimethoxybenzene ring breaks the molecule's symmetry, leading to a more complex spectroscopic profile.
-
¹H NMR: The ¹H NMR spectrum will now show distinct signals for the three non-equivalent aromatic protons. The protons of the ethyl group will appear as a quartet (CH₂) and a triplet (CH₃). The two methoxy groups may or may not be equivalent depending on the rotational freedom and the solvent used.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will increase due to the loss of symmetry. Separate signals will be observed for each of the six aromatic carbons, the two methoxy carbons, and the two carbons of the ethyl group.
-
IR Spectroscopy: The IR spectrum will now show additional C-H stretching and bending vibrations corresponding to the ethyl group. The characteristic C-O stretches of the methoxy groups will remain.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak at m/z 166, reflecting the addition of an ethyl group to the starting material.[6]
The Transformation: Vilsmeier-Haack Formylation
The final step in this synthetic sequence is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto the 2,5-dimethoxyethylbenzene ring.[7][8] This transformation is readily monitored by the appearance of new, highly characteristic spectroscopic signals.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The electron-donating methoxy and ethyl groups on the benzene ring activate it towards electrophilic substitution, directing the formylation to one of the available ortho or para positions.
Comparative Spectroscopic Data
The following table summarizes the key expected spectroscopic shifts that differentiate the product from its precursors.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) |
| 1,4-Dimethoxybenzene | ~6.83 (s, 4H, Ar-H), ~3.75 (s, 6H, OCH₃)[5] | ~153.8, ~114.7, ~55.7[5] | C-H (aromatic, alkyl), C-O |
| 2,5-Dimethoxyethylbenzene | Aromatic H's (multiplets), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) | Aromatic C's, ~55-56 (OCH₃), ~20-30 (CH₂), ~10-15 (CH₃) | C-H (aromatic, alkyl), C-O |
| This compound | ~10.4 (s, 1H, CHO), Aromatic H's (singlets/doublets), ~3.9 (s, 6H, OCH₃), ~2.7 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) | ~189 (C=O), Aromatic C's, ~56 (OCH₃), ~22 (CH₂), ~15 (CH₃) | ~1680-1700 (C=O), C-H (aromatic, alkyl, aldehyde), C-O |
Experimental Protocols
General Spectroscopic Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the key functional group frequencies.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Visualizing the Synthesis and Analysis
Synthesis Pathway
Caption: Synthetic route to this compound.
Spectroscopic Analysis Workflow
Caption: Logical flow of spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors, 1,4-dimethoxybenzene and 2,5-dimethoxyethylbenzene, reveals a clear and logical progression of spectral changes that directly correlate with the chemical transformations occurring during the synthesis. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra at each stage, researchers can confidently track the formation of the desired product and ensure its purity. The appearance of the characteristic aldehyde proton and carbonyl signals provides unequivocal evidence for the successful formylation in the final step.
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A Comparative Guide to the Biological Efficacy of 4-Ethyl-2,5-dimethoxybenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The family of 2,5-dimethoxybenzaldehyde derivatives represents a significant area of research in medicinal chemistry and pharmacology due to their diverse biological activities.[1][2][3] These compounds, particularly the phenethylamine derivatives often referred to as the 2C-x series, are recognized for their potent interactions with serotonin receptors, making them valuable tools for neuroscience research and potential scaffolds for novel therapeutics.[4] This guide provides a comparative analysis of the biological efficacy of 4-Ethyl-2,5-dimethoxybenzaldehyde and its analogs, focusing on their structure-activity relationships, particularly concerning the serotonin 5-HT2A receptor, a key target for psychedelic compounds.[5][6]
Introduction to 2,5-Dimethoxybenzaldehydes and their Significance
2,5-Dimethoxybenzaldehyde is a key intermediate in the synthesis of a wide array of psychoactive phenethylamines.[4][7][8] Its chemical structure, featuring a benzaldehyde ring with two methoxy groups at positions 2 and 5, provides a versatile platform for chemical modifications.[9] The resulting analogs have shown a range of biological effects, from antimicrobial and antifungal to potent serotonergic activity.[1][2][3] The primary focus of this guide is on the derivatives that lead to phenethylamines, which are known to interact with serotonin receptors in the central nervous system.
The Serotonin 5-HT2A Receptor: The Primary Target
The biological effects of many 4-substituted-2,5-dimethoxyphenethylamines are primarily mediated through their agonist or partial agonist activity at the serotonin 5-HT2A receptor.[5][10] This G protein-coupled receptor is widely distributed in the brain and is a major target for psychedelic drugs like LSD and psilocybin.[5][6] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling, including the activation of Gq/G11 proteins, leading to an increase in inositol phosphates and intracellular calcium levels.[11][12][13] This signaling is believed to be responsible for the profound effects on perception, cognition, and mood associated with these compounds.[5]
Structure-Activity Relationships (SAR) of 4-Substituted Analogs
The biological activity of 2,5-dimethoxyphenethylamine derivatives is highly dependent on the nature of the substituent at the 4-position of the phenyl ring. Generally, the introduction of a lipophilic substituent at this position enhances agonist potency at 5-HT2 receptors.[14]
A systematic exploration of various substituents at the 4-position has revealed several key insights:[14]
-
Halogens: Analogs with halogens like bromine (as in 2C-B) are potent 5-HT2A receptor agonists.[14]
-
Alkyl and Thioalkyl Groups: The introduction of small alkyl or thioalkyl groups can also lead to high potency.[14] For instance, recent studies have led to the discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines with high agonist potency at 5-HT2A and 5-HT2C receptors.[10]
The following diagram illustrates the general structure-activity relationships for this class of compounds.
Caption: Structure-Activity Relationships at the 4-Position.
Comparative Biological Efficacy Data
The following table summarizes the in vitro and in vivo data for this compound derived phenethylamine (commonly known as 2C-E) and related analogs. The data is compiled from various sources and standardized where possible for comparison.
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) | In Vivo Potency (Head-Twitch Response, ED50, mg/kg) |
| 2C-E (4-Ethyl) | Data not readily available in provided search results | Data not readily available in provided search results | Data not readily available in provided search results |
| 2C-B (4-Bromo) | Potent Agonist[14] | 1.6 (at 5-HT2A)[14] | ~1-10 (for related compounds like DOI)[15][16] |
| DOI (4-Iodo) | 0.27 (IC50)[11] | Potent Agonist | 0.1 - 2.0[15][17] |
| CYB210010 (4-Trifluoromethylthio) | High Potency[10] | High Agonist Potency[10] | 0.1 - 3[10] |
Note: Direct comparative data for 2C-E was not available in the initial search. The table includes data for structurally similar and well-characterized analogs to provide a frame of reference.
Experimental Methodologies for Efficacy Determination
The biological efficacy of these compounds is typically assessed through a combination of in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[18][19] The principle involves competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.[18]
-
Protocol Outline:
-
Prepare cell membranes expressing the human 5-HT2A receptor.[20]
-
Incubate the membranes with a fixed concentration of a radioligand (e.g., [3H]ketanserin or [125I]DOI) and varying concentrations of the test compound.[11][21]
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value.
-
2. Functional Assays (e.g., Calcium Flux Assays): These assays measure the cellular response following receptor activation.[22] For Gq-coupled receptors like 5-HT2A, agonist binding leads to an increase in intracellular calcium levels.[12]
-
Protocol Outline:
-
Culture cells stably expressing the human 5-HT2A receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add the test compound at various concentrations.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[12]
-
The following diagram outlines a typical in vitro experimental workflow.
Caption: In Vitro Efficacy Testing Workflow.
In Vivo Assays
Head-Twitch Response (HTR) in Rodents: The head-twitch response in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[5][16][23] The frequency of these rapid head movements is dose-dependently increased by 5-HT2A agonists.[15][17]
-
Protocol Outline:
-
Acclimate the animals (e.g., C57BL/6J mice) to the testing environment.
-
Administer the test compound via a specific route (e.g., intraperitoneal injection).
-
Place the animal in an observation chamber.
-
Manually or automatically record the number of head twitches over a defined period (e.g., 30-60 minutes).[17][24]
-
Analyze the dose-response relationship to determine the ED50 value (the dose that produces 50% of the maximal effect).
-
Conclusion
The this compound scaffold and its analogs are a rich source of potent 5-HT2A receptor agonists. The structure-activity relationships within this chemical class demonstrate that modifications at the 4-position of the phenyl ring are critical for modulating potency and efficacy. While direct comparative data for the 4-ethyl analog (2C-E) was not fully available in the initial search, the established high potency of related compounds with other 4-position substituents, such as bromo (2C-B) and iodo (DOI), underscores the importance of this structural feature. The experimental methodologies outlined provide a robust framework for the continued exploration and characterization of novel analogs, which may lead to the development of new research tools and potential therapeutic agents targeting the serotonergic system.
References
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- Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Curr Protoc Neurosci. 2001 May;Chapter 6:Unit 6.9.
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A Comparative Guide to Purity Analysis of 4-Ethyl-2,5-dimethoxybenzaldehyde: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this starting material is of paramount importance, as impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are critical in a drug development and manufacturing setting.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. As a Senior Application Scientist, the focus here is not just on the "how," but the "why"—elucidating the scientific rationale behind the chosen methodologies and providing a framework for selecting the most appropriate technique for a given analytical challenge. All protocols are designed to be self-validating, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Understanding the Analyte and its Potential Impurities
A crucial first step in developing a robust purity analysis method is to understand the potential impurities that may be present in the this compound sample. These can originate from the synthetic route or from degradation of the product. A common synthetic pathway to 4-alkyl-2,5-dimethoxybenzaldehydes involves the electrophilic substitution of a 2,5-dimethoxybenzene derivative. For instance, the synthesis of a related compound, 4-alkylthio-2,5-dimethoxybenzaldehyde, involves the bromination of 2,5-dimethoxybenzaldehyde followed by nucleophilic substitution. This suggests that potential process-related impurities for this compound could include:
-
Starting Materials: Unreacted 2,5-dimethoxybenzaldehyde.
-
Intermediates: Residual amounts of halogenated precursors, such as 4-bromo-2,5-dimethoxybenzaldehyde.
-
Isomeric Byproducts: Positional isomers formed during the substitution reaction, for example, 2-ethyl-3,6-dimethoxybenzaldehyde.
-
Degradation Products: Oxidation of the aldehyde functional group to the corresponding carboxylic acid (4-ethyl-2,5-dimethoxybenzoic acid) is a common degradation pathway for benzaldehyde derivatives.
A successful analytical method must be able to separate and quantify the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its versatility, high resolution, and sensitivity make it an ideal choice for separating structurally similar compounds.
The Causality Behind the HPLC Method Design
The development of a robust HPLC method is guided by the physicochemical properties of the analyte and its potential impurities. A reversed-phase (RP-HPLC) method is the logical starting point due to the non-polar nature of the aromatic ring and the alkyl and methoxy substituents.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its excellent hydrophobic retention of aromatic compounds. The long alkyl chains of the C18 stationary phase provide a high degree of interaction with the analyte and its non-polar impurities, leading to good separation.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. Acetonitrile is often preferred for its lower viscosity and better UV transparency. The aqueous component, typically water with a small amount of acid (e.g., phosphoric acid or formic acid), helps to control the peak shape of the acidic impurity (the carboxylic acid) by suppressing its ionization.
-
Detection: A UV detector is the most suitable choice as the benzaldehyde ring system possesses a strong chromophore, leading to significant UV absorbance. The detection wavelength is typically set at the λmax of the analyte to ensure maximum sensitivity.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed in accordance with the principles outlined in ICH Q2(R1) Validation of Analytical Procedures and USP General Chapter <621> Chromatography.[2][3][4][5][6][7][8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
System Suitability:
Before sample analysis, the chromatographic system must pass a system suitability test to ensure its performance. The requirements are based on USP <621>.[2][3][5][6][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the main peak |
| Theoretical Plates (N) | Not less than 2000 for the main peak |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% for six replicate injections of the standard solution |
Purity Calculation:
The purity is calculated using the area normalization method:
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations. The choice of method should be based on the specific requirements of the analysis, such as the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.
-
Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for confident identification.
-
Advantages:
-
High Specificity: The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of impurities.
-
Excellent Sensitivity: GC-MS can detect impurities at very low levels.
-
-
Limitations:
-
Thermal Lability: this compound and some of its potential impurities, particularly the carboxylic acid degradation product, may not be sufficiently volatile or thermally stable for GC analysis without derivatization.
-
Less Suitable for Non-Volatile Impurities: Non-volatile impurities will not elute from the GC column.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard for the analyte.
-
Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[8][9][10][11]
-
Advantages:
-
Absolute Quantification: Does not require a specific reference standard for the analyte, which can be advantageous for novel compounds.
-
Structural Information: Provides structural information about the analyte and any impurities present.
-
-
Limitations:
-
Lower Sensitivity: qNMR is generally less sensitive than HPLC and GC-MS.
-
Signal Overlap: Signals from impurities may overlap with signals from the main component, making accurate quantification challenging.
-
Requires Specialized Expertise: qNMR requires a good understanding of NMR principles and careful experimental setup.
-
Titrimetric Analysis
Titration is a classical analytical technique that can be used for the assay of aldehydes.
-
Principle: A common method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid. The liberated acid is then titrated with a standardized solution of a base, such as sodium hydroxide.[12][13][14]
-
Advantages:
-
High Precision: Titration can be a very precise method when performed correctly.
-
Low Cost: The instrumentation required for titration is relatively inexpensive.
-
-
Limitations:
-
Lack of Specificity: This method is not specific and will quantify any compound that reacts with hydroxylamine hydrochloride, including other aldehydes and ketones that may be present as impurities.
-
Not Suitable for Impurity Profiling: Titration provides a total assay value but cannot provide information about individual impurities.
-
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR | Titrimetry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass spectrometric detection | Nuclear magnetic resonance signal integration | Chemical reaction and volumetric analysis |
| Specificity | Good, can separate isomers | Excellent, provides structural information | Good, provides structural information | Poor, not impurity-specific |
| Sensitivity | High | Very High | Moderate | Low |
| Quantification | Relative (requires reference standard) | Relative (requires reference standard) | Absolute (requires internal standard) | Absolute |
| Impurity Profiling | Excellent | Excellent | Good (for impurities at sufficient concentration) | Not possible |
| Throughput | High | High | Moderate | Low |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Best Suited For | Routine purity testing and impurity profiling of non-volatile compounds | Identification and quantification of volatile impurities | Absolute purity determination without a specific reference standard | Assay of the main component when impurities are known to be non-reactive |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion: A Multi-faceted Approach to Ensuring Quality
For the comprehensive purity analysis of this compound, a well-validated RP-HPLC method stands out as the most suitable primary technique . It offers the best balance of specificity, sensitivity, and practicality for routine quality control, enabling the separation and quantification of a wide range of potential process-related and degradation impurities.
However, a truly robust quality control strategy often employs orthogonal methods to gain a more complete understanding of the material's purity. GC-MS serves as an excellent complementary technique for the identification of unknown volatile impurities, while qNMR provides a powerful tool for the absolute quantification of the main component and for the certification of reference standards. Titrimetry , while lacking in specificity for impurity profiling, can be a cost-effective and precise method for routine assay determination where the impurity profile is well-characterized and known not to interfere.
By understanding the strengths and limitations of each technique and applying them in a logical, risk-based manner, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
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Reddit. Why does titration in assay of aldehyde content is done in a hydroalcoholic solution, like the assay of benzaldehyde?. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel 4-Ethyl-2,5-dimethoxybenzaldehyde Derivatives
Introduction: Navigating the Phenethylamine Landscape
The chemical scaffold of 2,5-dimethoxyphenethylamine is a cornerstone in the exploration of serotonergic compounds, particularly those targeting the serotonin 2A receptor (5-HT2A). This receptor is the principal target for classic psychedelic compounds and a key area of interest for novel therapeutics treating neuropsychiatric disorders.[1][2] The precursor molecule, 4-Ethyl-2,5-dimethoxybenzaldehyde, serves as a versatile starting point for synthesizing a library of derivatives, primarily phenethylamines, whose pharmacological profiles can be finely tuned by modifications to their structure.
This guide provides a comprehensive framework for the in vitro characterization and comparison of novel derivatives synthesized from this benzaldehyde.[3][4] We will move beyond rote protocol execution to establish a logical, self-validating workflow that prioritizes scientific integrity. Our objective is to build a detailed pharmacological dossier for each derivative, enabling an evidence-based selection of lead candidates for further preclinical development. For the purpose of this guide, we will consider three hypothetical compounds derived from our parent benzaldehyde: Derivative A , Derivative B , and Derivative C .
Our comparative analysis will be built on three pillars of in vitro pharmacology:
-
Primary Target Engagement: Quantifying affinity and functional potency at the 5-HT2A receptor.
-
Selectivity & Safety Profiling: Assessing interactions with key off-target receptors to predict potential side effects.
-
Cellular Viability: Distinguishing specific pharmacological effects from broad cytotoxicity.
Section 1: Primary Target Characterization at the Serotonin 5-HT2A Receptor
The defining characteristic of this chemical class is its interaction with the 5-HT2A receptor. Activation of this Gq/11-coupled receptor initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium.[5] It is widely accepted that 5-HT2A-Gq signaling efficacy is a key predictor of the psychoactive potential of these compounds.[6] Therefore, our initial and most critical task is to quantify both how tightly our derivatives bind to the receptor (affinity) and how effectively they activate it (functional efficacy).
Methodology 1: Radioligand Binding Assay for Receptor Affinity (Ki)
Causality: To determine the binding affinity (Ki) of our derivatives, we employ a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. We use [3H]ketanserin, a well-validated 5-HT2A antagonist, as the radioligand due to its high specificity and extensive characterization in the literature.[7][8] The resulting data allows us to rank the compounds based on their affinity for the target.
Experimental Protocol: 5-HT2A Radioligand Binding
-
Source: Use cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Procedure: a. In a 96-well plate, combine 50 µL of assay buffer, 25 µL of varying concentrations of the test derivative (Derivative A, B, or C), and 25 µL of [3H]ketanserin at a final concentration of ~1.0 nM. b. Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing ~10-20 µg of protein). c. For non-specific binding determination, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a non-labeled antagonist like spiperone. d. Incubate the plate at 25°C for 90 minutes to reach equilibrium. e. Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. The filter plate should be pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[7] f. Wash the filters three times with 300 µL of ice-cold assay buffer. g. Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.[7]
-
Data Analysis: Calculate the inhibition constant (Ki) for each derivative using the Cheng-Prusoff equation from the IC50 values obtained via non-linear regression analysis.
Methodology 2: IP-One HTRF Assay for Functional Efficacy (EC50 & Emax)
Causality: To measure the functional consequence of receptor binding, we must quantify the downstream signaling. The IP-One assay is a robust method for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade.[9][10] This assay is preferred over direct IP3 or calcium measurement due to the transient nature of those signals; IP1 accumulation, facilitated by the inclusion of LiCl to block its further degradation, provides a more stable and cumulative readout of receptor activation.[10] This allows us to determine both the potency (EC50) and the maximal efficacy (Emax) of each derivative.
Experimental Protocol: IP-One HTRF Assay
-
Cell Line: Use HEK293 cells stably expressing the human 5-HT2A receptor, plated in a 384-well white plate.
-
Reagents: Utilize a commercial IP-One HTRF kit (e.g., from Revvity/PerkinElmer or Cisbio).[11][12][13]
-
Procedure: a. Culture cells to ~80-90% confluency. b. Gently remove the culture medium and replace it with 20 µL of stimulation buffer containing varying concentrations of the test derivative and 10 mM LiCl. c. Incubate the plate for 60 minutes at 37°C.[11] d. Lyse the cells and measure IP1 accumulation by adding the HTRF reagents as per the manufacturer's protocol. This typically involves adding 5 µL of IP1-d2 followed by 5 µL of anti-IP1-Cryptate.[12] e. Incubate for 1 hour at room temperature in the dark.[12] f. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the results against the logarithm of the agonist concentration. Use non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax for each derivative. Emax should be expressed relative to a reference full agonist, such as serotonin (5-HT).
Comparative Data: 5-HT2A Profile
| Derivative | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Max Efficacy (Emax, % of 5-HT) |
| Derivative A | 1.5 | 5.2 | 98% |
| Derivative B | 25.8 | 110.4 | 65% |
| Derivative C | 0.8 | 15.6 | 95% |
Section 2: Selectivity Profiling for Safety Assessment
While high potency at 5-HT2A is often desired, selectivity is paramount for a clean pharmacological profile. Off-target activities can lead to undesirable side effects. Of particular concern for serotonergic compounds is activity at the 5-HT2B receptor , as agonism at this target has been linked to cardiac valvulopathy.[14][15] Activity at the 5-HT2C receptor can also modulate the overall effect and is structurally very similar to 5-HT2A, making it a common off-target.[2]
Methodology: Broad Panel Radioligand Binding Screen
Causality: To build a comprehensive selectivity profile, the most efficient method is to screen the derivatives against a panel of known receptors, ion channels, and transporters. This is typically performed using radioligand binding assays, similar to the one described for 5-HT2A. For this guide, we will focus on a targeted panel of key serotonergic and monoaminergic receptors to provide a comparative snapshot of selectivity.
Experimental Protocol: Selectivity Panel
-
Execution: This is often outsourced to a contract research organization (CRO) with established, validated panels (e.g., Eurofins SafetyScreen, DiscoverX).
-
Target Selection: A minimal panel should include 5-HT2B, 5-HT2C, 5-HT1A, Dopamine D2, and Adrenergic α1 receptors.
-
Procedure: The derivatives are typically tested at a single high concentration (e.g., 1 µM or 10 µM) to identify any significant off-target "hits." Any target showing >50% displacement is then followed up with a full concentration-response curve to determine the Ki.
-
Data Analysis: The primary output is the binding affinity (Ki) for each off-target receptor. Selectivity is then calculated as a ratio of off-target Ki to on-target (5-HT2A) Ki.
Comparative Data: Selectivity Profile
| Derivative | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Selectivity (5-HT2B/5-HT2A) |
| Derivative A | 1.5 | 450 | 25 | >10,000 | 300x |
| Derivative B | 25.8 | 35 | 150 | 800 | 1.4x |
| Derivative C | 0.8 | >10,000 | 12 | 5,000 | >12,500x |
Values in bold indicate a potential liability.
Caption: Selectivity profiles for Derivatives A and B.
Section 3: Cellular Viability Assessment
A crucial control in any in vitro study is to ensure that the observed pharmacological effects are not artifacts of cellular toxicity. A compound that kills cells at the same concentration it activates a receptor is not a viable candidate. The MTT assay is a standard, cost-effective colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[16]
Methodology: MTT Cytotoxicity Assay
Causality: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Line: Use the same cell line as the functional assay (e.g., HEK293) to ensure data relevance. Plate cells in a 96-well clear plate and allow them to adhere overnight.
-
Procedure: a. Remove the culture medium and replace it with 100 µL of fresh medium containing a range of concentrations of the test derivative. b. Incubate for a period relevant to your functional assays or longer to assess time-dependent toxicity (e.g., 24 hours).[17] c. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18] d. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. e. Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17][18] f. Shake the plate for 15 minutes to ensure complete dissolution. g. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Perform a non-linear regression to calculate the CC50 (the concentration that reduces cell viability by 50%).
Comparative Data: Cytotoxicity Profile
| Derivative | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50 / 5-HT2A EC50) |
| Derivative A | > 100 | > 19,230 |
| Derivative B | 15 | 136 |
| Derivative C | 8 | 512 |
The therapeutic index provides a crucial window between functional potency and cytotoxicity.
Section 4: Integrated Comparative Analysis & Workflow
By integrating the data from these three pillars, we can now build a comprehensive picture of each derivative and make a clear, data-driven comparison.
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A Comparative Guide to the Crystal Structure Analysis of Substituted Benzaldehydes
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their utility as precursors for Schiff bases, chalcones, and various bioactive heterocycles is well-established.[1][3] The precise three-dimensional arrangement of atoms within the crystal lattice—dictated by the nature and position of substituents on the benzene ring—governs the molecule's conformation, intermolecular interactions, and ultimately, its macroscopic physicochemical properties.[1][4] Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these solid-state structures, providing unparalleled insight into structure-property relationships.[5][6]
This guide offers a comparative analysis of the crystal structures of substituted benzaldehydes. It moves beyond a mere recitation of data, delving into the causal relationships between substituent choice, experimental methodology, and the resulting supramolecular architecture. We will explore the critical experimental workflows, compare the structural effects of different functional groups, and provide the technical rationale behind these observations for researchers, scientists, and drug development professionals.
Part 1: The Crystallization Workflow: From Solution to Structure
The journey to a refined crystal structure begins with the growth of a high-quality single crystal, a process that is often considered both a science and an art.[7] The quality of the crystal is the single most critical factor determining the success and resolution of the subsequent diffraction experiment.[6]
Foundational Step: Crystal Growth
The goal of crystallization is to slowly transition a molecule from the disordered state of a solution to the highly ordered state of a crystal lattice.[7] This requires carefully reaching a state of supersaturation, from which nucleation and subsequent growth can occur. Several techniques are employed, with the choice depending on the compound's properties such as solubility and stability.
Comparative Analysis of Crystallization Techniques:
| Technique | Principle | Ideal For | Key Experimental Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased by the slow evaporation of the solvent from a near-saturated solution.[5] | Thermally stable, non-volatile compounds. | The rate of evaporation is crucial; it can be controlled by restricting the opening of the vial (e.g., with parafilm containing pinholes). A dust-free environment is essential to prevent unwanted nucleation sites. |
| Slow Cooling (Thermal Control) | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, decreasing the solute's solubility and inducing crystallization.[5][7] | Compounds with a significant temperature-dependent solubility gradient.[8] | The cooling rate must be carefully controlled. A programmable thermostat or insulating the vessel (e.g., in a Dewar flask) can achieve the slow, steady cooling required for large, well-defined crystals.[5] |
| Vapor Diffusion | A solution of the compound in a given solvent is allowed to equilibrate with a vapor phase containing an "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the primary solvent reduces solubility and promotes crystallization.[5] | Small quantities of material; sensitive compounds that may decompose with heat. | The choice of solvent/anti-solvent pair is critical. They must be miscible. The setup typically involves a small vial with the sample solution placed inside a larger, sealed jar containing the anti-solvent.[5] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix.[5] | Compounds that are difficult to crystallize by other methods. | The layering must be done carefully to avoid immediate precipitation. A syringe or pipette can be used to slowly add the less dense solvent on top of the denser one. |
Expert Insight: The selection of an appropriate solvent is the most critical factor for successful crystallization.[8] An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (for slow cooling methods).[7][8] This differential solubility is the driving force for crystallization. Initial screening of solubility in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) is a mandatory first step.[8]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides precise information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions.[9]
The experimental and analytical workflow is a self-validating system with clear checkpoints to ensure data integrity.
Experimental Protocol: A Self-Validating System
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen™ loop) in paratone oil.[10] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[10]
-
Data Collection : The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly Mo or Cu Kα radiation).[9][10] The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD detector).[9]
-
Data Processing : The collected images are processed to determine the unit cell dimensions and the intensity of each diffraction spot.[11] This process involves several key steps:
-
Indexing : Assigning Miller indices (hkl) to each reflection to determine the unit cell parameters and Bravais lattice.[11]
-
Integration : Measuring the intensity of each indexed reflection.[12]
-
Scaling and Merging : Placing the intensity data from all images onto a common scale and merging symmetry-equivalent reflections. A low merging R-factor (Rmerge or Rint) is indicative of good quality, consistent data.[11]
-
-
Structure Solution and Refinement : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[10] This model is then refined using least-squares methods, where atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[10]
-
Validation : The quality of the final model is assessed by several figures of merit, including the R1 factor (agreement between observed and calculated structure factor amplitudes) and the Goodness of Fit (GooF). A final Crystallographic Information File (CIF) is generated, which contains all information about the structure and the experiment.[10]
Part 2: Comparative Structural Analysis: The Substituent Effect
The true power of crystallographic analysis emerges when comparing a series of related compounds. The substitution pattern on the benzaldehyde ring profoundly influences molecular conformation and, more significantly, the intermolecular interactions that dictate the crystal packing.[4] These interactions include classical hydrogen bonds, weaker C-H···O interactions, π-π stacking, and halogen bonds.[4][13]
The Role of Intermolecular Interactions
The supramolecular assembly in the crystal lattice is a delicate balance of various non-covalent interactions.[4] The aldehyde's carbonyl group is a potent hydrogen bond acceptor, frequently participating in C-H···O interactions which, although weak individually (typically ~5 kJ mol⁻¹), collectively play a crucial role in determining crystal packing and molecular conformation.[14][15][16]
Case Study: Electron-Donating vs. Electron-Withdrawing Groups
Let's compare the crystal structures of two para-substituted benzaldehydes: 4-hydroxybenzaldehyde (an electron-donating group, EDG) and 4-nitrobenzaldehyde (an electron-withdrawing group, EWG). The nature of the para-substituent dramatically alters the electronic properties of the molecule and the resulting intermolecular interactions.[17][18][19]
| Parameter | 4-Hydroxybenzaldehyde | 4-Nitrobenzaldehyde | Analysis of Differences |
| Dominant Interaction | Strong O-H···O hydrogen bonds forming chains or sheets.[20] | Weak C-H···O interactions and potential C-H···π contacts. | The powerful hydroxyl donor in 4-hydroxybenzaldehyde dictates the packing, creating robust hydrogen-bonded networks. In contrast, 4-nitrobenzaldehyde lacks a strong donor and relies on weaker, more diffuse interactions. |
| Crystal Packing Motif | Typically forms extended networks stabilized by the strong hydrogen bonds. Molecules are often arranged in a head-to-tail fashion. | Often packs in herringbone or slipped-stack arrangements to optimize C-H···O and π-π interactions.[21] | The strong directional hydrogen bonds in the hydroxy derivative lead to highly ordered, predictable packing. The packing of the nitro derivative is governed by a more complex interplay of weaker forces.[4] |
| Molecular Conformation | The aldehyde group is generally coplanar with the benzene ring to maximize conjugation. | The aldehyde group is generally coplanar with the benzene ring. | Intramolecular conformation is less affected by para-substituents than by ortho-substituents, which can cause steric clashes and force the aldehyde group out of the ring plane.[22] |
| CSD Refcode (Example) | HOBZAL01 | NBNZAL05 | (Data sourced from the Cambridge Structural Database) |
Expert Interpretation: The presence of a strong hydrogen bond donor/acceptor substituent (like -OH or -COOH) will almost always dominate the crystal packing, acting as the primary supramolecular synthon. In the absence of such groups, the packing is determined by a subtle competition between weaker interactions like C-H···O bonds, π-stacking, and dipole-dipole interactions.[4] Electron-withdrawing groups like -NO2 can enhance the acidity of aromatic C-H protons, making them better donors for C-H···O interactions.[16]
Part 3: Conclusion and Future Directions
The crystal structure analysis of substituted benzaldehydes reveals a rich and complex landscape of supramolecular chemistry. This guide has demonstrated that a systematic, comparative approach, grounded in robust experimental methodology, is essential for understanding how subtle changes in molecular structure can lead to profound differences in solid-state packing.
For professionals in drug development, understanding these packing motifs is critical, as polymorphism—the ability of a compound to exist in multiple crystal forms—can significantly impact a drug's solubility, stability, and bioavailability.[23] For materials scientists, controlling crystal packing through rational substituent design is key to developing new materials with tailored optical or electronic properties.
Future research will likely integrate high-throughput crystallization screening with advanced computational methods.[5][6] Theoretical calculations, such as DFT, can quantify intermolecular interaction energies, complementing experimental data and providing a deeper predictive understanding of crystal engineering principles.[4][13] This synergy will accelerate the rational design of functional molecular solids based on the versatile substituted benzaldehyde scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-2,5-dimethoxybenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Ethyl-2,5-dimethoxybenzaldehyde. As a substituted benzaldehyde derivative, this compound requires careful management as a chemical waste stream. The procedures outlined herein are synthesized from established safety protocols for structurally analogous compounds and are designed to ensure the safety of laboratory personnel and maintain regulatory compliance.
Core Principle: Mandated Professional Disposal
Due to its classification as a hazardous substance, this compound and any materials contaminated with it must not be disposed of via standard trash or sanitary sewer systems.[1] The only acceptable method of disposal is through a licensed and approved hazardous waste management facility.[1][2][3][4][5] Attempting to neutralize or dispose of this chemical through other means in a laboratory setting is unsafe and violates regulatory standards. Your institution's Environmental Health & Safety (EHS) department is the designated authority for managing this process.
Hazard Identification and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety profile can be constructed from the extensive data on its close structural analogs, such as 2,5-dimethoxybenzaldehyde and other substituted dimethoxybenzaldehydes. These compounds consistently present as irritants and potentially harmful substances.
The primary hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled as dust or vapor.[1][2][5]
-
Acute Oral Toxicity (Category 4, potential): May be harmful if swallowed.[6][7]
Safety Profile Summary
| Hazard Category | Description & Precaution | Required Personal Protective Equipment (PPE) |
| Health Hazards | Skin, eye, and respiratory tract irritant. Potentially harmful if swallowed.[1][2][3] | Gloves: Nitrile or other chemically resistant gloves.[4] Eye Protection: ANSI Z87.1-compliant safety goggles.[2] Body: Lab coat. |
| Incompatibilities | Reacts with strong oxidizing agents and strong bases.[1][2] | Store separately from these chemical classes. |
| Handling | Avoid generating dust.[2][4] Use in a well-ventilated area or a chemical fume hood.[6] | Respiratory: Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[2][6] |
| First Aid | Skin: Wash with plenty of soap and water.[2][3] Eyes: Rinse cautiously with water for several minutes.[2][3] Inhalation: Move to fresh air.[2][3] Ingestion: Rinse mouth, drink water, and get medical attention.[3] | Eyewash stations and safety showers must be readily accessible.[1][2] |
Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is handled, stored, and disposed of safely and in compliance with hazardous waste regulations.
Step 1: Waste Segregation and Collection
The first critical step is to segregate waste streams to prevent dangerous reactions. Never mix waste containing this compound with incompatible materials like strong oxidizing agents.[2]
-
Solid Waste: Collect unadulterated this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a dedicated, sealable container. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Non-halogenated Solvents: Collect in a dedicated container for non-halogenated solvent waste.
-
Halogenated Solvents: Collect in a dedicated container for halogenated solvent waste.
-
Aqueous Solutions: Collect in a dedicated container for aqueous hazardous waste.
-
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the chemical must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[8]
Step 2: Container Management
Proper container selection and management are mandated by regulation.
-
Use a Compatible Container: The container must be in good condition and compatible with the chemical. Screw-top lids are required to ensure the container is tightly closed at all times unless waste is actively being added.[8]
-
Keep Containers Closed: This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.[8]
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion.
Step 3: Accurate Labeling
Every waste container must be labeled immediately upon the first addition of waste.
Your institution's EHS department will provide official hazardous waste labels. The label must include:
-
The words "Hazardous Waste" .[8]
-
The full, unabbreviated chemical name: "this compound".
-
All other components of the mixture, including solvents.
-
An accurate indication of the hazards (e.g., checking boxes for "Irritant" or "Toxic").[8]
-
The date of accumulation.
Step 4: Temporary Storage (Satellite Accumulation Area)
Store the labeled, sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a designated cabinet.[4] The SAA must be under the control of the laboratory personnel.
Step 5: Schedule a Waste Pickup
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for requesting a collection.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Evacuate (If Necessary): For a large spill, or if dust is airborne, evacuate the area and contact EHS or the campus emergency number.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow to prevent dust from becoming airborne.[4]
-
For Liquids: Cover with vermiculite, sand, or chemical absorbent pads, working from the outside in.
-
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][4] Avoid aggressive actions that could create dust. Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling 4-Ethyl-2,5-dimethoxybenzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide, prepared by a Senior Application Scientist, provides essential, field-tested protocols for the safe handling of 4-Ethyl-2,5-dimethoxybenzaldehyde. Moving beyond mere compliance, we will explore the rationale behind these procedures to foster a deeply ingrained culture of safety and precision in your laboratory.
Understanding the Hazard Profile
This compound is a substituted benzaldehyde derivative. While comprehensive toxicological data for this specific compound is not extensively published, its structural analogs and available safety information provide a clear indication of its hazard profile. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". These classifications are our primary directive for establishing appropriate personal protective equipment (PPE) and handling protocols. The causality is clear: the aldehyde functional group and the aromatic ring system can interact with biological macromolecules, leading to irritant responses upon contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound. The selection of specific items should always be informed by a site-specific risk assessment.
| Body Part | PPE Specification | Rationale & Best Practices |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or when handling larger quantities. | Standard safety glasses are insufficient as they do not provide a seal against dust and splashes. Goggles are essential to prevent severe eye irritation. |
| Skin | Nitrile gloves (minimum thickness of 4 mil). A flame-resistant lab coat is mandatory. Ensure cuffs are snug and the coat is fully buttoned. | Nitrile provides good resistance to a range of chemicals, including substituted benzaldehydes. Always inspect gloves for tears or pinholes before use. A lab coat protects against accidental skin contact from spills. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or when handling the powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P95 or better) is necessary. | The compound can be an irritant if inhaled. Engineering controls are the first line of defense. Respirator use requires a formal respiratory protection program, including fit-testing. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and dropped equipment. |
Operational Plan: Safe Handling and Weighing Protocol
Handling this compound, which is typically a solid, requires methodical procedures to prevent exposure and contamination.
Step 1: Preparation and Pre-Weighing
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and a sealable container for the weighed compound.
Step 2: Weighing the Compound
-
Perform all weighing operations within the fume hood to contain any airborne particulates.
-
Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to the weigh boat.
-
Avoid generating dust. If the compound is a fine powder, handle it gently.
-
Close the primary stock container immediately after dispensing.
Step 3: Post-Weighing and Cleanup
-
Carefully transfer the weighed compound to the reaction vessel.
-
Dispose of the used weigh paper/boat in the designated solid chemical waste container.
-
Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Wipe down the balance and surrounding surfaces with a damp cloth, disposing of the cloth as contaminated waste.
-
Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the appropriate waste bin.
-
Wash hands thoroughly with soap and water after the procedure is complete.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
